molecular formula C7H8BrNO B1375898 6-Bromo-3-methoxy-2-methylpyridine CAS No. 850882-87-0

6-Bromo-3-methoxy-2-methylpyridine

Cat. No.: B1375898
CAS No.: 850882-87-0
M. Wt: 202.05 g/mol
InChI Key: HUBRRMYRFLDKED-UHFFFAOYSA-N
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Description

6-Bromo-3-methoxy-2-methylpyridine (CAS 850882-87-0) is a versatile pyridine derivative of high value in scientific research and development. With a molecular formula of C₇H₈BrNO and a molecular weight of 202.05 g/mol, this compound serves primarily as a key synthetic intermediate in the discovery and synthesis of novel Active Pharmaceutical Ingredients (APIs) . Its specific molecular architecture makes it a valuable building block for constructing complex molecules, particularly in the creation of compounds targeting neurological and inflammatory disorders . Beyond pharmaceuticals, this brominated pyridine is also employed as a building block in the production of agrochemicals, aiding in the development of advanced pesticides and herbicides . The bromine atom on the pyridine ring offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling researchers to explore a diverse chemical space . This product is intended for research purposes only and is not for human or veterinary use. Please refer to the safety data sheet for proper handling information. Key hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-methoxy-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-6(10-2)3-4-7(8)9-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBRRMYRFLDKED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90827061
Record name 6-Bromo-3-methoxy-2-methylpyridine
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Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850882-87-0
Record name 6-Bromo-3-methoxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90827061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Bromo-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-3-methoxy-2-methylpyridine is a key heterocyclic building block in the synthesis of a variety of pharmaceutical compounds and complex organic molecules. Its specific substitution pattern makes it a valuable intermediate for introducing the 2-methyl-3-methoxypyridine moiety into larger structures. This guide provides a comprehensive overview of a reliable and commonly employed synthetic pathway to this compound, starting from commercially available 2-bromo-3-hydroxy-6-methyl-pyridine. The discussion will delve into the mechanistic underpinnings of each reaction step, offering insights into the selection of reagents and reaction conditions. A detailed experimental protocol, quantitative data summary, and a visual representation of the synthesis pathway are included to facilitate practical application in a research and development setting.

Introduction and Significance

Substituted pyridines are a cornerstone of medicinal chemistry, appearing in the structures of numerous approved drugs and clinical candidates. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring contribute to favorable interactions with biological targets. Specifically, the 2,3,6-trisubstituted pyridine scaffold, to which this compound belongs, is a prevalent motif in pharmacologically active molecules. The bromine atom at the 6-position serves as a versatile handle for further functionalization through various cross-coupling reactions, while the methoxy and methyl groups at the 3- and 2-positions, respectively, influence the molecule's conformation and metabolic stability.

The synthesis of such highly decorated pyridine derivatives often requires multi-step sequences. While numerous methods for pyridine synthesis exist, including classical approaches like the Hantzsch synthesis and more modern metal-catalyzed one-pot reactions, the functionalization of a pre-existing pyridine core is often a more practical approach for accessing specific substitution patterns.[1][2][3][4][5] This guide focuses on a targeted and efficient pathway to this compound, emphasizing practical execution and mechanistic understanding.

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic disconnection of the target molecule, this compound, points towards 2-bromo-3-hydroxy-6-methyl-pyridine as a readily accessible precursor. The key transformation is the methylation of the hydroxyl group. This approach is advantageous as it utilizes a commercially available or easily synthesized starting material and involves a well-established and high-yielding etherification reaction.

Retrosynthesis Target This compound Precursor 2-Bromo-3-hydroxy-6-methyl-pyridine Target->Precursor O-Methylation

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway: O-Methylation of 2-Bromo-3-hydroxy-6-methyl-pyridine

The chosen synthetic route involves a classical Williamson ether synthesis, a robust and widely used method for forming ethers. In this reaction, the hydroxyl group of 2-bromo-3-hydroxy-6-methyl-pyridine is deprotonated by a suitable base to form an alkoxide, which then acts as a nucleophile and attacks an electrophilic methylating agent.

Reaction Scheme

Synthesis_Pathway cluster_reactants Reactants cluster_products Product 2-Bromo-3-hydroxy-6-methyl-pyridine This compound 2-Bromo-3-hydroxy-6-methyl-pyridine->this compound Acetone, Reflux Iodomethane CH3I Iodomethane->this compound Potassium_Carbonate K2CO3 Potassium_Carbonate->this compound

Caption: O-Methylation of 2-Bromo-3-hydroxy-6-methyl-pyridine.

Mechanistic Insights

The reaction proceeds via a standard SN2 mechanism. The key steps are:

  • Deprotonation: The weakly basic potassium carbonate deprotonates the phenolic hydroxyl group of 2-bromo-3-hydroxy-6-methyl-pyridine to form the corresponding potassium salt (phenoxide). The use of a polar aprotic solvent like acetone facilitates this step by solvating the potassium cation.

  • Nucleophilic Attack: The resulting phenoxide ion, a potent nucleophile, attacks the electrophilic methyl group of iodomethane.

  • Displacement: The iodide ion, a good leaving group, is displaced, forming the desired this compound product.

The choice of potassium carbonate as the base is critical. It is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions. Iodomethane is an excellent methylating agent due to the high polarizability of the carbon-iodine bond, which makes the carbon atom highly electrophilic and the iodide a stable leaving group.

Experimental Protocol

This protocol is adapted from established literature procedures.[6]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2-Bromo-3-hydroxy-6-methyl-pyridine188.027.89 g42.0
Potassium Carbonate (K2CO3)138.2111.60 g83.9
Iodomethane (CH3I)141.948.93 g (3.92 mL)62.9
Acetone58.08100 mL-
Hexane-As needed-
Ethyl Acetate-As needed-
Procedure
  • To a stirred mixture of 2-bromo-3-hydroxy-6-methyl-pyridine (7.89 g, 42.0 mmol) and potassium carbonate (11.60 g, 83.9 mmol) in a 250 mL round-bottom flask, add acetone (100 mL).

  • To this suspension, add iodomethane (3.92 mL, 62.9 mmol).

  • Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 95:5 and gradually increasing the polarity to 9:1) to afford this compound as a white solid.[6]

Expected Yield and Characterization

The reported yield for this reaction is approximately 88%.[6] The final product can be characterized by standard analytical techniques:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.10 (d, J = 8.0 Hz, 1H), 7.04 (d, J = 8.0 Hz, 1H), 3.87 (s, 3H), 2.46 (s, 3H).[6]

  • Mass Spectrometry: To confirm the molecular weight (202.05 g/mol ).

Alternative Synthetic Strategies

While the described O-methylation is a highly efficient method, other strategies for synthesizing substituted pyridines exist and may be applicable depending on the availability of starting materials and the desired scale of the reaction.

Sandmeyer Reaction

For instance, if 2-amino-3-methoxy-6-methylpyridine were a readily available starting material, a Sandmeyer reaction could be employed to introduce the bromine atom at the 6-position.[7][8][9][10][11] This reaction involves the diazotization of the amino group followed by treatment with a copper(I) bromide salt.[7][8]

Sandmeyer_Reaction Start 2-Amino-3-methoxy-6-methylpyridine Intermediate Diazonium Salt Start->Intermediate NaNO2, HBr Product This compound Intermediate->Product CuBr

Caption: Sandmeyer reaction pathway to this compound.

This method offers an alternative entry point to the target molecule, showcasing the versatility of synthetic strategies in organic chemistry.

Conclusion

The synthesis of this compound via O-methylation of 2-bromo-3-hydroxy-6-methyl-pyridine represents a robust, high-yielding, and scalable method for accessing this valuable building block. The procedure relies on well-understood reaction mechanisms and utilizes readily available reagents, making it an attractive choice for both academic and industrial research settings. A thorough understanding of the underlying principles of the Williamson ether synthesis allows for optimization and troubleshooting, ensuring consistent and reliable results. The availability of this key intermediate opens up avenues for the synthesis of a wide array of more complex molecules with potential applications in drug discovery and materials science.

References

  • Zhu, B., He, J., Zou, K., Li, A., Zhang, C., Zhao, J., & Cao, H. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. The Journal of Organic Chemistry, 88(16), 11450–11459. [Link]

  • Zhu, B., He, J., Zou, K., Li, A., Zhang, C., Zhao, J., & Cao, H. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. ACS Publications. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3,6‐trisubstituted pyridines. [Link]

  • Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

  • Ding, Y., Ma, R., & Wang, L. (2021). Sustainable Four-Component Annulation for the Synthesis of 2,3,4,6-Tetraarylpyridines. The Journal of Organic Chemistry, 86(5), 4265–4274. [Link]

  • Barrow, J. C., et al. (2012). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 22(1), 345-350. [Link]

  • Royal Society of Chemistry. (n.d.). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link]

  • Guseinov, F. I., et al. (2024). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 163–167. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • Google Patents. (n.d.).
  • L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. [Link]

  • European Patent Office. (2022, November 30). ANTIBACTERIAL COMPOUNDS AND USES THEREOF (EP 3426255 B1). [Link]

  • Khan, I., & Ali, S. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 24(3), 975–1009. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Acros Pharmatech. (n.d.). 3-Bromo-2-methoxy-4-methylpyridine. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. [Link]

  • Chemical & Pharmaceutical Bulletin. (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. [Link]

  • ResearchGate. (n.d.). 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine. [Link]

  • Chemsrc. (n.d.). 6-Bromo-3-methoxy-2-(methylthio)pyridine. [Link]

  • Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • ResearchGate. (n.d.). 2-Bromo-5-methylpyridine. [Link]

Sources

In-Depth Technical Guide: Characterization of 3-Bromo-6-methoxy-2-methylpyridine (CAS No. 126717-59-7)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the characterization data and analytical methodologies for the chemical compound 3-Bromo-6-methoxy-2-methylpyridine, CAS Number 126717-59-7. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's physicochemical properties, spectral data, and safe handling procedures.

Compound Identification and Physicochemical Properties

3-Bromo-6-methoxy-2-methylpyridine, also known by synonyms such as 5-Bromo-2-methoxy-6-picoline and 3-Bromo-6-methoxy-2-picoline, is a substituted pyridine derivative.[1][2] Its core structure consists of a pyridine ring with bromo, methoxy, and methyl substituents, making it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. For instance, it has been utilized as a starting material in the synthesis of pyranodipyridine compounds that exhibit AMPA receptor inhibitory action.[3]

A summary of its key physicochemical properties is presented in Table 1. This data is crucial for designing experimental conditions, ensuring proper storage, and for computational modeling studies.

Table 1: Physicochemical Properties of 3-Bromo-6-methoxy-2-methylpyridine

PropertyValueSource(s)
CAS Number 126717-59-7[1][2]
Molecular Formula C₇H₈BrNO[1]
Molecular Weight 202.05 g/mol [1][2]
Appearance Liquid[1][4]
Boiling Point 212 °C at 760 mmHg; 86 °C at 10 mmHg[1][4][5]
Density 1.468 g/mL at 25 °C[4][6]
Refractive Index (n20/D) 1.548[1][6]
Flash Point 106 °C[4][6]
Storage Temperature Room Temperature; 2-8°C recommended for long-term[1][6]
XLogP3 2.2[1]

Synthesis and Purification

A common synthetic route to 3-Bromo-6-methoxy-2-picoline involves the methylation of 5-bromo-6-methyl-1H-pyridin-2-one.[5] The process, as outlined in the literature, provides a reliable method for obtaining the target compound.

Experimental Protocol: Synthesis of 3-Bromo-6-methoxy-2-picoline[5]
  • Reaction Setup: A mixture of 5-bromo-6-methyl-1H-pyridin-2-one (1 equivalent), silver carbonate (1.35 equivalents), and iodomethane (7.5 equivalents) in chloroform is prepared.

  • Reaction Execution: The mixture is stirred overnight at room temperature in the dark.

  • Work-up: Triethylamine is added, and stirring is continued for an additional 1.5 hours. The reaction mixture is then filtered through a pad of Hi-Flo.

  • Extraction: The filtrate is washed with water, dried, and concentrated.

  • Purification: The residue is purified by filtration through a pad of silica gel, eluting with a cyclohexane-20% ethyl acetate mixture to yield 3-Bromo-6-methoxy-2-picoline as an oil.[5]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A 5-bromo-6-methyl- 1H-pyridin-2-one E Stir Overnight (Room Temp, Dark) A->E B Silver Carbonate B->E C Iodomethane C->E D Chloroform D->E F Add Triethylamine, Stir 1.5h E->F G Filter (Hi-Flo) F->G H Wash with Water, Dry, Concentrate G->H I Silica Gel Filtration (Cyclohexane/EtOAc) H->I J 3-Bromo-6-methoxy- 2-picoline (Oil) I->J

Caption: Synthetic workflow for 3-Bromo-6-methoxy-2-picoline.

Spectroscopic and Chromatographic Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of 3-Bromo-6-methoxy-2-methylpyridine.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both separation and identification. The mass spectrum provides information about the molecular weight and fragmentation pattern, which is a unique fingerprint of the molecule.

  • Expected Molecular Ion (M+) : m/z ≈ 201 and 203 in an approximate 1:1 ratio, characteristic of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

  • Monoisotopic Mass : 200.979 g/mol .[1]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Injector: Split/splitless injector at 250 °C.

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Infrared Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum for 3-Bromo-6-methoxy-2-methylpyridine is available in spectral databases.[1]

  • Expected Key Absorptions:

    • C-H stretching (aromatic and aliphatic): ~2850-3100 cm⁻¹

    • C=C and C=N stretching (pyridine ring): ~1400-1600 cm⁻¹

    • C-O stretching (methoxy group): ~1000-1300 cm⁻¹

    • C-Br stretching: ~500-650 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Methyl protons (-CH₃): A singlet around δ 2.3-2.6 ppm.

    • Methoxy protons (-OCH₃): A singlet around δ 3.8-4.0 ppm.

    • Pyridine ring protons: Two doublets in the aromatic region (δ 6.5-8.0 ppm), showing coupling to each other.

  • ¹³C NMR:

    • Methyl carbon (-CH₃): ~δ 15-25 ppm.

    • Methoxy carbon (-OCH₃): ~δ 50-60 ppm.

    • Pyridine ring carbons: Six distinct signals in the range of δ 100-165 ppm. The carbon attached to the bromine will be at a lower field, and the carbon attached to the methoxy group will be at a higher field.

Analytical_Workflow cluster_techniques Analytical Techniques cluster_data Expected Data Output A Sample of CAS 126717-59-7 B GC-MS A->B C FT-IR A->C D NMR (¹H, ¹³C) A->D E Mass Spectrum (Molecular Ion & Fragmentation) B->E F IR Spectrum (Functional Groups) C->F G NMR Spectra (Structural Connectivity) D->G

Caption: General analytical workflow for compound characterization.

Safety and Handling

3-Bromo-6-methoxy-2-methylpyridine is classified as a hazardous substance and requires careful handling to minimize exposure.

Hazard Classifications: [7]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Serious Eye Damage (Category 1): Causes serious eye damage.

Precautionary Measures: [7]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area or under a fume hood. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.

  • First Aid:

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Stability and Reactivity: [7]

  • The compound is stable under normal conditions.

  • Avoid excess heat and incompatible materials.

  • Hazardous decomposition products include carbon oxides, nitrogen oxides, and hydrogen bromide.

Conclusion

The characterization of 3-Bromo-6-methoxy-2-methylpyridine (CAS 126717-59-7) is well-documented through a combination of physicochemical data, synthetic procedures, and standard analytical techniques. This guide provides the foundational information necessary for its effective use in a research and development setting. Adherence to the outlined safety protocols is imperative to ensure the well-being of laboratory personnel.

References

  • Angene Chemical. Pyridine, 3-bromo-6-methoxy-2-methyl-|126717-59-7.[Link]

  • A1 BioChem. 5-Bromo-2-methoxy-6-picolinum (CAS# 126717-59-7).[Link]

  • LookChem. 5-Bromo-2-methoxy-6-picoline, CasNo.126717-59-7.[Link]

  • Google Patents.US9738656B2 - Pyranodipyridine compound.
  • PubChem. 3-Bromo-6-methoxy-2-methylpyridine | C7H8BrNO | CID 10798146.[Link]

Sources

Spectroscopic Profile of 6-Bromo-3-methoxy-2-methylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of medicinal chemistry and drug development, forming the core scaffold of numerous pharmaceuticals. Their prevalence stems from their ability to act as bioisosteres for other aromatic systems and their capacity for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. 6-Bromo-3-methoxy-2-methylpyridine is a key heterocyclic building block, valued for its utility in introducing a substituted pyridine motif into larger, more complex molecules. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation in synthetic workflows. This in-depth guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and supported by comparative data from related structures.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC name 3-Bromo-6-methoxy-2-methylpyridine and CAS Number 126717-59-7, dictates its unique spectroscopic fingerprint.[1][2] The interplay of the electron-donating methoxy and methyl groups with the electron-withdrawing bromine atom and the pyridine nitrogen atom creates a distinct electronic environment, which is reflected in its NMR, IR, and MS data.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on established substituent effects on the pyridine ring and are supported by experimental data for the closely related isomer, 2-Bromo-3-methoxy-6-methylpyridine.[3]

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals: two aromatic protons, a methoxy group, and a methyl group.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.4 - 7.6d8.0 - 9.0
H-56.6 - 6.8d8.0 - 9.0
-OCH₃3.8 - 4.0sN/A
-CH₃2.4 - 2.6sN/A

Expertise & Experience: The two aromatic protons, H-4 and H-5, are expected to appear as doublets due to coupling with each other. The electron-withdrawing effect of the bromine at C-6 and the nitrogen atom will deshield H-4, causing it to resonate at a higher chemical shift compared to H-5. The methoxy and methyl protons will appear as sharp singlets as they have no adjacent protons to couple with. The chemical shift of the methoxy group is characteristic for an aromatic ether, while the methyl group's chemical shift is typical for a methyl group attached to an aromatic ring. For comparison, the reported ¹H NMR spectrum of the isomer 2-Bromo-3-methoxy-6-methylpyridine shows the methyl protons at δ 2.46 ppm and the methoxy protons at δ 3.87 ppm, with the two aromatic protons appearing as a multiplet around δ 7.04 ppm, which aligns with these predictions.[3]

¹³C NMR (Carbon NMR) Analysis

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule, with seven expected signals corresponding to the five pyridine ring carbons and the two substituent carbons.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2155 - 160
C-3140 - 145
C-4110 - 115
C-5115 - 120
C-6145 - 150
-OCH₃53 - 57
-CH₃20 - 25

Expertise & Experience: The carbon atoms directly attached to heteroatoms (C-2, C-3, and C-6) are expected to be the most downfield. C-2, bonded to the nitrogen and adjacent to the methoxy group, will likely be the most deshielded. The carbon bearing the bromine atom (C-6) will also be significantly downfield. The upfield signals will correspond to the methoxy and methyl carbons. The chemical shift of the methoxy carbon is particularly sensitive to its orientation relative to the aromatic ring.[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the C-H, C=N, C=C, and C-O bonds. An ATR-IR spectrum of this compound has been recorded, confirming the presence of these key functional groups.[1]

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100-3000Aromatic C-H stretchMedium
2950-2850Aliphatic C-H stretch (-CH₃, -OCH₃)Medium
1600-1550C=N stretch (pyridine ring)Strong
1500-1400C=C stretch (pyridine ring)Strong
1250-1200Aryl-O-C stretch (asymmetric)Strong
1050-1000Aryl-O-C stretch (symmetric)Medium
Below 800C-Br stretchMedium-Strong

Expertise & Experience: The aromatic C-H stretching vibrations appear at a higher frequency than the aliphatic C-H stretches. The pyridine ring itself gives rise to characteristic C=N and C=C stretching bands in the 1600-1400 cm⁻¹ region. The strong absorption band between 1250-1200 cm⁻¹ is a key indicator of the aryl ether linkage. The C-Br stretching vibration is expected to appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A GC-MS spectrum for this compound is available, indicating its amenability to this technique.[1] The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in a characteristic M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zIonComments
201/203[M]⁺Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.
186/188[M - CH₃]⁺Loss of a methyl radical from the molecular ion.
172/174[M - C₂H₃]⁺Loss of an ethyl radical, potentially from the methoxy and methyl groups.
122[M - Br]⁺Loss of a bromine radical.
92[M - Br - OCH₂]⁺Subsequent loss of a methoxy radical after the loss of bromine.

Expertise & Experience: The molecular ion peak is expected at m/z 201 and 203, corresponding to the two isotopes of bromine. Common fragmentation pathways for substituted pyridines include the loss of substituents. The loss of a methyl radical (15 amu) is a likely initial fragmentation step. The loss of the bromine atom (79/81 amu) would result in a significant fragment at m/z 122. Further fragmentation of this ion can provide additional structural information.

Experimental Protocols

The following are generalized, best-practice protocols for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of 0-10 ppm is typically appropriate.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. A spectral width of 0-200 ppm is standard.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy (ATR)
  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Method: Use a gas chromatograph with a suitable capillary column (e.g., a non-polar or medium-polarity column). Develop a temperature program to ensure good separation and peak shape.

  • MS Method: Use a mass spectrometer with an electron ionization (EI) source. Set the mass range to scan from approximately m/z 40 to 300.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Extract and analyze the mass spectrum for this peak, paying close attention to the molecular ion and the isotopic pattern of bromine-containing fragments.

Logical Workflow for Spectroscopic Analysis

cluster_0 Spectroscopic Analysis Workflow start Obtain Sample of This compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy (ATR-FTIR) start->ir ms Mass Spectrometry (GC-MS) start->ms data_analysis Integrated Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structural Confirmation and Purity Assessment data_analysis->structure_confirmation

Figure 2: A logical workflow for the comprehensive spectroscopic analysis of this compound.

Conclusion

The spectroscopic data of this compound provides a unique and definitive fingerprint for this important synthetic intermediate. A combined analysis of its NMR, IR, and MS spectra allows for unambiguous structural confirmation and purity assessment. This technical guide, by integrating predictive data with established spectroscopic principles and comparative analysis, serves as a valuable resource for researchers in the fields of chemical synthesis and drug development, ensuring the confident application of this versatile building block in their research endeavors.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • ACS Publications. (2022, November 25). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-6-methoxy-2-methylpyridine. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Retrieved from [Link]

  • PubMed. (2013, January 24). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of 6-Bromo-2-(4'-methoxyphenyl)-1, 3-dihydroquinoline-4-one (6e). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Retrieved from [Link]

  • Google Patents. (n.d.). US9738656B2 - Pyranodipyridine compound.
  • NIST. (n.d.). Pyridine, 2-methyl-. Retrieved from [Link]

Sources

6-Bromo-3-methoxy-2-methylpyridine solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-3-methoxy-2-methylpyridine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of this compound, a substituted pyridine derivative of interest in chemical research and drug development. Due to a scarcity of direct experimental data for this specific isomer, this document leverages a combination of data from closely related structural isomers, fundamental principles of physical organic chemistry, and established analytical protocols to build a predictive model of its behavior. The guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's properties for applications in synthesis, formulation, and analytical development. We will explore its predicted solubility in a range of aqueous and organic solvents, assess its likely stability under various environmental conditions, and provide detailed, actionable protocols for the empirical determination of these critical parameters.

Introduction: The Challenge of Isomeric Specificity in Physicochemical Profiling

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, valued for their versatile reactivity and ability to engage in specific biological interactions.[1] The precise arrangement of functional groups on the pyridine ring dictates the molecule's electronic and steric properties, which in turn govern its solubility, stability, and overall suitability for a given application.

This guide focuses on this compound. A thorough review of the scientific literature and chemical databases reveals a significant lack of specific experimental data for this particular isomer. However, substantial information is available for its structural isomers, such as 3-Bromo-6-methoxy-2-methylpyridine. By critically evaluating the data for these related compounds and applying established chemical principles, we can construct a robust, predictive profile of this compound's physicochemical characteristics. This approach underscores the importance of isomeric differentiation and provides a framework for researchers to navigate data-scarce scenarios.

Physicochemical Properties: A Comparative Analysis

To understand the likely properties of this compound, it is instructive to compare the available data for its isomers. The position of the substituents influences dipole moment, crystal lattice energy, and hydrogen bonding potential, all of which impact solubility and stability.

PropertyThis compound (Target)3-Bromo-6-methoxy-2-methylpyridine2-Bromo-3-methoxy-6-methylpyridine3-Bromo-2-methoxy-6-methylpyridine
CAS Number Not readily available126717-59-7[2][3]24207-22-5[4]717843-47-5[5]
Molecular Formula C₇H₈BrNOC₇H₈BrNO[2]C₇H₈BrNO[4]C₇H₈BrNO
Molecular Weight 202.05 g/mol 202.05 g/mol [2]202.05 g/mol [4]202.05 g/mol
Physical Form Predicted to be a liquid or low-melting solidColorless to light yellow clear liquid[6]White solid[7]Solid
Computed XLogP3 ~2.22.2[3]2.2[4]N/A
Hydrogen Bond Acceptor Count 2 (N in pyridine, O in methoxy)2[3]2[4]2
Hydrogen Bond Donor Count 00[3]00

Expert Analysis of Substituent Effects:

The arrangement of the bromo, methoxy, and methyl groups on the pyridine ring is critical. In our target molecule, this compound, the bulky bromine atom is adjacent to the nitrogen, which could sterically hinder interactions at the nitrogen atom. The electron-withdrawing nature of the bromine atom and the methoxy group, combined with the electron-donating methyl group, creates a unique electronic distribution that will influence its reactivity and intermolecular interactions. The predicted lipophilicity (XLogP3 ≈ 2.2) is in line with its isomers, suggesting poor water solubility.

Predicted Solubility Profile

The solubility of a compound is a critical parameter for its application in solution-phase reactions, formulation, and biological assays. Based on its structure, we can predict the solubility of this compound in a range of common solvents.

Aqueous Solubility

Due to the presence of the hydrophobic pyridine ring, a methyl group, and a bromine atom, the aqueous solubility of this compound is expected to be low. The nitrogen atom in the pyridine ring and the oxygen of the methoxy group can act as hydrogen bond acceptors, but the lack of hydrogen bond donors and the overall lipophilic character will limit its solubility in water.[8] The solubility is likely to be pH-dependent, with increased solubility in acidic conditions due to the protonation of the pyridine nitrogen.

Organic Solvent Solubility

Following the principle of "like dissolves like," this compound is predicted to be soluble in a variety of organic solvents.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)HighThe high polarity of these solvents can accommodate the polar nature of the pyridine and methoxy groups.
Chlorinated Dichloromethane (DCM), ChloroformHighThese solvents are effective at dissolving moderately polar organic compounds.[8]
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to HighGood general solvents for a wide range of organic molecules.
Alcohols Methanol, Ethanol, IsopropanolModerate to HighThe ability of alcohols to act as both hydrogen bond donors and acceptors facilitates dissolution.
Aromatic Hydrocarbons Toluene, BenzeneModerateThe aromatic nature of the pyridine ring promotes solubility in these solvents.[8]
Aliphatic Hydrocarbons Hexanes, HeptaneLowThe significant polarity of the molecule will limit its solubility in nonpolar solvents.

Inferred Stability Assessment

The stability of a compound under various conditions determines its shelf-life, handling requirements, and compatibility with other reagents.

Thermal Stability

Halogenated pyridines are generally thermally stable. However, at elevated temperatures, decomposition can occur, potentially leading to the release of hydrogen bromide and other degradation products.[9] It is recommended to store the compound in a cool place, and for long-term storage, refrigeration (2-8°C) is advisable, as is common for similar compounds.[2][10]

pH Stability and Degradation Pathways

The pyridine nitrogen is basic and will be protonated under acidic conditions. This can affect its reactivity and solubility. Under strongly acidic or basic conditions, and with heating, hydrolysis of the methoxy group or nucleophilic substitution of the bromine atom could occur. The specific susceptibility to these degradation pathways will depend on the reaction conditions.

Photostability

Aromatic compounds, including pyridines, can be susceptible to photolytic degradation. Exposure to UV light could potentially lead to the formation of radicals and subsequent decomposition. Therefore, it is recommended to store the compound in a light-protected container (e.g., an amber vial).

Incompatible Materials

Based on the functional groups present, this compound should be kept away from:

  • Strong oxidizing agents: These can react with the pyridine ring and the methyl group.[9][11]

  • Strong acids: While protonation will occur, strong acids at high concentrations and temperatures can promote degradation.[9]

  • Strong reducing agents: These could potentially react with the bromo substituent.

Experimental Protocols for Empirical Determination

The following sections provide standardized protocols for determining the solubility and stability of this compound.

Protocol for Solubility Determination

This protocol outlines a stepwise method for determining the solubility of a test compound in various solvents.[12]

Methodology:

  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of the test compound in a solvent of known high solubility (e.g., DMSO).

  • Solvent Screening: In separate vials, add a known amount of the test compound to a measured volume of each test solvent to achieve a target concentration (e.g., 10 mg/mL).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

  • Observation and Filtration: Visually inspect for undissolved solid. If present, filter the suspension through a 0.45 µm filter to separate the saturated solution.

  • Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, UPLC-MS).

  • Data Analysis: The measured concentration represents the solubility of the compound in that solvent under the tested conditions.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh Test Compound B Add Test Solvent (e.g., 1 mL) A->B C Agitate at Constant Temp (e.g., 24h at 25°C) B->C D Visual Inspection for Undissolved Solid C->D E Filter Suspension (0.45 µm filter) D->E F Quantify Concentration (e.g., HPLC-UV) E->F

Caption: Workflow for Experimental Solubility Determination.

Protocol for Chemical Stability Assessment

This protocol describes a forced degradation study to evaluate the stability of the compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of the compound in a suitable solvent at a known concentration.

  • Stress Conditions: Expose the solutions to the following conditions in parallel:

    • Acidic: 0.1 M HCl at a specified temperature (e.g., 60°C).

    • Basic: 0.1 M NaOH at a specified temperature (e.g., 60°C).

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Store the solution at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose the solution to a controlled light source (e.g., ICH-compliant photostability chamber).

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.

  • Quenching: Neutralize the acidic and basic samples.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and detect the formation of any degradation products.

  • Data Evaluation: Calculate the percentage of degradation over time for each condition.

G cluster_stress Forced Degradation Conditions A Prepare Compound Solution B Acidic (HCl) A->B C Basic (NaOH) A->C D Oxidative (H₂O₂) A->D E Thermal (Heat) A->E F Photolytic (Light) A->F G Withdraw Samples at Time Points (0, 2, 4, 8, 24h) B->G C->G D->G E->G F->G H Quench Reaction (if necessary) G->H I Analyze by Stability-Indicating HPLC H->I J Calculate % Degradation I->J

Caption: Workflow for Forced Degradation Stability Study.

Conclusion

While direct experimental data for this compound is limited, a comprehensive physicochemical profile can be inferred through the analysis of its structural isomers and the application of fundamental chemical principles. This compound is predicted to have low aqueous solubility and good solubility in a range of common organic solvents. It is expected to be moderately stable, with potential degradation pathways under harsh acidic, basic, or photolytic conditions. The protocols provided in this guide offer a clear path for the empirical validation of these predicted properties, ensuring that researchers and developers have the necessary data to confidently utilize this compound in their work.

References

  • Crystal Growth & Design. (2021). Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2025). Pyridine and Pyridine Derivatives. Retrieved from [Link]

  • Journal of the American Chemical Society. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ACS Publications. Retrieved from [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. Retrieved from [Link][12]

  • ACS Publications. (2026). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from [Link][1]

  • Taylor & Francis. (n.d.). Pyridine – Knowledge and References. Retrieved from [Link][8]

  • ResearchGate. (2017). 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-6-methoxy-2-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link][3]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

  • ResearchGate. (2026). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

  • ResearchGate. (2025). Halogenated Pyridine Derivatives from Cycloaddition / Cycloreversion of Oxazinone and Haloalkyne Precursors. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-methoxy-6-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link][4]

  • Chemsrc. (n.d.). 6-Bromo-3-methoxy-2-(methylthio)pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Bromo-3-hydroxy-6-methylpyridine. Retrieved from [Link]

Sources

Introduction: Navigating the Isomeric Landscape of a Key Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and History of Brominated 3-Methoxy-2-Methylpyridine Isomers

The substituted pyridine core is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents. Among the myriad of functionalized pyridines, those bearing a combination of bromo, methoxy, and methyl groups are particularly valuable as versatile intermediates. This guide focuses on the discovery and history of "6-Bromo-3-methoxy-2-methylpyridine" and its closely related isomers. While specific literature on the 6-bromo isomer is not as prevalent, a comprehensive understanding of its synthesis and applications can be constructed by examining the well-documented chemistry of its structural relatives, such as 2-Bromo-3-methoxy-6-methylpyridine and 3-Bromo-6-methoxy-2-methylpyridine.

These compounds serve as critical building blocks in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] The strategic placement of a bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of carbon-carbon and carbon-nitrogen bonds. The methoxy and methyl groups, in turn, modulate the electronic properties, lipophilicity, and metabolic stability of the final target molecules. This guide will provide an in-depth exploration of the synthetic routes to these key intermediates, the chemical reasoning behind the methodologies, and their historical context and applications in drug discovery.

Part 1: The Strategic Importance of Brominated Methoxy-Methyl-Pyridines

The utility of brominated methoxy-methyl-pyridine isomers in organic synthesis stems from the distinct roles of each substituent. The bromine atom, typically introduced via electrophilic bromination or from a bromo-precursor, is the primary site for synthetic elaboration. Its presence allows for participation in powerful palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][3] This capability is fundamental to modern drug discovery, enabling the efficient assembly of complex molecular architectures from simpler fragments.

The methoxy group, an electron-donating substituent, influences the reactivity of the pyridine ring and can be a key determinant of the biological activity of the final compound. It can also serve as a surrogate for a hydroxyl group, offering a handle for further functionalization or acting as a key hydrogen bond acceptor in ligand-receptor interactions. The methyl group provides steric bulk and can modulate the conformation of the molecule, which can be critical for selective binding to a biological target. The interplay of these three substituents makes this class of pyridines a rich scaffold for combinatorial library synthesis and lead optimization campaigns.

Part 2: Synthetic Methodologies and Mechanistic Insights

The synthesis of brominated methoxy-methyl-pyridines can be approached in several ways, primarily depending on the desired substitution pattern and the availability of starting materials. Common strategies involve the methylation of a corresponding hydroxy-pyridine, the bromination of a pre-existing methoxy-methyl-pyridine, or the construction of the pyridine ring itself.

Synthesis of 2-Bromo-3-methoxy-6-methylpyridine

A prevalent and efficient method for the synthesis of 2-Bromo-3-methoxy-6-methylpyridine involves the methylation of 2-bromo-3-hydroxy-6-methylpyridine.[4] This reaction is a classic example of a Williamson ether synthesis.

Experimental Protocol:

  • Reaction Setup: A mixture of 2-bromo-3-hydroxy-6-methyl-pyridine (1 equivalent), potassium carbonate (2 equivalents), and iodomethane (1.5 equivalents) is prepared in acetone.[4]

  • Reaction Conditions: The stirred mixture is heated under reflux overnight.[4]

  • Workup and Purification: Upon completion, the reaction mixture is filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting crude product is purified by silica gel chromatography (eluent: hexane:ethyl acetate, 95:5 to 9:1) to yield the desired 2-bromo-3-methoxy-6-methylpyridine as a white solid.[4]

Causality and Experimental Choices:

  • Base (Potassium Carbonate): Potassium carbonate is a mild inorganic base used to deprotonate the hydroxyl group of the starting material, forming a more nucleophilic phenoxide. Its insolubility in acetone drives the reaction forward as the phenoxide is generated on the surface of the solid base.

  • Solvent (Acetone): Acetone is a polar aprotic solvent that readily dissolves the organic reactants but not the inorganic base. It has a convenient boiling point for running the reaction at a moderate temperature under reflux.

  • Methylating Agent (Iodomethane): Iodomethane is a highly reactive electrophile for SN2 reactions. The iodide is an excellent leaving group, facilitating the nucleophilic attack by the phenoxide.

  • Purification: Silica gel chromatography is a standard method for purifying organic compounds, effectively separating the desired product from any unreacted starting material or byproducts based on polarity.

Data Summary:

PropertyValueReference
Product Name 2-Bromo-3-methoxy-6-methylpyridine[4]
CAS Number 24207-22-5[4][5]
Molecular Formula C7H8BrNO[4][5]
Molecular Weight 202.05 g/mol [4][5]
Appearance White solid[4]
Yield 88.3%[4]
¹H NMR (500 MHz, CDCl₃) δ 2.46 (s, 3H), 3.87 (s, 3H), 7.04 (d, J = 8.0 Hz, 1H), 7.10 (d, J = 8.0 Hz, 1H)[4]

Experimental Workflow Diagram:

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-bromo-3-hydroxy-6-methylpyridine 2-bromo-3-hydroxy-6-methylpyridine Mix_Reactants Mix Reactants in Acetone 2-bromo-3-hydroxy-6-methylpyridine->Mix_Reactants K2CO3 K2CO3 K2CO3->Mix_Reactants Iodomethane Iodomethane Iodomethane->Mix_Reactants Acetone Acetone Acetone->Mix_Reactants Reflux Heat under Reflux Overnight Mix_Reactants->Reflux Filter Filter Mixture Reflux->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Silica Gel Chromatography Evaporate->Purify Final_Product 2-Bromo-3-methoxy-6-methylpyridine Purify->Final_Product

Synthesis of 2-Bromo-3-methoxy-6-methylpyridine.
Synthesis of 3-Bromo-6-methoxy-2-methylpyridine

The synthesis of the isomer 3-Bromo-6-methoxy-2-methylpyridine is less commonly detailed in step-by-step protocols within the reviewed literature. However, its availability from commercial suppliers suggests established synthetic routes.[6] General synthetic strategies would likely involve either the bromination of 6-methoxy-2-methylpyridine or the methoxylation of a 3-bromo-6-halo-2-methylpyridine precursor. The regioselectivity of the bromination would be a key challenge to control in the former approach.

Physicochemical Data:

PropertyValueReference
Product Name 3-Bromo-6-methoxy-2-methylpyridine[6]
CAS Number 126717-59-7[6]
Molecular Formula C₇H₈BrNO[6]
Molecular Weight 202.05 g/mol [6]
Appearance Liquid[6]
Density 1.468 g/mL at 25 °C[6]
Refractive Index n20/D 1.548[6]

Part 3: Historical Context and Applications in Drug Discovery

The development of synthetic routes to substituted pyridines has been driven by their immense importance in medicinal chemistry. Patents for the preparation of related compounds, such as 2-bromo-3-methoxypyridine, highlight various synthetic strategies, including the bromination of 2-nitro-3-methoxypyridine.[7] This particular method is noted for its high yield and purity, making it suitable for industrial-scale production.[7][8]

The 3-methoxypyridine moiety, introduced via intermediates like those discussed, is a common feature in a range of biologically active compounds. These include agents targeting the central nervous system and inhibitors of key signaling proteins in oncology.[1] For instance, 2-bromo-3-methoxypyridine is a crucial intermediate in the synthesis of inhibitors for the AXL receptor tyrosine kinase, a target in cancer therapy.[1] Furthermore, this class of compounds serves as a building block for camptothecin analogues, which are topoisomerase inhibitors used in cancer treatment.[1]

The general workflow for utilizing these intermediates in a drug discovery program is illustrated below.

Drug Discovery Workflow Diagram:

Drug_Discovery_Workflow Start Bromo-methoxy-methyl-pyridine Intermediate Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Library Library of Diverse Analogs Coupling->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Sources

6-Bromo-3-methoxy-2-methylpyridine literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromo-3-methoxy-2-methylpyridine: Synthesis, Reactivity, and Applications

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its strategic arrangement of a reactive bromine atom, an electron-donating methoxy group, and a methyl group on the pyridine scaffold makes it a versatile and valuable building block for the synthesis of complex molecular architectures. The pyridine ring is a privileged structure in drug discovery, and its derivatives are known to exhibit a wide range of pharmacological activities.

The bromine atom at the 6-position serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The methoxy group at the 3-position and the methyl group at the 2-position modulate the electronic properties and steric environment of the ring, influencing its reactivity and the biological activity of its derivatives. The methoxy group, in particular, can enhance a ligand's target binding, improve physicochemical properties, and favorably alter metabolic pathways, making it a valuable feature in drug design.[1]

This technical guide provides a comprehensive overview of the synthesis, chemical reactivity, and key applications of this compound, with a focus on its utility in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of a chemical building block is crucial for its effective application in synthesis. Below is a summary of the key identifiers and physical properties for a structurally related isomer, 3-Bromo-6-methoxy-2-methylpyridine, which can serve as a useful reference.

PropertyValueReference
Molecular Formula C₇H₈BrNO[2]
Molecular Weight 202.05 g/mol
CAS Number 126717-59-7[2]
Appearance Liquid
Density 1.468 g/mL at 25 °C
Refractive Index n20/D 1.548
SMILES CC1=C(C=CC(=N1)OC)Br[2]
InChIKey VWNXCCTWVAQAPL-UHFFFAOYSA-N[2]

Note: Data is for the isomer 3-Bromo-6-methoxy-2-methylpyridine. Researchers should obtain analytical data for the specific 6-bromo isomer before use.

Synthesis Strategies

The synthesis of substituted pyridines often requires multi-step sequences. A common and effective method for preparing methoxy-substituted bromopyridines involves the methylation of a corresponding hydroxypyridine precursor.

Protocol: Synthesis via O-Methylation

This protocol describes the synthesis of the related isomer 2-Bromo-3-methoxy-6-methylpyridine from 2-bromo-3-hydroxy-6-methylpyridine and can be adapted for the target molecule. The reaction proceeds via a standard Williamson ether synthesis, where the hydroxyl group is deprotonated by a base to form an alkoxide, which then acts as a nucleophile to displace a halide from the methylating agent.

Reaction Scheme: 2-bromo-3-hydroxy-6-methyl-pyridine + CH₃I → 2-Bromo-3-methoxy-6-methylpyridine

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine 2-bromo-3-hydroxy-6-methyl-pyridine (1.0 equiv.), potassium carbonate (2.0 equiv.), and acetone as the solvent.[3]

  • Addition of Methylating Agent: To the stirred mixture, add iodomethane (1.5 equiv.) dropwise at room temperature.[3]

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.[3]

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product is then purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 2-Bromo-3-methoxy-6-methylpyridine as a white solid.[3]

Causality and Experimental Choices:

  • Base: Potassium carbonate is a suitable and cost-effective base for deprotonating the phenolic hydroxyl group. Its heterogeneous nature in acetone simplifies the workup process (filtration).

  • Solvent: Acetone is a polar aprotic solvent that effectively dissolves the starting materials and facilitates the Sₙ2 reaction without interfering with the nucleophile or electrophile.

  • Methylating Agent: Iodomethane is a highly reactive methylating agent, ensuring an efficient reaction. The iodide is an excellent leaving group.

Synthesis Workflow Diagram

cluster_synthesis Synthesis Workflow Start Combine Reactants (Hydroxypyridine, K₂CO₃, Acetone) AddIodomethane Add Iodomethane (CH₃I) Start->AddIodomethane Reflux Reflux Overnight AddIodomethane->Reflux Monitor Monitor by TLC/LC-MS Reflux->Monitor Filter Filter Mixture Monitor->Filter Reaction Complete Evaporate Evaporate Solvent Filter->Evaporate Purify Column Chromatography Evaporate->Purify Product Pure this compound Purify->Product

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Key Transformations

The bromine atom at the 6-position of the pyridine ring is the primary site of reactivity, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the construction of complex molecules from simple precursors.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron species.[5][6][7] This reaction is widely used to synthesize biaryl and heteroarylpyridines, which are common motifs in pharmacologically active compounds.[4][5]

Reaction Principle: The catalytic cycle involves three main steps:

  • Oxidative Addition: The Pd(0) catalyst adds to the C-Br bond of the bromopyridine to form a Pd(II) complex.[6][7]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[6][7]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]

cluster_key Legend Pd0 Pd(0)L₂ Active Catalyst OxAdd L₂Pd(II)(Ar)(Br) Oxidative Addition Complex Pd0->OxAdd Ar-Br Transmetal L₂Pd(II)(Ar)(Ar') Transmetalation Complex OxAdd->Transmetal Ar'-B(OR)₂ Base Transmetal->Pd0 Reductive Elimination Product {Ar-Ar' | Coupled Product} Transmetal->Product Ar Ar = 6-(3-methoxy-2-methyl)pyridyl Ar_prime Ar' = Aryl/Heteroaryl from Boronic Acid L L = Phosphine Ligand

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (General):

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[5]

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water.[5]

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is invaluable for synthesizing alkynyl-substituted heterocycles, which are important intermediates in the synthesis of natural products and pharmaceuticals.[8][10][11]

Reaction Principle: This reaction is unique in that it typically employs a dual catalytic system of palladium and copper(I).[8]

  • The palladium cycle is similar to the Suzuki coupling (oxidative addition, reductive elimination).

  • The copper cycle involves the formation of a copper(I) acetylide species, which then participates in the transmetalation step with the palladium complex.[8]

Experimental Protocol (General):

  • Reaction Setup: To a degassed solution of this compound (1.0 equiv.) in a solvent mixture like THF and triethylamine (Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a copper co-catalyst (e.g., CuI, 5 mol%).[11][12]

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise to the mixture at room temperature.[12]

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 50-100 °C) for 3-16 hours until the starting material is consumed.[11][12]

  • Workup and Purification: Follow a standard aqueous workup and purification by column chromatography to isolate the alkynylated pyridine product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[13][14][15] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in many pharmaceutical compounds.[13]

Reaction Principle: The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition of the Pd(0) catalyst to the C-Br bond, coordination and deprotonation of the amine by a base, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[13][15] The choice of a bulky, electron-rich phosphine ligand is critical for reaction efficiency.[13]

cluster_key Legend Pd0 Pd(0)L Active Catalyst OxAdd LPd(II)(Ar)(Br) Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineCoord LPd(II)(Ar)(Br)(HNR¹R²) Amine Coordination OxAdd->AmineCoord HNR¹R² Amido LPd(II)(Ar)(NR¹R²) Amido Complex AmineCoord->Amido -HBr +Base Amido->Pd0 Reductive Elimination Product {Ar-NR¹R² | Aryl Amine Product} Amido->Product Ar Ar = 6-(3-methoxy-2-methyl)pyridyl HNR1R2 HNR¹R² = Primary/Secondary Amine L L = Bulky Phosphine Ligand

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol (General):

  • Reaction Setup: In a glovebox or using Schlenk technique, combine this compound (1.0 equiv.), the amine (1.2 equiv.), a strong base such as sodium tert-butoxide (NaOtBu) (1.4 equiv.), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., BINAP, 4 mol%).[16]

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.[16]

  • Reaction Conditions: Heat the mixture, typically between 80-110 °C, for 4-24 hours.[16]

  • Workup and Purification: After cooling, the reaction is typically quenched with water, extracted, and the crude product is purified by column chromatography.[16]

Applications in Drug Discovery

The functionalized pyridine core derived from this compound is a key feature in many molecules under investigation for various therapeutic areas. Its derivatives have been explored as inhibitors of enzymes, modulators of receptors, and as components in larger, more complex drug candidates. For example, substituted pyridines are integral to the development of drugs targeting neurological conditions, inflammatory diseases, and cancer.[17] The ability to easily diversify the 6-position through the reactions described above allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Safety and Handling

As a halogenated organic compound, this compound requires careful handling to minimize exposure. While a specific Safety Data Sheet (SDS) for this exact isomer is not available, data from related bromopyridines should be used as a guide.[18][19][20]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[19][20][21] All handling should be performed in a well-ventilated fume hood.[19][21]

  • Handling: Avoid contact with skin, eyes, and clothing.[19] Do not breathe dust or vapors.[19][20] Wash hands thoroughly after handling.[18][19]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[19][20]

  • Spills: In case of a spill, absorb with an inert material and place in a suitable container for disposal.[18] Avoid generating dust.[18]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[19]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, provides a reliable and efficient platform for the synthesis of diverse and complex molecular structures. This capability makes it an indispensable tool for researchers and scientists in the pharmaceutical and agrochemical industries, enabling the discovery and development of novel, high-value compounds.

References

  • CymitQuimica. (2023, July 7). 6-Bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)
  • Fisher Scientific. (2009, September 26).
  • Fisher Scientific.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.).
  • Sigma-Aldrich. (2025, November 6).
  • ChemicalBook. 2-Bromo-3-methoxy-6-methylpyridine synthesis.
  • Synthesis and structure of 6-bromo-2-(diethoxymethyl)
  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid.
  • FUJIFILM Wako Chemicals.
  • BenchChem. (n.d.). Application Notes and Protocols: Buchwald- Hartwig Amination of 6-Bromo-N,N -dimethylpyridazin-3-amine.
  • Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. (2025, November 22).
  • PubChem. (n.d.). 3-Bromo-6-methoxy-2-methylpyridine.
  • Google Patents. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023, June 30).
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ResearchGate. (n.d.). 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine.
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). NIH-PMC.
  • Sigma-Aldrich. (n.d.). 3-Bromo-6-methoxy-2-methylpyridine 95.
  • BenchChem. (n.d.). Application Note: Sonogashira Coupling of 6-Bromo-N,N-dimethylpyridazin-3-amine.
  • Chemsrc. (2025, September 2). 6-Bromo-3-methoxy-2-(methylthio)pyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Bromo-2-methylpyridine: Essential for Pharmaceutical Drug Discovery.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • BenchChem. (n.d.). Application Notes and Protocols for 2-Bromo-3-methoxypyridine in Medicinal Chemistry Research.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity of 4-Bromo-2-methylpyridine with Nucleophiles.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95, 2457-2483.
  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs.
  • Wikipedia. (n.d.). Suzuki reaction.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility: Applications of 2-Amino-3-bromo-6-methylpyridine.
  • BLD Pharm. (n.d.). 6-Bromo-2-methoxypyridin-3-amine.
  • ChemicalBook. (2025, July 16). 3-BROMO-2-METHOXY-6-PICOLINE.

Sources

Introduction: The Strategic Importance of 6-Bromo-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Bromo-3-methoxy-2-methylpyridine: Starting Materials and Strategic Execution

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic value lies in its utility as a versatile building block. The pyridine core is a common scaffold in biologically active molecules, and the specific arrangement of its substituents—a bromine atom, a methoxy group, and a methyl group—offers multiple, orthogonal reaction sites for molecular elaboration. The bromine at the 6-position serves as an excellent handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl fragments. The methoxy and methyl groups influence the electronic properties and steric environment of the pyridine ring, which can be crucial for modulating a drug candidate's potency, selectivity, and pharmacokinetic profile. This guide provides a detailed examination of the common starting materials and synthetic strategies employed for its preparation, offering insights into the rationale behind process choices for researchers in drug development.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to any synthesis begins with retrosynthesis. By disconnecting key bonds in the target molecule, we can identify plausible precursor molecules and, ultimately, commercially available or readily accessible starting materials. For this compound, two primary disconnection strategies emerge.

G target This compound precursor_a 3-methoxy-2-methylpyridine target->precursor_a C-Br Disconnection (Electrophilic Bromination) precursor_b 2-Bromo-3-hydroxy-6-methylpyridine target->precursor_b C-O Disconnection (O-Methylation)

Caption: Retrosynthetic analysis of this compound.

  • C-Br Disconnection (Strategy A): This approach involves a late-stage bromination of a pre-formed 3-methoxy-2-methylpyridine core. The key challenge here is achieving the correct regioselectivity, ensuring the bromine atom is introduced exclusively at the 6-position.

  • C-O Disconnection (Strategy B): This strategy involves the methylation of a phenolic precursor, specifically 2-Bromo-3-hydroxy-6-methylpyridine. This is often a more robust and regiochemically unambiguous approach, as the substitution pattern is set early, and the final step is a reliable O-methylation.

This guide will focus primarily on Strategy B, as it represents a widely adopted and high-yielding method, while also considering other viable pathways.

Synthetic Strategy: O-Methylation of a Pre-functionalized Pyridinol Core

The most common and arguably most efficient route to the title compound begins with a precursor where the bromine and methyl groups are already in place: 2-Bromo-3-hydroxy-6-methylpyridine . This strategy capitalizes on the reliability and high efficiency of Williamson ether synthesis to introduce the methoxy group in the final step.

Starting Material: 2-Bromo-3-hydroxy-6-methylpyridine

This key intermediate serves as the foundational starting point for the final methylation step. Its synthesis is a critical precursor to the overall process and is typically achieved from more fundamental building blocks.

Core Protocol: Synthesis via O-Methylation

The conversion of 2-bromo-3-hydroxy-6-methylpyridine to the final product is a straightforward but critical transformation. The choice of base, methylating agent, and solvent system is paramount to achieving high yield and purity.

Reaction Scheme: 2-Bromo-3-hydroxy-6-methylpyridine + Methylating Agent --- (Base, Solvent) ---> this compound

Causality Behind Experimental Choices:

  • Methylating Agent: Iodomethane (methyl iodide) is frequently chosen due to its high reactivity. The iodine atom is an excellent leaving group, facilitating the SN2 reaction with the phenoxide intermediate.

  • Base: A moderately strong, non-nucleophilic base is required to deprotonate the hydroxyl group to form the reactive pyridinolate anion. Potassium carbonate (K₂CO₃) is an ideal choice; it is inexpensive, easy to handle, and sufficiently basic to drive the reaction without promoting side reactions. Stronger bases like sodium hydride could be used but offer little advantage and require more stringent handling procedures.

  • Solvent: Acetone is an excellent solvent for this reaction. It is a polar aprotic solvent that readily dissolves the organic precursor and the potassium salt of the pyridinol, while its boiling point (56°C) is suitable for running the reaction under reflux to ensure a reasonable reaction rate.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound from 2-bromo-3-hydroxy-6-methylpyridine.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-Bromo-3-hydroxy-6-methylpyridine188.027.89 g42.0 mmol1.0
Potassium Carbonate (K₂CO₃)138.2111.60 g83.9 mmol2.0
Iodomethane (CH₃I)141.948.93 g (3.92 mL)62.9 mmol1.5
Acetone58.08100 mL--

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-3-hydroxy-6-methylpyridine (7.89 g, 42.0 mmol), potassium carbonate (11.60 g, 83.9 mmol), and acetone (100 mL).

  • Addition of Reagent: Begin stirring the mixture and add iodomethane (3.92 mL, 62.9 mmol).

  • Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature overnight with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

  • Isolation: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

  • Purification: The resulting crude residue is purified by silica gel column chromatography. A gradient elution system, starting with 95:5 hexane:ethyl acetate and gradually increasing the polarity to 90:10, is effective for isolating the pure product.[1]

Expected Outcome: This procedure typically yields the desired product, this compound, as a white solid with a high yield (reported at 88.3%).[1]

G cluster_setup 1. Reaction Setup cluster_reaction 2. Execution cluster_workup 3. Work-up & Purification a Combine Reactants: - 2-Bromo-3-hydroxy-6-methylpyridine - K2CO3 - Acetone b Add Iodomethane a->b c Heat to Reflux (Overnight) b->c d Cool and Filter c->d e Evaporate Solvent d->e f Silica Gel Chromatography e->f g Final Product: This compound f->g

Caption: Experimental workflow for the synthesis of this compound.

Alternative Starting Materials and Synthetic Routes

While the methylation of 2-bromo-3-hydroxy-6-methylpyridine is a preferred method, other strategies exist, starting from different precursors.

Route 1: Starting from 2-Nitro-3-methoxypyridine

This approach involves the substitution of a nitro group with a bromine atom. It is a less common route for this specific target but is documented for the synthesis of the related 2-bromo-3-methoxypyridine.

  • Starting Material: 2-Nitro-3-methoxypyridine.

  • Transformation: The reaction involves heating the nitro compound with hydrobromic acid in an organic acid solvent like acetic or propionic acid.[2][3] This process directly displaces the nitro group.

  • Rationale: This route is advantageous if 2-nitro-3-methoxypyridine is a more readily available or cost-effective starting material. The reaction conditions are harsh, but it can provide high yields (reportedly up to 91%).[2] The subsequent step would involve a C-H activation and methylation at the 2-position, which is non-trivial.

Route 2: Starting from 3-Hydroxypyridine

A longer but fundamental synthesis can begin with 3-hydroxypyridine.

  • Step 1: Bromination: 3-Hydroxypyridine is first brominated to yield 2-bromo-3-hydroxypyridine. This is achieved by treating an alkaline solution of 3-hydroxypyridine with elemental bromine at low temperatures.[2][4]

  • Step 2: Methylation: The resulting 2-bromo-3-hydroxypyridine is then methylated, typically using methyl iodide with a base like potassium hydroxide in a solvent such as DMSO, to give 2-bromo-3-methoxypyridine.[2][5][6]

  • Step 3: Introduction of the 2-Methyl Group: This final step is the most challenging and would require a directed ortho-metalation followed by quenching with an electrophilic methyl source, or a cross-coupling reaction. This multi-step complexity makes it less favorable than routes where the methyl group is already present.

Comparative Summary of Synthetic Pathways

Starting MaterialKey Transformation(s)Typical ReagentsAdvantagesDisadvantages
2-Bromo-3-hydroxy-6-methylpyridine O-MethylationCH₃I, K₂CO₃, AcetoneHigh yield, excellent regioselectivity, mild conditions, single step.[1]Relies on the availability of the specific starting material.
2-Nitro-3-methoxypyridine Nitro-group displacement with BromineHBr, Acetic AcidPotentially high yield, direct conversion.[2][3]Harsh reaction conditions, requires subsequent introduction of the methyl group.
3-Hydroxypyridine Bromination, then O-MethylationBr₂, NaOH; then CH₃I, KOHStarts from a simple, inexpensive material.[2][4]Multi-step process, potential for isomeric impurities, requires a difficult final C-methylation step.

Conclusion

For the synthesis of this compound, the most efficient and reliable strategy for laboratory and process chemistry applications involves the O-methylation of 2-Bromo-3-hydroxy-6-methylpyridine . This pathway offers a high-yielding, single-step conversion with excellent control over regiochemistry. The selection of iodomethane as the methylating agent, potassium carbonate as the base, and acetone as the solvent provides a robust and scalable protocol. While alternative routes from simpler starting materials like 3-hydroxypyridine exist, they involve more complex, multi-step sequences that present greater challenges in terms of yield and purification. The choice of starting material is therefore a critical decision that directly impacts the overall efficiency, cost, and practicality of the synthesis.

References

  • CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • CN105017136A - 2-bromo-3-methoxypyridine preparation method.
  • Synthesis of 2-bromo-3-methoxypyridine. PrepChem.com. [Link]

  • Synthesis of 3-methoxy-2-methylpyridine. PrepChem.com. [Link]

Sources

6-Bromo-3-methoxy-2-methylpyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromo-3-methoxy-2-methylpyridine for Advanced Research and Development

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Pyridine Building Block

This compound is a substituted pyridine derivative that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a reactive bromine atom, an electron-donating methoxy group, and a methyl group, makes it a highly versatile synthetic intermediate. The strategic placement of these functionalities on the pyridine scaffold allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures with potential therapeutic and electronic applications. This guide provides an in-depth exploration of the core attributes of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Core Molecular Attributes and Physicochemical Properties

The foundational characteristics of a molecule are critical to understanding its reactivity and potential applications. For this compound, these attributes provide a window into its behavior in various chemical environments.

Molecular Formula and Weight

The empirical and molecular formula for this compound is C₇H₈BrNO .[1][2] This composition gives it a molecular weight of approximately 202.05 g/mol .[1][2][3][4]

Structural Isomers

It is crucial to distinguish this compound from its structural isomers, as their reactivity and physical properties can differ significantly. Some common isomers include:

  • 3-Bromo-6-methoxy-2-methylpyridine[1][2]

  • 3-Bromo-2-methoxy-6-methylpyridine[3][5]

  • 2-Bromo-3-methoxy-6-methylpyridine[4][6]

Careful analytical verification is essential to ensure the correct isomer is being utilized in any synthetic or biological application.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of a closely related isomer, 3-Bromo-6-methoxy-2-methylpyridine, which provides valuable context for understanding the characteristics of this class of compounds.

PropertyValueSource
Appearance Colorless to light yellow clear liquid[1]
Density ~1.48 g/mL[1]
Boiling Point 86 °C at 10 mmHg[1]
Refractive Index n20/D ~1.55[1]
Storage Temperature 2 - 8 °C[1]

Synthesis and Mechanistic Considerations

The synthesis of substituted pyridines like this compound often involves multi-step sequences that leverage well-established organic reactions. A common synthetic strategy involves the methylation of a corresponding hydroxypyridine precursor.

Illustrative Synthetic Protocol: Methylation of 2-Bromo-3-hydroxy-6-methylpyridine

This protocol details a general and efficient method for the synthesis of a methoxy-substituted bromomethylpyridine, which is a common transformation for this class of compounds.[4]

Reaction Scheme:

reagents K₂CO₃, Iodomethane Acetone, Reflux 2-bromo-3-hydroxy-6-methylpyridine 2-bromo-3-hydroxy-6-methylpyridine 2-bromo-3-methoxy-6-methylpyridine 2-bromo-3-methoxy-6-methylpyridine 2-bromo-3-hydroxy-6-methylpyridine->2-bromo-3-methoxy-6-methylpyridine Methylation

A representative methylation reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-3-hydroxy-6-methylpyridine (1.0 equivalent), potassium carbonate (2.0 equivalents), and acetone.[4]

  • Addition of Methylating Agent: To the stirred suspension, add iodomethane (1.5 equivalents) dropwise at room temperature.[4]

  • Reaction Progression: Heat the reaction mixture to reflux and maintain it overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.[4]

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to yield the pure 2-bromo-3-methoxy-6-methylpyridine as a white solid.[4]

Causality in Experimental Choices:

  • Potassium Carbonate: A mild base is used to deprotonate the hydroxyl group of the starting material, forming a more nucleophilic phenoxide that readily attacks the electrophilic methyl group of iodomethane.

  • Acetone: This solvent is chosen for its ability to dissolve the organic reactants while being relatively inert to the reaction conditions. Its boiling point is also suitable for refluxing the reaction.

  • Iodomethane: A highly effective methylating agent due to the good leaving group ability of the iodide ion.

  • Silica Gel Chromatography: This is a standard and effective method for purifying organic compounds based on their polarity, ensuring a high-purity final product.

Applications in Research and Drug Development

Substituted pyridines are privileged scaffolds in medicinal chemistry due to their ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. This compound and its isomers serve as key intermediates in the synthesis of a wide range of biologically active molecules.

Role as a Versatile Synthetic Intermediate

The bromine atom on the pyridine ring is particularly useful for introducing molecular diversity through various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the facile introduction of aryl, heteroaryl, and amino substituents, which is a cornerstone of modern drug discovery. The methoxy and methyl groups can also influence the steric and electronic properties of the final compounds, fine-tuning their biological activity and pharmacokinetic profiles.

Therapeutic Potential of Downstream Compounds

Derivatives of bromo-methoxy-methylpyridines are being investigated for a range of therapeutic applications. For instance, the broader class of 3-hydroxypyridine derivatives has shown potential as PDE4 inhibitors, which are of interest for treating cardiovascular and inflammatory diseases.[7] Additionally, related pyridine-containing compounds have been explored as inhibitors of SARS-CoV-2 papain-like protease (PLPro), a key enzyme in viral replication.[8]

Workflow for a Suzuki-Miyaura Cross-Coupling Reaction

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction using a bromo-methoxy-methylpyridine as a starting material.

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_purification Workup & Purification Bromo-methoxy-methylpyridine Bromo-methoxy-methylpyridine Palladium Catalyst Palladium Catalyst Boronic Acid/Ester Boronic Acid/Ester Aqueous Workup Aqueous Workup Palladium Catalyst->Aqueous Workup Reaction Base (e.g., K₂CO₃) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/Water) Solvent (e.g., Dioxane/Water) Column Chromatography Column Chromatography Aqueous Workup->Column Chromatography Product Product Column Chromatography->Product

A generalized Suzuki-Miyaura cross-coupling workflow.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound and its isomers. It is important to consult the Safety Data Sheet (SDS) for detailed information. Generally, these compounds are considered harmful if swallowed and can cause serious eye damage.[2] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound and its isomers are valuable and versatile building blocks in organic synthesis, particularly for applications in drug discovery and materials science. A thorough understanding of their physicochemical properties, synthetic routes, and reactivity is essential for harnessing their full potential. This guide provides a solid foundation for researchers and scientists to confidently and effectively utilize these important chemical intermediates in their work.

References
  • Sunway Pharm Ltd. 3-Bromo-2-methoxy-6-methylpyridine. [Link]

  • PubChem. 3-Bromo-6-methoxy-2-methylpyridine. [Link]

  • ResearchGate. 2-Bromo-3-hydroxy-6-methylpyridine. [Link]

  • ACS Publications. Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. [Link]

  • Google Patents. Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

Potential research applications of 6-Bromo-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Topic: Potential Research Applications of 6-Bromo-3-methoxy-2-methylpyridine

Executive Summary

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a significant percentage of top-selling pharmaceuticals.[1] Its unique electronic properties, coupled with the ability to be functionalized at various positions, make it an invaluable core for drug discovery. This guide explores the vast potential of this compound as a versatile building block for synthesizing novel chemical entities. While direct literature on this specific isomer is emerging, a comprehensive analysis of its structural congeners and the fundamental reactivity of the bromopyridine motif allows for a robust projection of its applications. We will dissect its core reactivity, focusing on powerful synthetic transformations like palladium-catalyzed cross-coupling reactions, and extrapolate its potential in developing therapeutics for oncology, neurological disorders, and infectious diseases. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing both foundational principles and actionable experimental protocols.

The Privileged Pyridine Scaffold in Drug Discovery

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is more than just a simple organic solvent. Its derivatives are central to the pharmaceutical and agrochemical industries.[1][2] The nitrogen atom imparts a dipole moment, increases polarity, and provides a site for hydrogen bonding, which can significantly enhance the solubility and bioavailability of drug candidates.[2] Approximately 20% of the top 200 drugs feature a pyridine-based structure, highlighting its role as a "privileged scaffold".[1] This prevalence is due to its ability to serve as a bioisostere for a phenyl ring while offering improved metabolic stability and pharmacokinetic properties. Derivatives of pyridine have demonstrated a vast spectrum of biological activities, including antibacterial, anti-inflammatory, anti-cancer, and antiviral properties.[2][3][4]

Physicochemical Profile and Reactivity of this compound

The synthetic utility of this compound is dictated by the interplay of its three substituents on the electron-deficient pyridine core.

  • Pyridine Nitrogen: Exerts a strong electron-withdrawing effect, making the ring susceptible to certain types of reactions and activating the adjacent C-Br bond.[5] It can also coordinate with metal catalysts, a factor that must be managed in cross-coupling reactions.[6]

  • 6-Bromo Group: Positioned ortho to the nitrogen, this bromine atom is an excellent leaving group in both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr), serving as the primary handle for molecular elaboration.[5][7]

  • 3-Methoxy Group: This electron-donating group modulates the electronic properties of the ring and can serve as a hydrogen bond acceptor, influencing molecular interactions with biological targets.

  • 2-Methyl Group: A weakly electron-donating group that provides steric bulk, which can influence reaction rates and the conformational preferences of the final molecule.

Table 1: Physicochemical Properties of this compound and a Key Isomer
PropertyThis compound (Predicted)3-Bromo-6-methoxy-2-methylpyridine (Reference)
CAS Number Not readily available126717-59-7[8][9]
Molecular Formula C₇H₈BrNOC₇H₈BrNO[8][9]
Molecular Weight 202.05 g/mol 202.05 g/mol [8][9]
Appearance Predicted: Solid or LiquidLiquid[8]
Density N/A1.468 g/mL at 25 °C[8]
XLogP3 N/A2.2[9]

Core Synthetic Applications: A Gateway to Molecular Diversity

The bromine atom at the C6 position is the key to unlocking the synthetic potential of this molecule. It allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of vast and diverse chemical libraries.

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions are the most powerful tools for functionalizing bromopyridines.[10] Palladium catalysis, in particular, offers mild conditions and broad functional group tolerance, making it ideal for complex molecule synthesis.[10]

This reaction is the preeminent method for forming C-C bonds, specifically for creating biaryl and heteroaryl-aryl structures which are ubiquitous in kinase inhibitors and other drug classes.[10][11] The reaction couples the bromopyridine with an organoboron compound (e.g., a boronic acid) in the presence of a palladium catalyst and a base.[6] The electron-withdrawing nature of the pyridine nitrogen generally enhances the reactivity of the C-Br bond towards the initial oxidative addition step of the catalytic cycle.[7]

Suzuki_Catalytic_Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition ArPd(II)BrL2 Ar-Pd(II)-Br Complex OxAdd->ArPd(II)BrL2 Transmetal Transmetalation ArPd(II)BrL2->Transmetal ArPd(II)Ar'L2 Ar-Pd(II)-Ar' Complex Transmetal->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Catalyst Regeneration ArAr Ar-Ar' Product RedElim->ArAr RBr 6-Bromo-3-methoxy- 2-methylpyridine RBr->OxAdd R2BOH2 Boronic Acid (Ar'-B(OH)2) R2BOH2->Transmetal Base Base Base->Transmetal Synthetic_Workflow cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_snar SNAr Reaction start 6-Bromo-3-methoxy- 2-methylpyridine suzuki_reagent Arylboronic Acid Pd Catalyst, Base start->suzuki_reagent C-C Bond Formation buchwald_reagent Amine (R₂NH) Pd Catalyst, Base start->buchwald_reagent C-N Bond Formation snar_reagent Nucleophile (e.g., RO⁻, RS⁻) start->snar_reagent C-O / C-S Bond Formation suzuki_product 6-Aryl-3-methoxy- 2-methylpyridines suzuki_reagent->suzuki_product buchwald_product 6-Amino-3-methoxy- 2-methylpyridines buchwald_reagent->buchwald_product snar_product 6-Substituted-3-methoxy- 2-methylpyridines snar_reagent->snar_product

Figure 2: Key synthetic transformations using the target compound as a starting material.

Potential Therapeutic Applications: Inferences from Analogues

By examining the biological activities of structurally related molecules, we can project the most promising therapeutic areas for derivatives of this compound.

Kinase Inhibitors for Oncology

Many kinase inhibitors feature a hetero-biaryl core, which is readily accessible via Suzuki coupling. The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, promoting cell survival and proliferation. Building blocks like 2-Bromo-3-methoxypyridine have been instrumental in developing inhibitors that target kinases within this pathway. [11]Derivatives of our target compound could be synthesized to probe the ATP-binding pocket of kinases like PI3K, AKT, or mTOR, potentially leading to novel anti-cancer agents.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Catalyzes (PIP2 to PIP3) PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Potential Inhibitor (Derived from Scaffold) Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTOR

Figure 3: The PI3K/AKT/mTOR signaling pathway with potential points of inhibition.
Agents for Central Nervous System (CNS) Disorders

Substituted pyridines are prevalent in drugs targeting the CNS. The polarity and hydrogen bonding capability of the pyridine motif aid in crossing the blood-brain barrier. Pharmacological studies on related 6-methylpyridine derivatives have shown significant anticonvulsant activity. [12][13]Furthermore, related bromomethoxy-picolines are cited as key intermediates for pharmaceuticals targeting neurological disorders. [14]By using Buchwald-Hartwig amination to introduce various amine functionalities, novel compounds could be developed and screened for activity as anticonvulsants, antidepressants, or agents for neurodegenerative diseases.

Experimental Protocols

The following protocols are generalized, self-validating systems based on established methodologies for bromopyridines. [5][6][7][11]Optimization for specific substrates is expected.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₃PO₄, 2.0 equiv)

    • Solvent: 1,4-Dioxane and degassed water (4:1 ratio)

  • Methodology:

    • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.

    • Under a positive pressure of Argon, add the Pd(PPh₃)₄ catalyst.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 85–95 °C with vigorous stirring.

    • Monitor reaction progress by TLC or LC-MS (typically 12-18 hours).

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Ligand (e.g., RuPhos, 4 mol%)

    • Base (e.g., Cs₂CO₃, 1.5 equiv)

    • Anhydrous, degassed solvent (e.g., Dioxane)

  • Methodology:

    • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

    • Add the this compound and the amine.

    • Add the anhydrous, degassed solvent.

    • Seal the vessel and heat to the required temperature (typically 100 °C).

    • Stir vigorously and monitor the reaction by LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and dilute with an organic solvent.

    • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

    • Wash the filtrate with water and brine, then dry the organic layer and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

Conclusion

This compound represents a highly valuable and versatile building block for modern chemical research. Its true potential lies in its capacity for facile and strategic functionalization through robust synthetic methods like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. By leveraging the well-established reactivity of the bromopyridine core, researchers can efficiently construct diverse libraries of novel compounds. Extrapolating from the biological activities of its close analogues, these derivatives are prime candidates for screening programs in oncology and neuroscience, with significant potential to become the next generation of targeted therapeutics.

References

  • Title: Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Source: Virginia Commonwealth University, URL: [Link]

  • Title: Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Source: Pharmaguideline, URL: [Link]

  • Title: Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Source: IntechOpen, URL: [Link]

  • Title: Pyridine - Syntheis, Reactions and Medicinal uses. Source: Slideshare, URL: [Link]

  • Title: Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. Source: National Institutes of Health (NIH), URL: [Link]

  • Title: CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Title: 6-bromo-N-methoxy-3-methylpyridine-2-carboxamide. Source: PubChem, URL: [Link]

  • Title: WO2019145177A1 - Bromination of pyridine derivatives.
  • Title: 6-Bromo-3-methoxy-2-(methylthio)pyridine. Source: Chemsrc, URL: [Link]

  • Title: Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Source: ACS Publications, URL: [Link]

  • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Source: MDPI, URL: [Link]

  • Title: 3-Bromo-6-methoxy-2-methylpyridine. Source: PubChem, URL: [Link]

  • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Source: ResearchGate, URL: [Link]

  • Title: Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model. Source: American Journal of Translational Research, URL: [Link]

  • Title: Pharmacological Evaluation of Some New 6Amino/Methyl Pyridine Derivatives. Source: ResearchGate, URL: [Link]

  • Title: Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Source: SAR Publication, URL: [Link]

  • Title: Synthesis and Pharmacological Activities of 2-(3'-substituted-2'-hydroxy propylamino) pyridines. Source: ResearchGate, URL: [Link]

Sources

Methodological & Application

Introduction: The Power of Carbon-Carbon Bonds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of 6-Bromo-3-methoxy-2-methylpyridine: Protocol and Mechanistic Insights

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed transformation has become an indispensable tool in both academic research and industrial applications, particularly in the pharmaceutical sector for the synthesis of complex bioactive molecules.[1][3] The reaction's advantages, including mild conditions, the use of environmentally benign and readily available organoboron reagents, and its compatibility with aqueous solvents, have cemented its status as a preferred method for constructing biaryl and heteroaryl scaffolds.[1]

This guide focuses on a specific, highly valuable substrate: This compound . This functionalized pyridine is a key building block in medicinal chemistry. The pyridine core is a prevalent motif in numerous FDA-approved drugs, while the methoxy group can enhance physicochemical properties, target binding, and metabolic stability.[4][5] The bromine atom at the 6-position serves as a versatile synthetic handle, allowing for precise elaboration of the molecular structure through reactions like the Suzuki-Miyaura coupling. This protocol provides researchers, scientists, and drug development professionals with a detailed, field-proven methodology, grounded in a deep understanding of the reaction mechanism and experimental causality.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[6] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the electrophile (this compound). This step forms a square-planar Pd(II) intermediate.[1][7] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[1] For heteroaromatic substrates like our target molecule, this step is often rate-limiting and can be accelerated by using electron-rich and bulky phosphine ligands on the palladium catalyst.[9][10]

  • Transmetalation : This is the key bond-forming step where the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex, displacing the halide. This process is critically dependent on the presence of a base.[1] The base activates the boronic acid, converting it into a more nucleophilic "ate" complex (a boronate), which readily engages in ligand exchange with the palladium center.[11][12][13] The exact mechanism of this transfer is complex and remains a subject of detailed study.[1][14]

  • Reductive Elimination : In the final step, the two organic fragments on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Halide Ar¹-Pd(II)L₂-X (Oxidative Adduct) OxAdd->PdII_Halide Transmetalation Transmetalation PdII_Halide->Transmetalation [Ar²-B(OR)₃]⁻ PdII_Diorganyl Ar¹-Pd(II)L₂-Ar² (Diorganyl Complex) Transmetalation->PdII_Diorganyl RedElim Reductive Elimination PdII_Diorganyl->RedElim Forms Ar¹-Ar² RedElim->Pd0 Regenerates Catalyst Product Coupled Product (Ar¹-Ar²) RedElim->Product BoronicAcid Ar²-B(OH)₂ (Boronic Acid) Boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate + Base Base Base (e.g., OH⁻, CO₃²⁻) Boronate->Transmetalation Transmetalating Species Ar1X 6-Bromo-3-methoxy- 2-methylpyridine (Ar¹-X) Ar1X->OxAdd Ar2B Organoboron Reagent (Ar²-BY₂) Ar2B->BoronicAcid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials & Reagents:

  • This compound (Substrate)

  • Arylboronic Acid or Arylboronic acid pinacol ester (Coupling Partner)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a Pd(0) source like Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with a suitable ligand like SPhos or Tri-tert-butylphosphine.

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: Anhydrous 1,4-Dioxane and Degassed Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Silica Gel for column chromatography

  • Inert Gas (Argon or Nitrogen)

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Palladium catalysts are toxic and should be handled with care.

  • Organic solvents are flammable. Avoid open flames.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step-by-Step Methodology
  • Reaction Setup:

    • To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv).

    • Add the arylboronic acid (typically 1.1-1.5 equiv).

    • Add the base, for example, K₂CO₃ (2.0-3.0 equiv).

    • Add the palladium catalyst. For Pd(PPh₃)₄, a loading of 1-5 mol% is common.

  • Inert Atmosphere and Solvent Addition:

    • Seal the flask with a septum.

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

    • Add the anhydrous organic solvent (e.g., 1,4-dioxane) via syringe to dissolve the reagents. A typical concentration is 0.1-0.2 M with respect to the limiting reagent.

    • Add degassed deionized water. A common solvent ratio is 3:1 to 5:1 dioxane:water. The mixture will be biphasic.

  • Reaction Execution:

    • Immerse the reaction flask in a preheated oil bath set to the desired temperature (typically 80-100 °C).

    • Stir the reaction mixture vigorously to ensure efficient mixing between the two phases.

    • The reaction time can vary from 2 to 24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[15]

    • To take a sample for TLC, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot with a capillary or syringe.

    • Run the TLC against a co-spot of the starting materials to track the consumption of the bromide and the formation of the more nonpolar product.

  • Workup Procedure:

    • Once the reaction is complete (as determined by monitoring), allow the flask to cool to room temperature.

    • Quench the reaction by adding deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).[16]

    • Combine the organic layers.

    • Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent.

    • To remove the bulk of the palladium catalyst, the solution can be passed through a small plug of Celite or silica gel.[17]

    • Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude product.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the final product.[8][18]

Data Presentation: Summary of Reaction Parameters

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table provides a summary of typical conditions and their rationale.

ParameterTypical Value / ReagentRationale & Key Considerations
Substrate This compoundThe C-Br bond at the 6-position is activated for oxidative addition. The pyridine nitrogen can coordinate to palladium, sometimes requiring specific ligands.
Boron Reagent Arylboronic Acid or Pinacol Ester (1.1-1.5 equiv)Boronic acids are common, but esters offer greater stability and are useful for iterative couplings.[7] A slight excess ensures complete consumption of the more valuable halide.
Pd Catalyst Pd(PPh₃)₄ (1-5 mol%) or Pd₂(dba)₃/LigandPd(PPh₃)₄ is a reliable, air-stable choice. For challenging heteroaryl couplings, systems with bulky, electron-rich phosphine ligands (e.g., SPhos, P(tBu)₃) can improve yields and reaction rates.[19][20]
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv)Essential for activating the boronic acid.[13] Cs₂CO₃ is often more effective but also more expensive. K₃PO₄ is a strong, non-nucleophilic base suitable for many systems.
Solvent System Dioxane/H₂O or Toluene/Ethanol/H₂O (e.g., 4:1)The biphasic system helps to dissolve both the organic substrates and the inorganic base, facilitating the reaction at the interface.[21]
Temperature 80 - 110 °CProvides the necessary thermal energy to overcome the activation barriers of the catalytic cycle, particularly the oxidative addition step.
Atmosphere Inert (Argon or Nitrogen)Crucial for preventing the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for synthesizing complex, substituted pyridine derivatives that are of high interest in pharmaceutical and materials science research. A thorough understanding of the underlying catalytic mechanism is paramount for rational protocol design and troubleshooting. By carefully selecting the catalyst, base, and solvent system, and by adhering to rigorous experimental techniques, particularly the maintenance of an inert atmosphere, researchers can reliably and efficiently access a vast chemical space, accelerating the discovery and development of novel molecular entities.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Ricart, Y., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Jayarathna, L., et al. (2022). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... ResearchGate. [Link]

  • Leconte, N., et al. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Ricart, Y., et al. (2007). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

  • Chen, Y., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]

  • Thompson, A., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Al-Tel, T. H., et al. (2018). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. [Link]

  • Malig, T. (2019). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Advion. SUZUKI REACTION MONITORING. [Link]

  • Reddit. (2025, November 14). Hydrophilic Suzuki-coupling product workup?. r/OrganicChemistry. [Link]

  • ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out?. [Link]

  • AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]

  • Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. SYNTHESIS. [Link]

  • Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • Li, Z., et al. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Semantic Scholar. [Link]

  • Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Li, G. Y. (2001). General Suzuki Coupling of Heteroaryl Bromides by Using Tri-tert-Butylphosphine as a Supporting Ligand. ResearchGate. [Link]

  • Noval, M. G., et al. (2024). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. ACS Omega. [Link]

  • Sawant, D. (2023, February 22). Suzuki–Miyaura Coupling Reaction Product Isolation. ResearchGate. [Link]

  • Barluenga, S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • ResearchGate. 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). 3-Bromo-2-methylpyridine: Essential for Pharmaceutical Drug Discovery. [Link]

  • ResearchGate. (2023). The role of the methoxy group in approved drugs. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Chemical Versatility: Applications of 2-Amino-3-bromo-6-methylpyridine. [Link]

  • Sandrock, D. L., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. National Institutes of Health. [Link]

Sources

Application Note & Protocol: Strategic Implementation of the Buchwald-Hartwig Amination for the Synthesis of Substituted 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Buchwald-Hartwig Amination of 6-Bromo-3-methoxy-2-methylpyridine

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl and heteroaryl amines are privileged structural motifs found in a vast array of biologically active molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative methodology for the synthesis of these compounds from aryl or heteroaryl halides and amines.[1][2] Its broad substrate scope and functional group tolerance have rendered it an indispensable tool, largely supplanting harsher, classical methods.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to a challenging yet valuable substrate: this compound. The presence of the pyridine nitrogen and multiple substituents necessitates a carefully optimized protocol to achieve high yields and purity. This guide will delve into the mechanistic underpinnings of the reaction, provide a rationale for the selection of key reagents, and offer a detailed, field-proven experimental protocol.

Mechanistic Rationale: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][3][4]

The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[1][2]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A strong base then deprotonates the coordinated amine, forming a palladium-amido complex.[1][3]

  • Reductive Elimination: This is the product-forming step where the desired C-N bond is formed, and the substituted aminopyridine product is released from the palladium center. This step also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][3]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br) PdII_ArBr L_nPd(II)(Ar)(Br) OxAdd->PdII_ArBr AmineCoord + R₂NH - L PdII_Amine [L_nPd(II)(Ar)(NHR₂)]⁺Br⁻ AmineCoord->PdII_Amine Deprotonation + Base - [Base-H]⁺Br⁻ PdII_Amido L_nPd(II)(Ar)(NR₂) Deprotonation->PdII_Amido ReductElim Reductive Elimination ReductElim->Pd0 Product Ar-NR₂ ReductElim->Product Product ArBr 6-Bromo-3-methoxy- 2-methylpyridine ArBr->OxAdd Substrate Amine R₂NH Amine->AmineCoord Nucleophile

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Design: A Rationale-Driven Approach

The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of several key parameters. The electron-rich nature of the pyridine ring can influence the oxidative addition step, making the choice of catalyst and ligand particularly critical.

Catalyst and Ligand Selection

The combination of a palladium precursor and a phosphine ligand is central to the reaction's efficiency. For electron-rich heteroaryl bromides like the target substrate, bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step and stabilize the active catalytic species.[5]

  • Palladium Precursor: Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). While Pd₂(dba)₃ is a Pd(0) source, Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[4]

  • Ligand: For pyridyl substrates, biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are often highly effective. Another excellent choice is Xantphos, a bidentate ligand known for its wide bite angle, which can be beneficial in promoting the desired reductive elimination.[3][6][7]

The Critical Role of the Base

The base plays a multifaceted role in the Buchwald-Hartwig amination. Its primary function is to deprotonate the amine, facilitating the formation of the palladium-amido complex.[1][3] The choice of base can significantly impact the reaction rate and yield.

  • Common Bases: Strong, non-nucleophilic bases are typically employed. Sodium tert-butoxide (NaOt-Bu) is a frequent and effective choice.[8] Other options include lithium bis(trimethylsilyl)amide (LHMDS) and potassium phosphate (K₃PO₄).[1][3] For substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) can be used, often requiring higher reaction temperatures.[3][7]

Solvent Considerations

The solvent must be inert to the reaction conditions and capable of solubilizing the various components of the reaction mixture. The choice of solvent can influence catalyst activity and stability.[9]

  • Typical Solvents: Aprotic, non-polar to moderately polar solvents are generally preferred. Toluene, dioxane, and tetrahydrofuran (THF) are the most commonly used solvents for this transformation.[3][10]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (1.4 equivalents)

  • Anhydrous Toluene

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene, followed by the amine (1.2 eq) via syringe.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent such as ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Purification: The filtrate can be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Table 1: Summary of Optimized Reaction Parameters

ParameterRecommended ConditionsRationale
Palladium Precursor Pd₂(dba)₃ (2 mol%)Reliable Pd(0) source.
Ligand Xantphos (4 mol%)Wide bite angle promotes reductive elimination.
Base NaOt-Bu (1.4 eq)Strong, non-nucleophilic base for efficient amine deprotonation.
Solvent Anhydrous TolueneAprotic, high-boiling solvent suitable for the reaction temperature.
Temperature 100-110 °CProvides sufficient thermal energy for catalyst turnover.
Atmosphere Inert (N₂ or Ar)Prevents oxidation of the Pd(0) catalyst and phosphine ligand.

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting and Considerations

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
Insufficiently strong baseConsider using a stronger base like LHMDS.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Formation of Side Products HydrodehalogenationThis can occur if there are sources of protons. Ensure anhydrous conditions.
Diarylation of primary aminesUse a slight excess of the amine and monitor the reaction closely to stop it upon consumption of the starting material.
Difficulty in Purification Residual palladiumMultiple filtrations through celite or treatment with a palladium scavenger may be necessary.

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of substituted aminopyridines. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to a robust experimental protocol, high yields of the desired product from this compound can be reliably achieved. The information and protocol provided in this application note serve as a comprehensive guide for researchers in the field of synthetic and medicinal chemistry, enabling the efficient construction of valuable C-N bonds.

References

  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Li, J. J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(10), 3840-3843. [Link]

  • Kuklińska, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18073–18086. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]

  • Kashani, S. K., Jessiman, J. E., & Schougaard, S. B. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link]

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602. [Link]

  • Hesp, K. C., et al. (2013). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 44(32). [Link]

  • Li, J. J. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]

  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]

  • Cvetkov, M. V., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(7), 9848–9865. [Link]

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]

  • Bagnol, L., et al. (2007). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. Tetrahedron, 63(38), 9477-9486. [Link]

  • de Oliveira, A. F., et al. (2024). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules, 29(4), 842. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(2), 19414–19424. [Link]

  • Kuklińska, K., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews, 48(8), 2315-2334. [Link]

Sources

Application Notes & Protocols: Leveraging 6-Bromo-3-methoxy-2-methylpyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the pyridine scaffold holds a privileged position, forming the core of numerous FDA-approved therapeutics.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and structural versatility make it a cornerstone for developing novel agents across diverse disease areas, including oncology, infectious diseases, and neurology.[3][4] Within the vast chemical space of pyridine derivatives, 6-Bromo-3-methoxy-2-methylpyridine emerges as a particularly strategic building block. This trisubstituted pyridine offers a convergence of functionalities: a reactive handle for diversification, an electronic modulator, and a steric director.

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will delve into its strategic importance, provide field-proven, step-by-step protocols for its application in cornerstone synthetic reactions, and explain the causality behind key experimental choices.

Compound Profile & Safe Handling

Before embarking on any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is paramount. While this compound is a specialty reagent, data from closely related isomers provide a strong basis for its physicochemical profile and handling procedures.

Table 1: Physicochemical Properties

Property Value Source/Note
Molecular Formula C₇H₈BrNO -
Molecular Weight 202.05 g/mol [5]
Appearance Colorless to light yellow liquid/solid Based on isomers[5]
CAS Number 126717-59-7 (Isomer: 3-Bromo-6-methoxy-2-methylpyridine)
Density ~1.468 g/mL at 25 °C (Isomer data)

| Boiling Point | ~244 °C at 760 mmHg (Isomer data) |[5] |

Safety & Handling:

Substituted halopyridines warrant careful handling in a well-ventilated chemical fume hood. Based on data for analogous compounds, this compound should be treated as harmful if swallowed and a potential cause of serious eye and skin irritation.[6]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat.

  • Ventilation: Use exclusively in a certified chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Strategic Importance in Drug Discovery

The utility of this compound is not accidental; it is a result of the deliberate arrangement of its functional groups, each serving a distinct purpose in molecular design.

  • The Pyridine Core: As a bioisostere of a benzene ring, the nitrogen atom in the pyridine scaffold serves as a hydrogen bond acceptor, improving solubility and offering a key interaction point with biological targets like kinases.[3][7]

  • 6-Bromo Position: This bromine atom is the primary reactive site for palladium-catalyzed cross-coupling reactions. Its position, ortho to the ring nitrogen, influences its reactivity and provides a vector for molecular growth into specific binding pockets.

  • 3-Methoxy Group: The methoxy group is a powerful modulator in medicinal chemistry.[8] It is not merely a small substituent; it is known to improve metabolic stability, enhance ligand-target binding, and favorably impact ADME (absorption, distribution, metabolism, and excretion) properties.[8][9] As an electron-donating group, it also modulates the electronic character of the pyridine ring, influencing the reactivity at the 6-position. Its ability to act as a non-lipophilic "scout" for protein pockets makes it a valuable tool for improving potency without sacrificing physicochemical properties.[10]

  • 2-Methyl Group: The methyl group provides steric bulk adjacent to the pyridine nitrogen. This can be crucial for directing the conformation of the molecule, preventing unwanted metabolism at the pyridine ring, and creating specific steric interactions within a target's active site.

Protocol 1: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most powerful and widely used method for constructing C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl and heteroaryl motifs common in pharmaceuticals.[11][12]

Principle: This reaction couples the bromopyridine with an organoboron species (boronic acid or ester) in the presence of a palladium catalyst and a base.[13] The catalytic cycle involves three key steps: oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with the activated boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification reagents Combine Bromopyridine, Boronic Acid, Base, & Pd Catalyst in Flask inert Evacuate & Backfill with Inert Gas (e.g., Argon) reagents->inert solvent Add Degassed Solvent System inert->solvent heat Heat to 80-110 °C with Vigorous Stirring solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to RT & Quench monitor->cool extract Aqueous Workup & Solvent Extraction cool->extract purify Dry, Concentrate & Purify via Chromatography extract->purify product product purify->product Final Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol:

This generalized protocol provides a robust starting point. Optimization may be required for challenging coupling partners.

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Aryl- or Heteroarylboronic Acid (1.2–1.5 equiv)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)

    • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0–3.0 equiv)

    • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

    • Schlenk flask or sealed reaction vial, condenser, magnetic stirrer, inert gas line (Argon or Nitrogen).

  • Reaction Setup:

    • To a dry Schlenk flask, add this compound, the boronic acid, the base, and the palladium catalyst.

    • Causality: Using a Schlenk flask and inert gas is critical because the active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and lower yields.

    • Seal the flask with a rubber septum, then evacuate and backfill with argon. Repeat this cycle three times.

  • Solvent Addition & Reaction:

    • Add the degassed solvent mixture via syringe. The use of a biphasic system like dioxane/water is common to ensure solubility for both the organic reagents and the inorganic base.[12]

    • Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

    • Self-Validation: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromopyridine is consumed.

  • Workup and Purification:

    • Once complete, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Table 2: Representative Conditions for Suzuki Coupling of Bromopyridines

Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Typical Yield Reference/Note
Pd₂(dba)₃ (1.5%) SPhos (3.6%) K₃PO₄ (2.0) Toluene/H₂O 100 Good to Excellent Adapted from similar systems[12]
Pd(PPh₃)₄ (3-5%) - Na₂CO₃ (2.0) Dioxane/H₂O 80-90 Good A classic, reliable system[14]

| Pd(OAc)₂ (2%) | PPh₃ (4%) | K₂CO₃ (2.0) | Toluene/H₂O | 100 | Moderate to Good | Cost-effective option |

Protocol 2: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds that are ubiquitous in pharmaceuticals.[15] This reaction is often superior to classical methods due to its broad substrate scope and tolerance of functional groups.[15][16]

Principle: This palladium-catalyzed reaction couples the bromopyridine with a primary or secondary amine in the presence of a strong base and a specialized phosphine ligand.[16] The choice of ligand is critical; bulky, electron-rich phosphine ligands are often required to facilitate the key reductive elimination step that forms the C-N bond.[16]

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep 1. Setup (Inert Atmosphere) cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification reagents Add Bromopyridine, Base, Pd Pre-catalyst, & Ligand to a dry Schlenk flask inert Evacuate & Backfill with Argon (3x) reagents->inert add_reagents Add Anhydrous Solvent & Amine via Syringe inert->add_reagents heat Heat to 80-110 °C with Vigorous Stirring add_reagents->heat monitor Monitor Progress (LC-MS) heat->monitor cool Cool to RT, Filter (e.g., through Celite) monitor->cool extract Aqueous Workup & Solvent Extraction cool->extract purify Dry, Concentrate & Purify via Chromatography extract->purify product product purify->product Final Product

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Detailed Step-by-Step Protocol:

This reaction is highly sensitive to air and moisture; adherence to inert atmosphere techniques is crucial for success.

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Primary or Secondary Amine (1.1–1.5 equiv)

    • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine Ligand (e.g., BINAP, Xantphos, 2–5 mol%)

    • Base (e.g., NaOt-Bu or K₃PO₄, 1.4–2.5 equiv)

    • Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane)

    • Schlenk flask or sealed vial, inert gas line (Argon).

  • Reaction Setup (Strictly under Inert Atmosphere):

    • In a glovebox or using Schlenk techniques, add the this compound, palladium pre-catalyst, phosphine ligand, and base to a dry Schlenk flask.

    • Causality: Sodium tert-butoxide (NaOt-Bu) is a very strong, hygroscopic base. Exposure to moisture will quench it, while exposure of the ligand and catalyst to oxygen will cause decomposition. An inert atmosphere is non-negotiable.[17]

    • Seal the flask and remove it from the glovebox (if used).

  • Reagent Addition & Reaction:

    • Add the anhydrous, degassed solvent, followed by the amine, via syringe.

    • Heat the reaction mixture to the specified temperature (typically 80–110 °C) with vigorous stirring.

    • Self-Validation: Monitor the reaction by LC-MS to confirm the formation of the desired product mass and consumption of the starting material.

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product using flash column chromatography.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

Pd Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Reference/Note
Pd₂(dba)₃ (1.5%) Xantphos (3-5%) Cs₂CO₃ (2.0) Dioxane 100-110 Effective for deactivated amines[18]
Pd₂(dba)₃ (0.18%) (±)-BINAP (0.35%) NaOt-Bu (2.5) Toluene 80 A robust system for many amines[17]

| Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.0) | Toluene | 100 | General conditions for heteroaryl halides[19] |

Conclusion

This compound is a high-value, strategically designed building block for medicinal chemistry. Its well-defined reactive handle at the 6-position allows for reliable and predictable functionalization via robust cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The interplay of its methoxy and methyl substituents provides chemists with powerful tools to fine-tune the steric, electronic, and pharmacokinetic properties of their target molecules. The protocols and insights provided herein are intended to empower researchers to confidently integrate this versatile scaffold into their drug discovery programs, accelerating the synthesis of novel and diverse chemical matter.

References

  • Yadav, G., & Singh, R. P. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Pyridine: the scaffolds with significant clinical diversity. Retrieved January 19, 2026, from [Link]

  • El-Sayed, N. N. E., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. Retrieved January 19, 2026, from [Link]

  • Kaur, M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Retrieved January 19, 2026, from [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • Ishihara, Y. (2024). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. Retrieved January 19, 2026, from [Link]

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 6-Bromo-2-methoxypyridin-3-amine. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromo-6-methoxy-2-methylpyridine. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF. Retrieved January 19, 2026, from [Link]

  • Steel, P. G., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Buchwald, S. L., et al. (2004). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Derivatives from 6-Bromo-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Bromo-3-methoxy-2-methylpyridine Scaffold

In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions make it a privileged structure in a vast array of biologically active molecules. Among the myriad of functionalized pyridines, this compound stands out as a particularly versatile and strategic building block.

The inherent reactivity of this trifunctionalized pyridine allows for selective and diverse modifications. The bromine atom at the 6-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide range of aryl, heteroaryl, alkynyl, and amino moieties. The electron-donating methoxy group at the 3-position and the methyl group at the 2-position not only influence the electronic landscape and reactivity of the pyridine ring but also provide steric and electronic features that can be critical for molecular recognition by biological targets. This guide provides detailed, field-proven protocols for the derivatization of this compound, focusing on three of the most powerful transformations in the synthetic chemist's arsenal: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

I. Synthesis of 6-Aryl-3-methoxy-2-methylpyridines via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that has revolutionized the construction of C-C bonds, particularly for the synthesis of biaryl and heteroaryl structures which are prevalent in pharmaceuticals.[1][2] The reaction's robustness, mild conditions, and broad functional group tolerance make it an ideal choice for the derivatization of our core scaffold.

Causality Behind Experimental Choices

The choice of catalyst, ligand, base, and solvent system is paramount for a successful Suzuki-Miyaura coupling. The catalytic cycle involves the oxidative addition of the palladium(0) species to the aryl bromide, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[3] For an electron-rich pyridine system like ours, a judicious selection of these components is critical to overcome potential challenges such as catalyst inhibition by the pyridine nitrogen.

  • Catalyst and Ligand: While classic catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide superior results, especially for heteroaryl halides.[4] These ligands promote the oxidative addition and reductive elimination steps and prevent catalyst deactivation.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[2] The choice of base, ranging from inorganic carbonates (K₂CO₃, Cs₂CO₃) to phosphates (K₃PO₄), can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is commonly used to dissolve both the organic and inorganic reagents.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Add this compound, Arylboronic Acid, Base, and Palladium Catalyst/Ligand to a dry Schlenk flask B Evacuate and backfill with inert gas (e.g., Argon) A->B C Add degassed solvent system (e.g., Dioxane/Water) B->C D Heat to desired temperature (e.g., 80-110 °C) with stirring C->D E Monitor reaction by TLC or LC-MS D->E F Cool to room temperature and dilute with organic solvent E->F G Wash with water and brine F->G H Dry organic layer and concentrate G->H I Purify by column chromatography H->I

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details a general procedure for the coupling of this compound with phenylboronic acid, a common starting point for further derivatization.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio via syringe to achieve a final concentration of approximately 0.2 M with respect to the starting bromide.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the desired 6-phenyl-3-methoxy-2-methylpyridine.

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O (4:1)9012-1875-85
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O (10:1)1006-1280-95
Pd(dppf)Cl₂Cs₂CO₃DMF1008-1680-90

Table 1: Representative conditions for Suzuki-Miyaura coupling of this compound.

II. Synthesis of 6-Alkynyl-3-methoxy-2-methylpyridines via Sonogashira Coupling

The Sonogashira coupling is an indispensable tool for the formation of C(sp²)-C(sp) bonds, providing a direct route to alkynyl-substituted aromatics and heteroaromatics.[5] These derivatives are valuable intermediates and are found in various pharmaceuticals and organic materials.[6]

Causality Behind Experimental Choices

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[7] The palladium catalyst undergoes oxidative addition to the aryl halide, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then transmetalates to the palladium center.

  • Catalyst System: A combination of a palladium(0) or palladium(II) source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is the classic choice. Copper-free conditions have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling).[8]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.

Catalytic Cycle: Sonogashira Coupling

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)-X (L)₂ Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)-C≡CR (L)₂ PdII_ArX->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkyne->Product Alkyne R-C≡C-H Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide [Cu(I)], Base Cu_Acetylide->PdII_ArX

Caption: Simplified catalytic cycles of the Sonogashira reaction.

Protocol 2: Sonogashira Coupling with Phenylacetylene

This protocol describes the coupling of this compound with phenylacetylene.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) (0.03 equiv)

  • Copper(I) Iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add PdCl₂(PPh₃)₂ and CuI.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add anhydrous THF, followed by triethylamine.

  • Add this compound and then phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating to 50-60 °C may be required.

  • Monitor the reaction by TLC or GC-MS. The reaction is often complete within 2-6 hours.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite to remove the ammonium salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography to afford 3-methoxy-2-methyl-6-(phenylethynyl)pyridine.

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
PdCl₂(PPh₃)₂ / CuIEt₃NTHFRT - 502-680-95
Pd(PPh₃)₄ / CuIEt₃NDMF803-575-90
[DTBNpP]Pd(crotyl)Cl (Copper-free)[8]TMPDMSORT2-485-97

Table 2: Representative conditions for Sonogashira coupling of this compound.

III. Synthesis of 6-Amino-3-methoxy-2-methylpyridine Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and general method for the formation of C-N bonds, enabling the synthesis of a wide variety of aryl and heteroaryl amines.[9] This reaction is particularly valuable for accessing derivatives that are difficult to synthesize via traditional methods like nucleophilic aromatic substitution.[10]

Causality Behind Experimental Choices

The success of the Buchwald-Hartwig amination hinges on the selection of an appropriate palladium catalyst, a bulky electron-rich phosphine ligand, and a suitable base.[9] The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[11]

  • Catalyst and Ligand: The combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a sterically hindered, electron-rich biarylphosphine ligand (e.g., BINAP, Xantphos, RuPhos) is crucial.[12] These ligands facilitate the reductive elimination step, which is often rate-limiting, and prevent β-hydride elimination.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃).

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Add Pd catalyst, ligand, and base to a dry Schlenk flask B Evacuate and backfill with inert gas (e.g., Argon) A->B C Add anhydrous solvent, 6-Bromo-3-methoxy- 2-methylpyridine, and the amine B->C D Heat to desired temperature (e.g., 80-110 °C) with stirring C->D E Monitor reaction by TLC or LC-MS D->E F Cool to room temperature and quench with water E->F G Extract with an organic solvent F->G H Dry organic layer and concentrate G->H I Purify by column chromatography H->I

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig Amination with Morpholine

This protocol provides a general procedure for the amination of this compound with a secondary amine, morpholine.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add anhydrous toluene, followed by this compound and then morpholine via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-(3-methoxy-2-methylpyridin-6-yl)morpholine.

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ / XantphosNaOtBuToluene11012-2470-90
Pd(OAc)₂ / BINAPCs₂CO₃Dioxane10018-2465-85
RuPhos Pd G3LiHMDSTHF658-1675-95

Table 3: Representative conditions for Buchwald-Hartwig amination of this compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel derivatives with significant potential in drug discovery and materials science. The palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide efficient and modular routes to a diverse range of 6-substituted-3-methoxy-2-methylpyridines. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers, enabling the rational design and synthesis of new chemical entities based on this privileged scaffold. Careful optimization of the reaction parameters for each specific substrate combination will be key to achieving high yields and purity.

References

  • Finke, A. D., Elleby, E. C., Boyd, M. J., Weissman, H., & Moore, J. S. (2009). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. The Journal of Organic Chemistry, 74(22), 8897-8900. [Link]

  • Organic Syntheses. (2012). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 89, 456. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 18, 2026. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Wagh, Y. B., Naphade, S. S., & Bahekar, S. S. (2019). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. Scientific Reports, 9(1), 1-9. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved January 18, 2026. [Link]

  • Wu, C., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(9), 10897-10913. [Link]

  • Hradil, P., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules, 26(22), 6825. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Google Patents. (2014). Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • Google Patents. (2017). Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
  • Patsnap. (2017). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Patsnap. [Link]

  • Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]

  • Uzelac, M., et al. (2012). Synthesis of 3-Hydroxy-1-(p-methoxyphenyl)-2-methylpyridine-4-one and Spectrophotometric Extraction Studies on its Complexation. Journal of the Serbian Chemical Society, 77(1), 1-12. [Link]

  • Alagille, D., et al. (2004). Crystal structure of 2-(3-methoxyphenylethynyl)-6-methylpyridine, C15H13NO, M-MPEP – a mGluR5 antagonist. Zeitschrift für Kristallographie - New Crystal Structures, 219(2), 247-248. [Link]

  • Takahashi, T., et al. (2000). Selective Preparation of Pyridines, Pyridones, and Iminopyridines from Two Different Alkynes via Azazirconacycles. Journal of the American Chemical Society, 122(12), 2886-2887. [Link]

  • Shih, C., et al. (2011). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 54(17), 6136-6151. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • PubChem. (n.d.). Mpep. PubChem. [Link]

  • Asif, M., et al. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Bioinorganic Chemistry and Applications, 2022. [Link]

  • Google Patents. (2012). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Lee, H. G., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(38), 27352-27356. [Link]

  • Wikipedia. (n.d.). 2-Methyl-6-(phenylethynyl)pyridine. In Wikipedia. Retrieved January 18, 2026. [Link]

  • Song, L. T., et al. (2021). Synthesis of 6-methoxy-2-methylquinoline 3a. SYNTHESIS-STUTTGART. [Link]

  • ACS Publications. (2022). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Journal of Medicinal Chemistry, 65(1), 293-313. [Link]

Sources

Application Note: A Practical Guide to the Sonogashira Coupling of 6-Bromo-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation

In the landscape of modern synthetic organic chemistry, the ability to forge carbon-carbon bonds with precision and efficiency is paramount. Among the arsenal of cross-coupling reactions, the Sonogashira reaction stands out as a powerful and versatile tool for the formation of C(sp²)–C(sp) bonds.[1][2] This palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne has become indispensable in the synthesis of a wide array of valuable compounds, including pharmaceuticals, natural products, and advanced organic materials.[1][3] This application note provides a comprehensive, in-depth guide to the experimental procedure for the Sonogashira coupling of 6-Bromo-3-methoxy-2-methylpyridine, a common heterocyclic building block in drug discovery. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven protocol, and discuss critical parameters for success.

The Mechanistic Heart of the Sonogashira Coupling: A Tale of Two Catalytic Cycles

The efficacy of the Sonogashira coupling lies in the synergistic interplay of two catalytic cycles: a palladium cycle and a copper cycle.[4][5] While copper-free versions exist, the classical Sonogashira protocol leverages a copper(I) co-catalyst to enhance reaction rates.[1][6]

The generally accepted mechanism proceeds as follows:

  • The Palladium Cycle : The cycle begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) species, forming a Pd(II) intermediate.[1][4]

  • The Copper Cycle : Concurrently, the terminal alkyne reacts with a copper(I) salt, typically in the presence of an amine base, to form a more nucleophilic copper(I) acetylide.[1][7]

  • Transmetalation : The copper acetylide then transfers its alkynyl group to the Pd(II) complex in a step known as transmetalation.[8]

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, thus completing the cycle.[9]

The amine base plays a crucial role, not only in the formation of the copper acetylide but also in scavenging the hydrogen halide byproduct generated during the reaction.[4][10]

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Ar-C≡C-R Ar-C≡C-R Ar-Pd(II)-C≡CR(L2)->Ar-C≡C-R Reductive Elimination R-C≡C-H R-C≡C-H Cu-C≡C-R Cu-C≡C-R R-C≡C-H->Cu-C≡C-R Base, CuX Cu-C≡C-R->Ar-Pd(II)-X(L2) CuX CuX Base Base Base->R-C≡C-H

The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol is designed for the coupling of this compound with a generic terminal alkyne. Researchers should perform initial small-scale reactions to optimize conditions for their specific alkyne.

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
This compound>97%Commercial Source
Terminal Alkyne>98%Commercial Source
Bis(triphenylphosphine)palladium(II) dichlorideCatalyst GradeCommercial Source
Copper(I) iodide (CuI)>98%Commercial Source
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)Anhydrous, >99.5%Commercial Source
N,N-Dimethylformamide (DMF) or TolueneAnhydrous, >99.8%Commercial Source
Inert Gas (Argon or Nitrogen)High PurityGas Supplier
Standard Glassware--
Magnetic Stirrer/Hotplate--
TLC plates (Silica gel 60 F₂₅₄)-Commercial Source
Reaction Setup and Procedure

A critical aspect of a successful Sonogashira coupling is the exclusion of oxygen, which can lead to the undesirable Glaser-type homocoupling of the alkyne. [10] Therefore, all steps should be performed under an inert atmosphere.

  • Vessel Preparation : To a dry, oven-baked round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

  • Catalyst and Co-catalyst Addition : To the flask, add bis(triphenylphosphine)palladium(II) dichloride (0.025 mmol, 2.5 mol%) and copper(I) iodide (0.05 mmol, 5.0 mol%).[11] The use of a Pd(II) precatalyst like PdCl₂(PPh₃)₂ is common as it is more stable than Pd(0) complexes and is reduced in situ to the active catalytic species.[1]

  • Solvent and Base Addition : Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[12] Add the anhydrous solvent (e.g., DMF or Toluene, 5 mL) followed by the amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).[11]

  • Alkyne Addition : Add the terminal alkyne (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Reaction Monitoring : Stir the reaction at room temperature or with gentle heating (e.g., 50-100 °C), depending on the reactivity of the alkyne.[11][13] The reactivity of aryl bromides often necessitates heating to facilitate the oxidative addition step.[1][10] Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS.[10]

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water.[14]

  • Extraction : Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL).[14]

  • Washing and Drying : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.[14]

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[14]

A streamlined workflow for the Sonogashira coupling experiment.

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
No Reaction or Low Conversion Inactive catalyst, insufficient temperature, poor quality reagents.Ensure the palladium catalyst is active; use a fresh batch if necessary.[10] For aryl bromides, heating is often required.[13] Verify the purity of starting materials and ensure anhydrous and anaerobic conditions.[10]
Formation of Black Precipitate Decomposition of the palladium catalyst ("palladium black").This can be caused by impurities or an inappropriate solvent.[10] Using high-purity reagents and solvents can mitigate this. Some anecdotal evidence suggests certain solvents like THF may promote this.[10][15]
Significant Alkyne Homocoupling Presence of oxygen, high concentration of copper catalyst.Thoroughly degas the solvent and maintain a strict inert atmosphere.[16] Consider a copper-free protocol if homocoupling is a persistent issue.[10][17] In some cases, slow addition of the alkyne can disfavor this side reaction.[18]
Difficulty in Purification Formation of byproducts, unreacted starting materials.Optimize the reaction conditions to maximize conversion and minimize side reactions. Careful column chromatography with an appropriate solvent system is crucial for isolating the pure product.

Copper-Free Sonogashira Coupling: A Viable Alternative

While the copper co-catalyst generally accelerates the reaction, its presence can sometimes be detrimental, leading to the formation of alkyne dimers (Glaser coupling) or complicating purification.[1][10] Copper-free Sonogashira protocols have been developed to address these issues.[6][19] These methods often require more specialized ligands, different bases (e.g., cesium carbonate), or higher reaction temperatures to proceed efficiently.[19][20] The choice between a copper-catalyzed and a copper-free system depends on the specific substrates and the desired purity of the final product.

Conclusion

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. The successful application of this reaction to heterocyclic substrates like this compound requires a solid understanding of the reaction mechanism and careful attention to experimental detail. By following the protocol outlined in this application note and considering the key parameters and troubleshooting advice, researchers can effectively leverage the power of the Sonogashira coupling in their synthetic endeavors.

References

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]

  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. Available at: [Link]

  • Sonogashira Coupling. BYJU'S. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. Available at: [Link]

  • Sonogashira Coupling Reaction: Videos & Practice Problems. Pearson. Available at: [Link]

  • Influence of base on the Sonogashira coupling reactiona. ResearchGate. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Available at: [Link]

  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI. Available at: [Link]

  • Copper-free Sonogashira coupling. The chemical reaction database. Available at: [Link]

  • Recent Advances in Sonogashira Reactions. ResearchGate. Available at: [Link]

  • Sonogashira troubleshooting help needed. Reddit. Available at: [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. Available at: [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central. Available at: [Link]

  • New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Catalysis. Available at: [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. ResearchGate. Available at: [Link]

  • Struggling to make a sonogashira coupling reaction happen. Reddit. Available at: [Link]

  • Sonogashira Coupling. NROChemistry. Available at: [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]

  • What is the best procedure for Sonogashira coupling? ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. Available at: [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. Available at: [Link]

  • Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Sci-Hub. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton. Available at: [Link]

Sources

Application Notes & Protocols: Leveraging 6-Bromo-3-methoxy-2-methylpyridine as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Substituted Pyridines in Kinase Inhibitor Design

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1] Consequently, small molecule kinase inhibitors have become a cornerstone of modern targeted therapy.[1] The design of these inhibitors often relies on "privileged scaffolds"—core molecular structures that are known to bind to specific biological targets. The pyridine ring is a quintessential privileged scaffold in medicinal chemistry, prized for its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site, mimicking the adenine moiety of ATP.[1][2]

This guide focuses on the strategic application of 6-Bromo-3-methoxy-2-methylpyridine , a highly functionalized building block designed for the efficient construction of novel kinase inhibitors. The strategic placement of its substituents offers a multi-pronged approach to drug design:

  • The 6-Bromo Position: Serves as a versatile and reactive handle for introducing molecular diversity through robust palladium-catalyzed cross-coupling reactions.[1][3] This allows for the systematic exploration of structure-activity relationships (SAR) by appending various aryl and heteroaryl moieties that can access different pockets within the kinase active site.

  • The 3-Methoxy Group: This electron-donating group modulates the electronic properties of the pyridine ring and can serve as a hydrogen bond acceptor or participate in favorable hydrophobic interactions.

  • The 2-Methyl Group: Provides steric influence that can enforce a specific conformation on the inhibitor, potentially enhancing binding affinity and selectivity for the target kinase.

These application notes provide detailed, field-proven protocols for key synthetic transformations using this compound, explain the rationale behind experimental choices, and illustrate its potential in generating potent and selective kinase inhibitors.

Physicochemical Properties & Reactivity Profile

Understanding the core characteristics of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₇H₈BrNO[4]
Molecular Weight 202.05 g/mol [4]
CAS Number 126717-59-7[4]
Appearance White to off-white solid
Hydrogen Bond Acceptors 2 (Pyridine N, Methoxy O)[4]
Hydrogen Bond Donors 0[4]
XLogP3 2.2[4]

The bromine atom at the 6-position is the primary site for synthetic modification. Its reactivity is influenced by the electron-donating methoxy group and the pyridine nitrogen, making it highly amenable to palladium-catalyzed cross-coupling reactions.

Core Synthetic Protocols: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions are the cornerstone of modern medicinal chemistry for their reliability, functional group tolerance, and broad substrate scope.[5][6] The following protocols provide a robust starting point for the two most critical C-C and C-N bond-forming reactions with this compound.

Protocol 1: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is the preeminent method for forming carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl groups at the 6-position of the pyridine ring.[7][8] This is crucial for probing hydrophobic pockets and establishing key interactions within the kinase active site.

Principle: The reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to couple the bromopyridine with an organoboron species. The choice of catalyst, ligand, and base is critical for success, especially with pyridine-containing substrates where the nitrogen can coordinate to the palladium center and inhibit catalysis. Bulky, electron-rich phosphine ligands are often employed to promote the desired reaction pathway.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_workup Workup & Purification reagents 1. Add Reagents to Flask (Bromopyridine, Boronic Acid, Base, Catalyst) inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Argon) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat and Stir (e.g., 90-110 °C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor cool 6. Cool and Dilute monitor->cool extract 7. Liquid-Liquid Extraction cool->extract dry 8. Dry and Concentrate extract->dry purify 9. Purify (Column Chromatography) dry->purify product Final Product purify->product

A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Detailed Step-by-Step Methodology:

  • Materials:

    • This compound (1.0 equiv)

    • Aryl- or heteroarylboronic acid (1.2–1.5 equiv)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv)

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

    • Inert gas (Argon or Nitrogen)

    • Standard laboratory glassware for inert atmosphere reactions and purification.

  • Procedure:

    • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).[9]

    • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.

    • Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is 0.1-0.5 M with respect to the bromopyridine.[9]

    • Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[7]

    • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig C-N Amination

The introduction of an amino group is a critical step in the synthesis of many kinase inhibitors, as this moiety often forms a key hydrogen bond with the kinase hinge region. The Buchwald-Hartwig amination is a powerful and general method for forming C-N bonds.[5][10]

Principle: This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine.[10] The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the bromopyridine, coordination and deprotonation of the amine by a strong, non-nucleophilic base, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[5][10] The choice of a bulky, electron-rich phosphine ligand is paramount to facilitate the reductive elimination step.[10]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex L₂Pd(II)(Ar)(Br) ox_add->pd2_complex amine_coord Amine Coordination & Deprotonation (Base, R₂NH) pd2_complex->amine_coord amido_complex L₂Pd(II)(Ar)(NR₂) amine_coord->amido_complex red_elim Reductive Elimination amido_complex->red_elim red_elim->pd0 Catalyst Regeneration product Ar-NR₂ (Product) red_elim->product arbr Ar-Br arbr->ox_add

The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Step-by-Step Methodology:

  • Materials:

    • This compound (1.0 equiv)

    • Primary or secondary amine (1.1–1.5 equiv)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., (±)-BINAP or Xantphos, 2-4 mol%)

    • Base (e.g., Sodium tert-butoxide (NaOᵗBu) or K₃PO₄, 1.5–2.5 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • Reaction Setup: In a glovebox or under a stream of argon, add the palladium pre-catalyst, phosphine ligand, and base to a dry Schlenk flask.

    • Add this compound and the anhydrous, degassed solvent.

    • Add the amine coupling partner via syringe.

    • Reaction: Seal the flask and heat the mixture (typically 80–110 °C) with stirring for 4–24 hours.[11]

    • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

    • Workup: Cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and pass through a short plug of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Troubleshooting & Expert Insights:

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalystEnsure rigorous exclusion of oxygen by properly degassing solvents and using inert atmosphere techniques.
Inappropriate ligand/baseScreen different ligands (e.g., XPhos, SPhos for Suzuki; BINAP, DPPF for Buchwald-Hartwig) and bases. Base strength is critical.[12]
Side Reactions (e.g., Debromination) High temperature / long reaction timeMonitor the reaction closely and stop it upon completion. Consider lowering the temperature.
Presence of waterEnsure all reagents and solvents are anhydrous, especially for the Buchwald-Hartwig amination using strong bases like NaOᵗBu.

Case Study: A Scaffold for Kinase Inhibition

The true utility of this compound is realized in its ability to generate libraries of compounds for biological screening. The pyridine core acts as an anchor in the ATP binding site, while the substituents introduced via the protocols above explore the surrounding chemical space to achieve potency and selectivity.

Kinase_Binding Schematic of a Pyridine-Based Kinase Inhibitor cluster_kinase Kinase ATP-Binding Site cluster_inhibitor hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket I solvent_front Solvent Front pyridine Pyridine Core (from building block) pyridine->hinge H-Bond r1 R¹ Group (from Suzuki Coupling) r1->hydrophobic_pocket Hydrophobic Interaction r2 R² Group (from Buchwald-Hartwig) r2->solvent_front Solvent Exposure

General binding mode of a pyridine-based kinase inhibitor.

Structure-Activity Relationship (SAR) Insights:

  • Hinge Binding: The pyridine nitrogen is positioned to form a critical hydrogen bond with the backbone NH of a hinge residue (e.g., Met156 in ROCK1), anchoring the inhibitor.[13]

  • Probing Hydrophobic Pockets: By using Suzuki coupling to install various aryl groups (R¹), researchers can probe hydrophobic pockets adjacent to the ATP site to enhance potency.[13]

  • Achieving Selectivity: The amine introduced via Buchwald-Hartwig amination (R²) can be further functionalized. These modifications can extend towards the solvent-exposed region, providing opportunities to improve pharmacokinetic properties and achieve selectivity against other kinases.[13][14]

Conclusion

This compound is a strategically designed and highly versatile building block for modern medicinal chemistry. Its well-defined reactive handle for palladium-catalyzed cross-coupling, combined with the influential methoxy and methyl substituents, provides an efficient and rational platform for the synthesis of diverse compound libraries. The robust protocols detailed herein empower researchers to rapidly generate and optimize novel pyridine-based scaffolds, accelerating the discovery of the next generation of targeted kinase inhibitors.

References

  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Pyridine and Pyrimidine-Based Kinase Inhibitors.
  • MDPI. (n.d.). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. [Link]

  • ACS Publications. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025).
  • PubMed. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (2013).
  • BenchChem. (2025). The Use of 6-Bromo-N,N-dimethylpyridazin-3-amine in Kinase Inhibitor Synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: 6-Bromopyridin-3-amine in the Development of Kinase Inhibitors.
  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine.
  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • BenchChem. (2025). Navigating the Kinase Inhibitor Landscape: A Guide to Alternatives for 6-Bromo-N,N-dimethylpyridazin-3-amine.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • PubChem. (n.d.). 3-Bromo-6-methoxy-2-methylpyridine. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine.

Sources

Palladium-catalyzed cross-coupling reactions of 6-Bromo-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromo-3-methoxy-2-methylpyridine

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the application of palladium-catalyzed cross-coupling reactions using this compound. This versatile heteroaromatic building block is a key intermediate in the synthesis of a wide range of functionalized pyridine derivatives, which are prevalent scaffolds in pharmaceuticals and advanced materials.[1][2] This guide provides not only detailed, field-tested protocols but also delves into the mechanistic rationale behind the selection of catalysts, ligands, and reaction conditions, empowering researchers to optimize these transformations for their specific synthetic targets.

The Strategic Importance of the this compound Scaffold

The substituted pyridine core is a privileged structure in medicinal chemistry. The specific arrangement of the bromo, methoxy, and methyl groups on this scaffold offers a unique combination of electronic and steric properties. The bromine atom at the 6-position provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of carbon and nitrogen nucleophiles. The electron-donating methoxy and methyl groups influence the reactivity of the pyridine ring and can play a crucial role in modulating the biological activity of the final compounds.

A critical consideration when working with bromopyridines is the potential for the pyridine nitrogen to coordinate with the palladium catalyst.[3] This coordination can sometimes lead to catalyst inhibition or deactivation. Therefore, the careful selection of ligands that can effectively compete with the pyridine nitrogen for coordination to the palladium center is paramount for achieving high yields and reaction efficiency.[3]

The Engine of Modern Synthesis: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis and were recognized with the 2010 Nobel Prize in Chemistry.[4] These reactions generally proceed through a common catalytic cycle involving three fundamental steps: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.[3][4][5]

General_Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Complex Ar-Pd(II)(X)L_n (Oxidative Adduct) OxAdd->PdII_Complex Transmetalation Transmetalation (e.g., with R'-M) PdII_Complex->Transmetalation PdII_Coupling Ar-Pd(II)(R')L_n Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' (Product) RedElim->Product

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

The rate-determining step can vary depending on the specific reaction, but for many couplings involving aryl bromides, the initial oxidative addition of the C-Br bond to the Pd(0) center is crucial.[6] The choice of ligand (L) is critical as it modulates the catalyst's stability, solubility, and reactivity throughout the cycle.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and heteroaryl-aryl structures, owing to the stability, low toxicity, and commercial availability of organoboron reagents.[3][7][8]

Causality Behind Component Selection:

  • Palladium Precatalyst: Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃ are common choices. Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) and Pd(0) sources, respectively, that form the active Pd(0) catalyst in situ. For substrates prone to catalyst inhibition, pre-formed catalysts like Pd(dppf)Cl₂ can offer greater reliability.[3]

  • Ligand: Phosphine ligands are essential. For simple couplings, PPh₃ may suffice. However, for challenging substrates, electron-rich and sterically hindered ligands like SPhos or XPhos are often superior as they accelerate both the oxidative addition and the final reductive elimination step.[1]

  • Base: A base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[7][8]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is typically used to dissolve both the organic and inorganic reagents.[1]

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)9012~85
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene10016~92
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF8018~88
Note: Data is adapted from established procedures for similar bromopyridine substrates and serves as a representative guide.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[1][3]

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

    • K₃PO₄ (2.0 mmol, 2.0 equiv)

    • Anhydrous 1,4-Dioxane (8 mL)

    • Degassed deionized water (2 mL)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the palladium catalyst to the flask under the inert atmosphere.

    • Add the anhydrous 1,4-dioxane and degassed water via syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to yield the desired product.

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds that are ubiquitous in pharmaceuticals.[5][9][10] This reaction couples aryl halides with a wide range of primary and secondary amines.[11]

Causality Behind Component Selection:

  • Catalyst/Ligand System: This reaction is highly dependent on the ligand. Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, XPhos) or N-heterocyclic carbene (NHC) ligands are essential.[9][12] They promote the reductive elimination of the C-N bond from the palladium(II) intermediate, which is often the rate-limiting step.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, but other bases like K₃PO₄ or Cs₂CO₃ can be used, particularly for more sensitive substrates. The base deprotonates the amine in the catalytic cycle.[5]

  • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and interference with the catalyst.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield
1MorpholinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1008-16High
2AnilinePd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2.0)Dioxane10012High
3BenzylaminePd(OAc)₂ (2)cataCXium A (4)K₂CO₃ (2.0)t-BuOH9012Good
Note: Data is adapted from established procedures for similar bromopyridine substrates.[9]

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// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Complex [label="Ar-Pd(II)(Br)L_n", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AmineCoord [label="Amine Coordination\n& Deprotonation", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Amido [label="Ar-Pd(II)(NR'R'')L_n", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-NR'R''", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2];

// Edges Pd0 -> OxAdd [label=" + Ar-Br"]; OxAdd -> PdII_Complex; PdII_Complex -> AmineCoord [label=" + HNR'R'', Base"]; AmineCoord -> PdII_Amido; PdII_Amido -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\nRegeneration"]; }

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure adapted for heteroaryl bromides.[5][13]

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Amine (1.2 mmol, 1.2 equiv)

    • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

    • XPhos (0.036 mmol, 3.6 mol%)

    • NaOtBu (1.4 mmol, 1.4 equiv)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • In a glovebox, add the Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried reaction vial equipped with a stir bar.

    • Add the this compound.

    • Seal the vial, remove from the glovebox, and add the anhydrous toluene and the amine via syringe under an inert atmosphere.

    • Heat the reaction mixture to 100 °C in a preheated oil bath with stirring.

    • Monitor the reaction by LC-MS or TLC.

    • After completion, cool to room temperature and dilute with diethyl ether (15 mL).

    • Filter the mixture through a pad of Celite, washing the pad with additional ether.

    • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Sonogashira Coupling: Forging C(sp²)–C(sp) Bonds

The Sonogashira coupling is the premier method for linking terminal alkynes with aryl or vinyl halides, creating internal alkynes that are valuable intermediates in organic synthesis.[14] The reaction is typically co-catalyzed by palladium and a copper(I) salt.

Causality Behind Component Selection:

  • Palladium Catalyst: Standard Pd(0) or Pd(II) precatalysts are effective.[15]

  • Copper(I) Co-catalyst: CuI is a crucial co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex much more readily than the alkyne itself.[15]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent.

  • Ligand: Triphenylphosphine (PPh₃) is the most common ligand for this reaction.

Data Presentation: Representative Sonogashira Coupling Conditions

EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)
1PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF606
21-HeptynePdCl₂(PPh₃)₂ (2.5)CuI (5)i-Pr₂NHDMF808
3TrimethylsilylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF1003
Note: Data is adapted from established procedures for bromopyridine substrates.[15]

Experimental Protocol: Sonogashira Coupling

This protocol is a general procedure for the Sonogashira coupling of bromo-pyridines.[15]

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Terminal Alkyne (1.2 mmol, 1.2 equiv)

    • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

    • CuI (0.04 mmol, 4 mol%)

    • Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)

    • Anhydrous THF (5 mL)

  • Procedure:

    • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.

    • Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).

    • Once complete, cool the mixture and filter through Celite to remove the catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution and brine.

    • Dry the organic phase over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography on silica gel.

Additional Cross-Coupling Methodologies

While Suzuki, Buchwald-Hartwig, and Sonogashira are the most common, other powerful palladium-catalyzed reactions can be applied to this scaffold.

Heck Coupling

The Heck reaction forms a C-C bond between the bromopyridine and an alkene.[16] Typical conditions involve a palladium source like Pd(OAc)₂, a phosphine ligand such as P(o-tolyl)₃, and an organic base like Et₃N in a polar aprotic solvent like DMF.[1][17]

Stille Coupling

The Stille coupling utilizes organotin reagents and offers the advantage of being tolerant to a wide variety of functional groups under mild, neutral conditions.[18][19] However, the toxicity and difficulty in removing organotin byproducts are significant drawbacks.[19] The mechanism is very similar to the Suzuki coupling, with the transmetalation step involving the organostannane.[18]

General Experimental Workflow

A systematic approach is key to success in cross-coupling reactions. The following workflow outlines the critical stages from planning to product isolation.

Experimental_Workflow General Experimental Workflow Start Reagent & Glassware Preparation (Oven-dried glassware, purified solvents) Setup Inert Atmosphere Reaction Setup (Glovebox or Schlenk line) Start->Setup Reaction Reaction Execution (Heating & Stirring) Setup->Reaction Monitor Reaction Monitoring (TLC, GC-MS, LC-MS) Reaction->Monitor Monitor->Reaction If incomplete Workup Aqueous Workup & Extraction Monitor->Workup Upon completion Purify Purification (Column Chromatography) Workup->Purify Analyze Product Characterization (NMR, MS, etc.) Purify->Analyze

Caption: A typical workflow for palladium-catalyzed reactions.

Conclusion

This compound is a highly valuable and adaptable substrate for a range of palladium-catalyzed cross-coupling reactions. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently synthesize a diverse library of complex pyridine derivatives. The protocols and insights provided in this guide serve as a robust starting point for developing novel molecules for applications in drug discovery, agrochemicals, and materials science.

References

  • Title: 17.2: Palladium catalyzed couplings Source: Chemistry LibreTexts URL: [Link]

  • Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI URL: [Link]

  • Title: Mechanistic studies on palladium-catalyzed coupling reactions Source: IDEALS - University of Illinois URL: [Link]

  • Title: Palladium Cross-Coupling Reactions 1. An Introduction Source: YouTube URL: [Link]

  • Title: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes Source: Scirp.org URL: [Link]

  • Title: Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide Source: Google Patents URL
  • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine Source: ResearchGate URL: [Link]

  • Title: Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures Source: RSC Publishing URL: [Link]

  • Title: Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides Source: ACS Publications URL: [Link]

  • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: ACS Publications URL: [Link]

  • Title: Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes Source: ResearchGate URL: [Link]

  • Title: Stille Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds Source: Sci-Hub URL: [Link]

  • Title: 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine Source: ResearchGate URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: University of Windsor URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]

  • Title: Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides Source: PubMed Central URL: [Link]

  • Title: The Mechanisms of the Stille Reaction Source: University of Windsor URL: [Link]

  • Title: Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide Source: Patsnap URL: [Link]

  • Title: Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds Source: University of Southampton ePrints URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Preparation method of 2-[[[4-(3-methoxypropoxy)
  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: The Heck, Suzuki, and Olefin Metathesis Reactions Source: Master Organic Chemistry URL: [Link]

  • Title: Stille Coupling Source: NROChemistry URL: [Link]

  • Title: Mechanistic study on the coupling reaction of aryl bromides with arylboronic acids catalyzed by (iminophosphine)palladium(0) complexes Source: CORE URL: [Link]

  • Title: Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine Source: RSC Publishing URL: [Link]

  • Title: Synthesis of chalcone derivatives with methoxybenzene and pyridine moieties as potential antimalarial agents Source: Pharmacia URL: [Link]

  • Title: Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF Source: ResearchGate URL: [Link]

Sources

Application Notes and Protocols: A Guide to the Scale-Up Synthesis of 6-Bromo-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and scalable synthetic protocol for 6-Bromo-3-methoxy-2-methylpyridine, a key building block in pharmaceutical research and development. This document provides an in-depth analysis of the selected synthetic route, emphasizing the rationale behind procedural choices, safety considerations, and analytical validation. The intended audience includes researchers, chemists, and professionals in the drug development sector who require a reliable method for producing this intermediate on a larger scale.

Introduction: The Significance of this compound

Substituted pyridines are prevalent structural motifs in a vast array of biologically active compounds.[1] Specifically, this compound serves as a crucial intermediate in the synthesis of complex molecules, including those with potential therapeutic applications. The strategic placement of the bromine atom at the 6-position provides a versatile handle for a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of diverse functionalities.[2] The methoxy and methyl groups at the 3- and 2-positions, respectively, influence the electronic properties and steric environment of the pyridine ring, which can be critical for modulating the pharmacological activity and metabolic stability of the final drug candidate.[1]

The development of a scalable and efficient synthesis for this intermediate is paramount to ensuring a consistent and cost-effective supply chain for active pharmaceutical ingredient (API) manufacturing. This application note addresses the challenges associated with scaling up the synthesis from laboratory to pilot plant or industrial scale.

Synthetic Strategy and Mechanistic Rationale

The selected synthetic route for the scale-up production of this compound involves a two-step process starting from commercially available 3-hydroxy-2-methylpyridine. This pathway is favored for its high yields, operational simplicity, and the avoidance of hazardous reagents often associated with other synthetic approaches.

Overall Synthetic Scheme:

Synthesis A 3-Hydroxy-2-methylpyridine B 6-Bromo-3-hydroxy-2-methylpyridine A->B NBS, Acetonitrile C This compound B->C CH3I, K2CO3, Acetone

Caption: Two-step synthesis of this compound.

Step 1: Regioselective Bromination of 3-Hydroxy-2-methylpyridine

The initial step focuses on the regioselective bromination of 3-hydroxy-2-methylpyridine at the 6-position. The hydroxyl group is a strong activating group, directing electrophilic substitution to the ortho and para positions. N-Bromosuccinimide (NBS) is the chosen brominating agent due to its ease of handling compared to liquid bromine and its ability to provide a controlled source of electrophilic bromine. The reaction is typically carried out in a polar aprotic solvent like acetonitrile to facilitate the dissolution of the starting material and reagent.

Step 2: O-Methylation of 6-Bromo-3-hydroxy-2-methylpyridine

The second step involves the O-methylation of the hydroxyl group of 6-Bromo-3-hydroxy-2-methylpyridine. This is a classic Williamson ether synthesis. A mild base, such as potassium carbonate, is used to deprotonate the hydroxyl group, forming the corresponding phenoxide. This nucleophile then reacts with an electrophilic methyl source, typically iodomethane, to yield the desired this compound.[3] Acetone is a suitable solvent for this reaction as it is inert to the reactants and facilitates a clean reaction profile.[3]

Detailed Experimental Protocols

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
3-Hydroxy-2-methylpyridine98%Commercially Available
N-Bromosuccinimide (NBS)99%Commercially Available
Acetonitrile (ACN)Anhydrous, ≥99.8%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
Iodomethane (CH₃I)99.5%, stabilizedCommercially Available
AcetoneACS Grade, ≥99.5%Commercially Available
Dichloromethane (DCM)ACS Grade, ≥99.5%Commercially Available
Sodium Sulfate (Na₂SO₄)Anhydrous, granularCommercially Available
Glass-lined ReactorAppropriate scaleN/A
Mechanical StirrerN/AN/A
Temperature ProbeN/AN/A
Addition FunnelN/AN/A
Rotary EvaporatorN/AN/A
High-Performance Liquid Chromatography (HPLC)With UV detectorN/A
Gas Chromatography-Mass Spectrometry (GC-MS)N/AN/A
Nuclear Magnetic Resonance (NMR) Spectrometer≥400 MHzN/A
Step-by-Step Synthesis Protocol

Workflow Overview:

Workflow cluster_bromination Step 1: Bromination cluster_methylation Step 2: Methylation A Charge Reactor with 3-Hydroxy-2-methylpyridine & ACN B Cool to 0-5 °C A->B C Slowly Add NBS Solution B->C D Warm to Room Temperature & Stir C->D E Reaction Quench (Aqueous Na2S2O3) D->E F Extraction with DCM E->F G Dry & Concentrate F->G H Charge Reactor with Intermediate, K2CO3 & Acetone G->H Proceed to Methylation I Heat to Reflux H->I J Add Iodomethane I->J K Continue Reflux J->K L Cool & Filter K->L M Concentrate Filtrate L->M N Purification M->N

Caption: Experimental workflow for the synthesis of this compound.

Part 1: Synthesis of 6-Bromo-3-hydroxy-2-methylpyridine

  • Reactor Setup: Charge a clean, dry, and inerted glass-lined reactor with 3-hydroxy-2-methylpyridine (1.0 eq) and anhydrous acetonitrile (10 volumes).

  • Cooling: Begin agitation and cool the reactor contents to 0–5 °C using a suitable cooling bath.

  • NBS Addition: In a separate vessel, dissolve N-Bromosuccinimide (1.05 eq) in anhydrous acetonitrile (5 volumes). Slowly add this solution to the reactor via an addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20–25 °C) and stir for an additional 2-4 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate. Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separation funnel and extract the aqueous layer with dichloromethane (3 x 10 volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 6-Bromo-3-hydroxy-2-methylpyridine as a solid. This intermediate is often used in the next step without further purification.

Part 2: Synthesis of this compound

  • Reactor Setup: Charge the reactor with the crude 6-Bromo-3-hydroxy-2-methylpyridine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetone (15 volumes).[3]

  • Heating: Begin agitation and heat the mixture to reflux (approximately 56 °C).

  • Iodomethane Addition: Slowly add iodomethane (1.5 eq) to the refluxing mixture over 30-60 minutes.

  • Reaction: Continue to heat at reflux for 4-6 hours. Monitor the reaction by HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound as a solid.

Safety and Handling Precautions

N-Bromosuccinimide (NBS):

  • Hazards: Harmful if swallowed, causes severe skin burns and eye damage.[4][5][6] It is also an oxidizer and may intensify fire.[5]

  • Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5][7] Handle in a well-ventilated fume hood.[5][7] Avoid contact with skin, eyes, and clothing.[4][5] Keep away from heat, sparks, and open flames.[5]

  • Storage: Store in a cool, dry, well-ventilated area away from combustible materials and reducing agents.[5][6][8]

Iodomethane (Methyl Iodide):

  • Hazards: Toxic if inhaled, in contact with skin, or if swallowed. Suspected of causing cancer.

  • Handling: Use in a well-ventilated fume hood with appropriate PPE, including gloves and eye protection.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.

General Precautions:

  • All reactions should be performed in a well-ventilated area or fume hood.

  • Standard laboratory safety practices should be followed, including the use of eye protection, gloves, and a lab coat.

  • An emergency eyewash and safety shower should be readily accessible.

Analytical Characterization

The identity and purity of the final product should be confirmed using a combination of analytical techniques.

Analytical TechniquePurposeExpected Results
HPLC Purity assessment and reaction monitoringPurity ≥ 98%
GC-MS Confirmation of molecular weight and identification of volatile impuritiesM/z corresponding to C₇H₈BrNO
¹H NMR Structural elucidationChemical shifts and coupling constants consistent with the structure of this compound
¹³C NMR Structural confirmationNumber of signals and chemical shifts corresponding to the carbon skeleton

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of pyridine and its derivatives.[9][10][11] Gas chromatography (GC) is also a common analytical method for pyridine compounds.[12][13]

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Incomplete Bromination Insufficient NBS or reaction timeAdd a slight excess of NBS (up to 1.1 eq). Increase reaction time and monitor by HPLC.
Formation of Dibrominated Byproducts Excess NBS or elevated temperatureMaintain strict temperature control during NBS addition. Use no more than 1.05 eq of NBS.
Incomplete Methylation Insufficient base or iodomethane, or presence of waterEnsure anhydrous conditions. Use a slight excess of K₂CO₃ and iodomethane. Increase reaction time if necessary.
Low Yield after Purification Product loss during work-up or recrystallizationOptimize extraction and recrystallization solvent systems.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable method for the production of this compound. By following the outlined procedures and adhering to the safety precautions, researchers and drug development professionals can efficiently synthesize this valuable intermediate for their research and manufacturing needs. The provided analytical methods will ensure the quality and purity of the final product, which is critical for its application in the synthesis of pharmaceutical compounds.

References

  • Loba Chemie. (2016-05-12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. [Link]

  • Carl ROTH. Safety Data Sheet: N-Bromosuccinimide. [Link]

  • PrepChem.com. Synthesis of 2-bromo-3-methoxypyridine. [Link]

  • Patsnap. Preparation method of 2-methyl-3-bromopyridine.
  • Google Patents.
  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. In Toxicological Profile for Pyridine. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • European Patent Office. (2022-11-30). ANTIBACTERIAL COMPOUNDS AND USES THEREOF - EP 3426255 B1. [Link]

  • National Center for Biotechnology Information. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. In Toxicological Profile for Pyridine. [Link]

  • Google Patents. Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Centers for Disease Control and Prevention. (1994). Pyridine. In NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]

  • Google Patents. Process for producing 2,3-diamino-6-methoxypyridine.
  • Google Patents. Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • New Journal of Chemistry. (2014). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link]

  • Chemsrc. 6-Bromo-3-methoxy-2-(methylthio)pyridine. [Link]

  • Google Patents. Preparation method of 2-bromo-3-methoxypyridine.
  • ResearchGate. 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine. [Link]

  • International Union of Crystallography. (2022). Synthesis and structural investigation of salts of 2-amino-3-methylpyridine with carboxylic acid derivatives: an experimental and theoretical study. [Link]

Sources

Purification techniques for 6-Bromo-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Purification of 6-Bromo-3-methoxy-2-methylpyridine: Application Notes and Protocols

Authored by a Senior Application Scientist

Introduction

This compound is a key heterocyclic building block in the synthesis of a variety of pharmacologically active molecules and functional materials. The precise arrangement of its substituents—a bromo group for cross-coupling reactions, a methoxy group influencing electronic properties, and a methyl group—makes it a versatile intermediate. The success, reproducibility, and safety of subsequent synthetic steps are critically dependent on the purity of this starting material. This guide provides a comprehensive overview of robust purification techniques for this compound, grounded in chemical principles and extensive laboratory experience. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high purity.

Physicochemical Profile of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to selecting and optimizing a purification strategy. These properties dictate its behavior in different solvents and under various physical conditions.

PropertyValueSource(s)
Molecular Formula C₇H₈BrNO[1][2][3]
Molecular Weight 202.05 g/mol [1][2][3]
Appearance Colorless to light yellow clear liquid or white to off-white solid[4]
Boiling Point 86 °C at 10 mmHg; 209.4±35.0 °C (Predicted at atm. pressure)[4]
Density ~1.47 g/mL at 25 °C[1]
Refractive Index ~1.548 at 20 °C[1]
Solubility Generally soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, hexanes) and insoluble in water.[5]
Storage Conditions Store at 2-8°C under an inert atmosphere.[1][4]

Note: The physical state (liquid or solid) can depend on the purity and specific isomer.

Anticipating and Identifying Potential Impurities

Effective purification begins with an understanding of the potential impurities that may be present in the crude product. These are typically derived from the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: For instance, if synthesized from a hydroxypyridine precursor, the starting material may persist.[6]

  • Regioisomers: Bromination of the pyridine ring can sometimes yield isomeric byproducts.

  • Hydrolysis Products: The methoxy group can be susceptible to hydrolysis, leading to the corresponding hydroxypyridine.

  • Solvent Residues: Residual solvents from the reaction or work-up.

Analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for identifying these impurities and guiding the choice of purification method.

Purification Strategy 1: Flash Column Chromatography

Flash column chromatography is a highly effective and widely applicable method for purifying this compound, particularly for removing impurities with different polarities.

The Rationale Behind Chromatographic Separation

This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[7] The polarity of this compound allows it to be retained on the polar silica gel, while a mobile phase of appropriate polarity is used to elute it, leaving behind more polar or less polar impurities. The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups of silica, which may cause peak tailing.[8] This can be mitigated by the addition of a small amount of a basic modifier like triethylamine to the eluent.

Detailed Protocol: Flash Chromatography on Silica Gel
  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). A starting point could be a 9:1 hexanes:ethyl acetate mixture.[6]

    • Visualize the spots under UV light. The ideal solvent system will give the desired product a retention factor (Rf) of approximately 0.3.

  • Column Packing:

    • Select an appropriately sized flash chromatography column.

    • Prepare a slurry of silica gel in the initial, least polar eluent identified by TLC.

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble materials, create a dry-loading cartridge by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and placing the resulting powder on top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding the more polar solvent (e.g., ethyl acetate). A gradient of 0% to 20% ethyl acetate in hexanes is often effective.[9]

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Workflow for Flash Column Chromatography

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product TLC TLC Analysis for Solvent System Optimization Slurry Prepare Silica Gel Slurry Pack Pack Column Load Load Crude Sample Pack->Load Elute Elute with Solvent Gradient Collect Collect Fractions Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Evaporate Evaporate Solvent PureProduct Obtain Purified Product

Caption: Workflow for chromatographic purification.

Purification Strategy 2: Recrystallization

For instances where this compound is a solid, or can be converted to a solid derivative, recrystallization is a powerful and economical purification technique. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[10]

The Rationale Behind Recrystallization

An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (and can be filtered off from the hot solution).[11]

Detailed Protocol: Recrystallization
  • Solvent Selection:

    • Test the solubility of the crude product in small amounts of various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, or mixtures thereof).

    • A good solvent will dissolve the compound when heated but will result in crystal formation upon cooling. For substituted pyridines, solvent systems like benzene/hexanes or ethanol have been shown to be effective.[12][13]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield.[10]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

    • Dry the purified crystals, for example, in a vacuum oven.

Troubleshooting Recrystallization
ProblemPossible CauseSolution
No crystals form Too much solvent used; compound is too soluble.Boil off some solvent to concentrate the solution; try a different solvent.
Oiling out The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling solvent; add a co-solvent to reduce the overall boiling point.
Low recovery Premature crystallization during hot filtration; too much solvent used.Ensure the filtration apparatus is hot; use less solvent.
Workflow for Recrystallization

G Solvent Select Appropriate Solvent Dissolve Dissolve Crude Product in Minimum Hot Solvent Solvent->Dissolve Filter_Hot Hot Filtration (if needed) Dissolve->Filter_Hot Cool Cool Solution Slowly to Induce Crystallization Filter_Hot->Cool Filter_Cold Isolate Crystals by Vacuum Filtration Cool->Filter_Cold Wash Wash Crystals with Cold Solvent Filter_Cold->Wash Dry Dry Purified Crystals Wash->Dry Pure_Crystals Obtain Pure Crystalline Product Dry->Pure_Crystals

Caption: Step-by-step recrystallization process.

Purification Strategy 3: Vacuum Distillation

Given that this compound is often a liquid with a relatively high boiling point at atmospheric pressure, vacuum distillation is an excellent method for purification, especially on a larger scale.

The Rationale Behind Vacuum Distillation

Lowering the pressure above a liquid reduces its boiling point. This allows for the distillation of compounds that would decompose at their atmospheric boiling point. It is also effective for separating liquids with different volatilities.

Detailed Protocol: Fractional Vacuum Distillation
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus equipped with a vacuum adapter, a condenser, and receiving flasks. A short Vigreux column is often sufficient.

    • Ensure all glass joints are properly sealed with vacuum grease.

    • Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

  • Distillation:

    • Place the crude liquid in the distillation flask with a stir bar or boiling chips.

    • Slowly reduce the pressure to the desired level.

    • Gradually heat the distillation flask.

    • Collect a forerun fraction, which will contain any low-boiling impurities.

    • Collect the main fraction at a constant temperature and pressure. The boiling point of 86 °C at 10 mmHg is a good target.

    • Stop the distillation before the flask is completely dry to prevent the formation of potentially explosive peroxides.

  • Product Collection:

    • Allow the apparatus to cool completely before slowly releasing the vacuum.

    • The main fraction collected is the purified this compound.

Workflow for Vacuum Distillation

G Setup Assemble Vacuum Distillation Apparatus Charge Charge Distillation Flask with Crude Liquid Setup->Charge Evacuate Evacuate the System to Target Pressure Charge->Evacuate Heat Gradually Heat the Flask Evacuate->Heat Collect_Forerun Collect and Discard Forerun Heat->Collect_Forerun Collect_Main Collect Main Fraction at Constant Temperature Collect_Forerun->Collect_Main Cooldown Cool Apparatus and Release Vacuum Collect_Main->Cooldown Pure_Liquid Obtain Purified Liquid Product Cooldown->Pure_Liquid

Caption: Vacuum distillation workflow.

Assessment of Purity

Following any purification procedure, it is imperative to assess the purity of the final product. A combination of the following methods is recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any remaining impurities.

  • GC-MS: To determine the percentage purity and identify any volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

Conclusion

The purification of this compound is a critical step in ensuring the success of subsequent chemical transformations. The choice of purification technique—be it flash column chromatography, recrystallization, or vacuum distillation—should be guided by the physical state of the crude product, the nature of the impurities, and the scale of the purification. By understanding the principles behind each method and following these detailed protocols, researchers can consistently obtain high-purity this compound, a cornerstone for innovation in drug discovery and materials science.

References

  • ResearchGate. 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine. Available from: [Link]

  • ACS Publications. Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Available from: [Link]

  • IndiaMART. Chemical Compound - 2- Amino-3,5 -dibromo4-MethylPyridine (3430-29-3) Trader. Available from: [Link]

  • ResearchGate. 2-Bromo-3-hydroxy-6-methylpyridine. Available from: [Link]

  • PubChem. 6-Bromo-2-methoxypyridin-3-amine | C6H7BrN2O | CID 10536137. Available from: [Link]

  • Google Patents. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
  • Google Patents. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • PubChem. 3-Bromo-6-methoxy-2-methylpyridine | C7H8BrNO | CID 10798146. Available from: [Link]

  • Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • European Patent Office. ANTIBACTERIAL COMPOUNDS AND USES THEREOF - EP 3426255 B1. Available from: [Link]

  • ResearchGate. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Available from: [Link]

  • YouTube. recrystallization & purification of N-bromosuccinimide. Available from: [Link]

  • ResearchGate. Thermal characterization of the bromopride recrystallized from different solvents and at different temperature conditions. Available from: [Link]

  • PubMed. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Available from: [Link]

  • YouTube. How to purify proteins with a drip columns / column chromatography. Available from: [Link]

  • University of Missouri-St. Louis. Recrystallization of Impure Acetanilide and Melting Point Determination. Available from: [Link]

  • HALO® Chromatography. BIOANALYSIS SOLUTIONS GUIDEBOOK. Available from: [Link]

  • Cerritos College. Purification of Impure Acetanilide. Available from: [Link]

  • ResearchGate. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Available from: [Link]

Sources

Application Notes and Protocols for 6-Bromo-3-methoxy-2-methylpyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in modern agrochemical design, forming the core of numerous highly effective fungicides, herbicides, and insecticides.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in specific hydrogen bonding interactions with target enzymes make it an ideal foundation for developing novel active ingredients. Within the vast library of pyridine-based building blocks, 6-Bromo-3-methoxy-2-methylpyridine emerges as a particularly strategic intermediate for the synthesis of next-generation crop protection agents.

This trifunctionalized pyridine offers a precise and versatile platform for molecular elaboration. The strategic placement of its substituents allows for a controlled, stepwise approach to building complex molecular architectures:

  • The 6-Bromo Position: This is the primary reactive handle for introducing molecular diversity. The bromine atom is ideally suited for a wide range of palladium-catalyzed cross-coupling reactions, enabling the facile installation of aryl, heteroaryl, and alkyl groups.[3][4]

  • The 3-Methoxy Group: This electron-donating group modulates the electronic properties of the pyridine ring, influencing both its reactivity in subsequent synthetic steps and the binding affinity of the final molecule to its biological target.

  • The 2-Methyl Group: This group can play a crucial role in establishing the correct binding conformation through steric interactions within a target enzyme's active site. It can also serve as a point for further functionalization if required.

These application notes provide a detailed guide for researchers and synthetic chemists on the practical application of this compound, focusing on robust synthetic protocols and the chemical logic underpinning its use in creating novel agrochemical candidates.

Core Synthetic Transformations & Mechanistic Rationale

The synthetic utility of this compound is dominated by its participation in transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond at the 6-position is the most labile site for oxidative addition to a low-valent metal catalyst, such as Palladium(0).

G cluster_0 This compound cluster_1 Key Synthetic Pathways mol Br-Py(OMe, Me) suzuki Suzuki-Miyaura Coupling R-B(OR)₂ C-C Bond Formation mol->suzuki Pd(0) Catalyst, Base buchwald Buchwald-Hartwig Amination R₂NH C-N Bond Formation mol->buchwald Pd(0) Catalyst, Base sonogashira Sonogashira Coupling R-C≡CH C-C Bond Formation mol->sonogashira Pd(0)/Cu(I) Catalyst, Base

Caption: Key cross-coupling reactions utilizing the 6-bromo position.

Palladium-Catalyzed Suzuki-Miyaura Coupling

This reaction is arguably the most powerful and widely used method for functionalizing this compound. It facilitates the formation of a carbon-carbon bond between the pyridine ring and a variety of aryl or heteroaryl boronic acids or esters.[3][5][6] This is a cornerstone strategy for constructing the bi-aryl and heteroaryl-aryl scaffolds prevalent in modern fungicides, such as boscalid and fluxapyroxad.[3]

Causality Behind Experimental Choices:

  • Catalyst: A Palladium(0) source is essential. While Pd(PPh₃)₄ can be used directly, combinations of a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) with a phosphine ligand are often more active and stable. The choice of ligand (e.g., SPhos, XPhos, PPh₃) is critical and can significantly impact reaction efficiency depending on the coupling partners.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic borate species which facilitates transmetalation to the palladium center. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence reaction rate and prevent side reactions like protodeboronation.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typical. Water is necessary to dissolve the inorganic base and facilitate the formation of the active borate species.

Buchwald-Hartwig Amination

For the synthesis of agrochemicals where a substituted amino group is required at the 6-position, the Buchwald-Hartwig amination is the method of choice. This reaction forms a carbon-nitrogen bond between the pyridine ring and a primary or secondary amine.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos) to promote the reductive elimination step that forms the C-N bond.

  • Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), to deprotonate the amine coupling partner.

Application Protocol: Synthesis of a Phenyl-Pyrazole Fungicide Scaffold via Suzuki Coupling

This protocol details the synthesis of a hypothetical fungicide candidate, 6-(1-methyl-1H-pyrazol-4-yl)-3-methoxy-2-methylpyridine , demonstrating a practical application of this compound in constructing a scaffold relevant to agricultural research. Pyrazole-containing phenylpyridine moieties are known to exhibit fungicidal activity.[7]

G start Reactants - this compound - Pyrazole Boronic Ester reaction Suzuki-Miyaura Coupling Reaction start->reaction reagents Reagents & Conditions - PdCl₂(dppf) Catalyst - K₂CO₃ Base - Dioxane/H₂O Solvent - Heat (e.g., 90 °C) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Target Product 6-(1-methyl-1H-pyrazol-4-yl)-3-methoxy-2-methylpyridine purification->product

Caption: Workflow for the synthesis of a hypothetical fungicide scaffold.

Detailed Experimental Protocol

Objective: To synthesize 6-(1-methyl-1H-pyrazol-4-yl)-3-methoxy-2-methylpyridine.

Table 1: Reagents and Materials

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound126717-59-7202.051.01.0
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole903550-27-6208.091.21.2
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))72287-26-4731.730.030.03
Potassium Carbonate (K₂CO₃)584-08-7138.213.03.0
1,4-Dioxane (anhydrous)123-91-1-10 mL-
Water (deionized)7732-18-5-2 mL-

Procedure:

  • Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 202 mg) and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 mmol, 250 mg).

  • Reagent Addition: Add potassium carbonate (3.0 mmol, 415 mg) and PdCl₂(dppf) (0.03 mmol, 22 mg).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and deionized water (2 mL) via syringe. The mixture should be a suspension.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 6-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromo-pyridine is consumed.

  • Cooling and Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 9:1 to 7:3) to afford the pure product.

Expected Results:

  • Yield: 75-90%

  • Appearance: Off-white to pale yellow solid.

  • Characterization: The structure of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion and Future Directions

This compound is a high-value intermediate for the construction of novel agrochemical candidates. Its well-defined reactivity, centered on the palladium-catalyzed functionalization of the 6-bromo position, provides a reliable and modular approach to synthesizing diverse libraries of compounds for biological screening. The protocol detailed herein for a Suzuki-Miyaura coupling represents a robust and scalable method for generating complex pyridine-based scaffolds. Researchers can leverage this building block to systematically explore structure-activity relationships (SAR) by varying the coupling partner, ultimately accelerating the discovery of new and more effective crop protection solutions.

References

  • CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. Google Patents. [URL: https://patents.google.
  • Application Notes and Protocols for 6-Bromo-2-(bromomethyl)-3-fluoropyridine in Agrochemical Synthesis. Benchchem. [URL: https://www.benchchem.com/appnote/6-bromo-2-(bromomethyl)-3-fluoropyridine-in-agrochemical-synthesis]
  • Application Notes and Protocols: 6-Bromoquinoline as a Key Intermediate in Agrochemical Synthesis. Benchchem. [URL: https://www.benchchem.
  • Development of novel pyridine-based agrochemicals: A review. ResearchGate. [URL: https://www.researchgate.net/publication/381017056_Development_of_novel_pyridine-based_agrochemicals_A_review]
  • 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine. ResearchGate. [URL: https://www.researchgate.net/publication/318625298_6-Bromo-2-4-methoxyphenyl-3-methyl-3H-imidazo45-bpyridine]
  • 3-Bromo-6-methoxy-2-methylpyridine 95 126717-59-7. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/758191]
  • ANTIBACTERIAL COMPOUNDS AND USES THEREOF - EP 3426255 B1. European Patent Office. [URL: https://data.epo.org/publication-server/document?i=EP3426255.B1&pn=EP3426255&ki=B1]
  • Application of 3-Bromo-2-methylpyridine in the Development of Novel Herbicides. Benchchem. [URL: https://www.benchchem.com/appnote/3-bromo-2-methylpyridine-in-the-development-of-novel-herbicides]
  • US4742060A - Heterocyclic compounds. Google Patents. [URL: https://patents.google.
  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11277334/]
  • US7572916B2 - Diastereoselective synthesis process with 6-bromo-4-(3-chlorophenyl)-2-methoxy-quinoline. Google Patents. [URL: https://patents.google.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-and-application-of-trifluoromethylpyridines-Sakamoto-Aikawa/4270d740c5f49673981882d23b3795d2c7324c53]
  • Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones. CICEQ. [URL: https://www.ciceq.org.br/sessoes/12/resumos/12_1_T006-1.pdf]
  • US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine. Google Patents. [URL: https://patents.google.
  • 6-bromo-2-methoxy-pyridine-3-carbaldehyde. Echemi. [URL: https://www.echemi.com/products/pd20160809094-6-bromo-2-methoxy-pyridine-3-carbaldehyde.html]
  • 3-Bromo-6-methoxy-2-methylpyridine. Chem-Impex. [URL: https://www.chemimpex.com/product/3-bromo-6-methoxy-2-methylpyridine-cas-126717-59-7]
  • (PDF) Synthesis and antifungal activity of 6-bromo-2-[(4-(3-chlorophenyl) piperazine-1-yl) methyl]-3-[8-hydroxyquinolin-5-yl]-3(H)-quinazolin-4-one ligand [Hl13] and its metal chelates. ResearchGate. [URL: https://www.researchgate.
  • Palladium-catalyzed cross-couplings in the synthesis of agrochemicals. ResearchGate. [URL: https://www.researchgate.net/publication/365063066_Palladium-catalyzed_cross-couplings_in_the_synthesis_of_agrochemicals]
  • 3-Bromo-6-methoxy-2-methylpyridine | C7H8BrNO | CID 10798146. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-6-methoxy-2-methylpyridine]
  • 6-Bromo-2-methoxypyridin-3-amine. BLD Pharm. [URL: https://www.bldpharm.com/products/89466-18-2.html]
  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. SpringerOpen. [URL: https://ccsenet.org/journal/index.php/jmr/article/view/0/32014]
  • Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1850974/]
  • MX2014009276A - FUNGICIDE BLENDS OF PIRAZOL. Google Patents. [URL: https://patents.google.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [URL: https://www.mdpi.com/1420-3049/24/18/3371]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 6-Bromo-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving 6-Bromo-3-methoxy-2-methylpyridine. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our focus is to move beyond simple procedural steps, offering a deeper understanding of the reaction mechanisms to empower you to overcome common challenges in your synthetic endeavors.

Introduction: The Challenge of a Substituted Pyridine

This compound presents a unique set of challenges in Suzuki-Miyaura coupling. The electronic nature of the pyridine ring, combined with the steric hindrance from the methyl and methoxy groups, can significantly influence the reaction's outcome. The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to deactivation.[1] This guide will dissect the common side reactions and provide actionable strategies to optimize your reaction conditions for a successful coupling.

Troubleshooting Guide: From Low Yields to Unwanted Byproducts

This section addresses specific issues you may encounter during the Suzuki coupling of this compound, offering explanations and step-by-step solutions.

Issue 1: Low or No Conversion to the Desired Product

Low or no conversion is a frequent hurdle, often stemming from the inherent properties of the substituted pyridine substrate.

Potential Causes:

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[1][2]

  • Steric Hindrance: The methyl group at the 2-position and the methoxy group at the 3-position create a sterically demanding environment around the bromine at the 6-position, which can impede the oxidative addition step of the catalytic cycle.[2][3]

  • Inactive Catalyst: The active catalytic species is Pd(0), and incomplete reduction of a Pd(II) precatalyst can lead to low reactivity.

Troubleshooting & Optimization:

  • Catalyst and Ligand Selection: This is the most critical factor for sterically hindered substrates.[2] Standard catalysts like Pd(PPh₃)₄ may prove ineffective.

    • Recommendation: Employ bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[2][4] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that is less susceptible to inhibition by the pyridine nitrogen.

  • Choice of Base: The base plays a crucial role in the transmetalation step.[5][6]

    • Recommendation: A screening of bases is often necessary. Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[6] For sterically hindered couplings, stronger, non-coordinating bases like K₃PO₄ are often beneficial.

  • Solvent System: The solvent influences the solubility of reagents and the stability of the catalytic species.

    • Recommendation: A mixture of an organic solvent and water is common. Popular choices include 1,4-dioxane/water, toluene/water, or DMF.[7] Anhydrous conditions can sometimes be beneficial to minimize certain side reactions.[2]

Experimental Protocol: General Guideline for a Sterically Hindered Suzuki Coupling

  • To a dry reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, 1-5 mol%).

  • Seal the vessel and thoroughly degas the system by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) at least three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Issue 2: Protodebromination - Loss of the Bromo Group

A common side reaction is the replacement of the bromine atom with a hydrogen atom, leading to the formation of 3-methoxy-2-methylpyridine.

Potential Causes:

  • Presence of Protic Solvents/Reagents: Water or other protic species in the reaction mixture can serve as a proton source.

  • Reaction with the Base: Certain bases, especially in the presence of water, can facilitate the cleavage of the C-Br bond.

Troubleshooting & Optimization:

  • Anhydrous Conditions: If protodebromination is significant, consider running the reaction under strictly anhydrous conditions.[2] This involves using anhydrous solvents and reagents.

  • Base Selection: The choice of base can influence the extent of protodebromination.

    • Recommendation: Weaker bases or non-hydroxide bases like K₃PO₄ or Cs₂CO₃ may be preferable.

  • Reaction Temperature and Time: Prolonged reaction times at high temperatures can promote this side reaction.

    • Recommendation: Optimize the reaction to proceed at the lowest possible temperature for the shortest duration necessary for completion.

Issue 3: Protodeboronation of the Boronic Acid Partner

This side reaction involves the cleavage of the carbon-boron bond of your coupling partner, replacing the boronic acid group with a hydrogen atom.[8] This is particularly problematic with heteroaromatic boronic acids.[8][9]

Potential Causes:

  • Aqueous Basic Conditions: The combination of water and a base can lead to the protonolysis of the boronic acid.[2][8]

  • Instability of the Boronic Acid: Some boronic acids are inherently unstable under Suzuki coupling conditions.[1]

Troubleshooting & Optimization:

  • Use of Boronic Esters or Trifluoroborates: These derivatives are often more stable than the corresponding boronic acids and can suppress protodeboronation.[1][10] Pinacol esters are a common and effective choice.

  • "Slow Release" Strategy: Using boronic acid derivatives like MIDA boronates can slowly release the active boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[8][10]

  • Careful Selection of Base and Solvent: As with protodebromination, minimizing the amount of water and choosing a suitable base can be beneficial.

Issue 4: Homocoupling of the Boronic Acid

This side reaction leads to the formation of a symmetrical biaryl from the boronic acid starting material.[11]

Potential Causes:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the homocoupling of boronic acids, often mediated by Pd(II) species.[12]

  • Palladium(II) Species: The presence of Pd(II) in the reaction, either from the precatalyst or formed during the catalytic cycle, can lead to a stoichiometric reaction with the boronic acid.[12]

Troubleshooting & Optimization:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen.[12] A common method is to bubble an inert gas through the solvent for an extended period.

  • Use of a Reducing Agent: The addition of a mild reducing agent can help maintain the palladium in its active Pd(0) state.[12]

    • Recommendation: Potassium formate has been shown to be effective in suppressing homocoupling.[12]

  • Catalyst Pre-activation: Ensuring the precatalyst is fully reduced to Pd(0) before the addition of the boronic acid can be helpful.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst to start with for the Suzuki coupling of this compound?

A1: For a sterically hindered substrate like this, starting with a catalyst system known for its high activity is recommended. A good starting point would be a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[2] Pd(dppf)Cl₂ can also be a viable option.[7]

Q2: Can I use an aqueous base for this reaction?

A2: Yes, aqueous bases are commonly used in Suzuki couplings.[13] However, for substrates prone to protodebromination or when using unstable boronic acids, minimizing the amount of water or using anhydrous conditions might be necessary.[2] The choice of base is critical, with carbonates and phosphates being common.[6]

Q3: My reaction is very slow. How can I increase the reaction rate?

A3: Increasing the reaction temperature is a common approach to accelerate the reaction. However, be mindful that higher temperatures can also promote side reactions. Alternatively, switching to a more active catalyst system, such as one employing a more electron-rich and bulky ligand, can significantly enhance the reaction rate.[14] The choice of solvent can also play a role; sometimes, a more polar solvent can increase the rate.

Q4: How can I monitor the progress of my reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This will allow you to track the consumption of the starting materials and the formation of the product and any major byproducts.

Visualizing the Process: Reaction Mechanisms

To better understand the desired reaction pathway and the competing side reactions, the following diagrams illustrate the key mechanistic steps.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR')2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R Reductive Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions cluster_starting_materials Starting Materials cluster_side_reactions Side Reactions Ar-Br 6-Bromo-3-methoxy- 2-methylpyridine Protodebromination Protodebromination (Ar-H) Ar-Br->Protodebromination H+ source Desired Product Desired Product (Ar-R) R-B(OH)2 Boronic Acid Protodeboronation Protodeboronation (R-H) R-B(OH)2->Protodeboronation H+ source Homocoupling Homocoupling (R-R) R-B(OH)2->Homocoupling O2, Pd(II)

Caption: Common side reactions in the Suzuki coupling of this compound.

References

  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(7), 3700–3703. [Link]

  • ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. [Link]

  • National Institutes of Health. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Center for Biotechnology Information. [Link]

  • ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]

  • ResearchGate. (2020). Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid. ResearchGate. [Link]

  • ResearchGate. (2025). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. [Link]

  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • PubMed Central. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Center for Biotechnology Information. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • ResearchGate. (2025). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]

  • ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. National Center for Biotechnology Information. [Link]

  • ChemRxiv. (2025). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

  • National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Center for Biotechnology Information. [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

Sources

6-Bromo-3-methoxy-2-methylpyridine purification challenges and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-Bromo-3-methoxy-2-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying this important chemical intermediate. The insights provided are grounded in established chemical principles and practical laboratory experience to ensure the integrity and success of your experimental work.

Introduction to Purification Challenges

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purification, however, presents several challenges that can impact yield, purity, and ultimately, the success of subsequent synthetic steps. The primary challenges stem from the potential for isomeric impurities, residual starting materials, and the compound's thermal sensitivity. A thorough understanding of the synthetic route is crucial for anticipating and addressing these purification hurdles.

A common synthetic pathway involves the methylation of 6-bromo-2-methylpyridin-3-ol. This precursor is often generated from an aminopyridine derivative via a Sandmeyer-type reaction. This multi-step synthesis introduces potential impurities at each stage, which must be effectively removed to obtain the desired high-purity product.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering causative explanations and actionable solutions.

Issue 1: Low Purity After Initial Work-up (<90%)

  • Question: My initial purity, as determined by GC-MS or ¹H NMR, is significantly lower than expected after aqueous work-up and solvent evaporation. What are the likely causes and how can I improve this?

  • Answer: Low purity at this stage typically points to incomplete reaction or the presence of significant side products.

    • Causality: The methylation of 6-bromo-2-methylpyridin-3-ol may not have gone to completion, leaving unreacted starting material. Additionally, the Sandmeyer reaction used to synthesize the precursor can sometimes yield side products if the reaction conditions are not tightly controlled.[1][2][3]

    • Solution:

      • Reaction Monitoring: Before the work-up, ensure the reaction has reached completion using Thin Layer Chromatography (TLC). The disappearance of the starting material (6-bromo-2-methylpyridin-3-ol) is a key indicator.

      • Primary Purification - Column Chromatography: For purities below 90%, direct purification by flash column chromatography is the most effective method. The polarity difference between the methoxy product and the hydroxy precursor is generally sufficient for good separation.[4] A gradient elution with a non-polar/polar solvent system like hexane/ethyl acetate is a good starting point.

Issue 2: Persistent Impurity with Similar Retention Time/Rf Value

  • Question: I am struggling to separate an impurity that co-elutes with my product during column chromatography. How can I resolve this?

  • Answer: This is a classic sign of an isomeric impurity. The separation of constitutional isomers of substituted pyridines can be particularly challenging due to their similar physical properties.

    • Causality: Isomeric impurities can arise from the starting materials or from minor rearrangements during the synthesis. Their similar polarity makes them difficult to separate using standard chromatographic techniques.

    • Solution:

      • Optimize Chromatography Conditions:

        • Solvent System: Experiment with different solvent systems. Sometimes, adding a small percentage of a third solvent (e.g., dichloromethane or methanol) can alter the selectivity of the separation.

        • Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina or a reverse-phase C18 silica.

      • Fractional Distillation: If the product and impurity are liquids with a sufficient boiling point difference, fractional distillation under reduced pressure can be an effective separation method. This technique is particularly useful for larger scale purifications.

      • Recrystallization: If your product is a solid or can be derivatized to a solid, recrystallization is an excellent technique for removing small amounts of impurities. Finding a suitable solvent system (a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot) is key.

Issue 3: Product Decomposition During Purification

  • Question: I am observing product loss and the appearance of new, unidentified peaks in my analytical data after attempting purification by distillation. What is happening?

  • Answer: This suggests thermal decomposition of your product. Brominated aromatic compounds can be sensitive to high temperatures.

    • Causality: Prolonged exposure to high temperatures during atmospheric distillation can lead to the degradation of this compound.

    • Solution:

      • Vacuum Distillation: Always perform distillation of brominated pyridines under reduced pressure (vacuum). This significantly lowers the boiling point and minimizes the risk of thermal decomposition.

      • Temperature Control: Use a well-controlled heating mantle and monitor the vapor temperature closely. Do not exceed the required temperature to achieve a steady distillation rate.

      • Alternative Methods: If the compound is extremely heat-sensitive, avoid distillation altogether and rely on column chromatography or recrystallization for purification.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities I should expect in my crude this compound?

    • A1: The most common impurities are typically residual starting material (6-bromo-2-methylpyridin-3-ol), isomeric byproducts from the synthesis, and residual solvents or reagents like potassium carbonate and iodomethane.

  • Q2: How can I confirm the identity and purity of my final product?

    • A2: A combination of analytical techniques is recommended for unambiguous identification and purity assessment:

      • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative purity assessment (qNMR) with an internal standard.

      • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing the purity of volatile compounds and identifying impurities by their mass fragmentation patterns.

      • High-Performance Liquid Chromatography (HPLC): A versatile technique for purity determination, especially when coupled with a UV detector. A reverse-phase C18 column is a good starting point.[5]

  • Q3: My purified product is a pale-yellow oil, is this normal?

    • A3: While a completely colorless liquid is ideal, a pale-yellow coloration is not uncommon for brominated pyridines and may not necessarily indicate significant impurity. However, a dark brown or black color suggests the presence of decomposition products or other colored impurities, warranting further purification.

  • Q4: What is the best way to store purified this compound?

    • A4: To ensure long-term stability, it is recommended to store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and refrigerated. Protect from light to prevent photochemical degradation.

Experimental Protocols & Data

Protocol 1: Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound.

Materials:

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent: Hexane and Ethyl Acetate (HPLC grade)

  • Crude this compound

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • TLC Analysis: Determine the optimal eluent composition by running TLC plates of the crude material with varying ratios of hexane and ethyl acetate. A good starting point is a 95:5 to 90:10 hexane:ethyl acetate mixture.[4] The desired product should have an Rf value of approximately 0.3-0.4 for good separation.

  • Column Packing:

    • Place a plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial eluent (e.g., 98:2 hexane:ethyl acetate) and pour it into the column, ensuring no air bubbles are trapped.

    • Add another layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system.

    • If necessary, gradually increase the polarity of the eluent (e.g., from 95:5 to 90:10 hexane:ethyl acetate) to elute the product.

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodTypical Starting PurityExpected Final PurityExpected YieldNotes
Flash Column Chromatography 70-95%>98%60-85%Most versatile method for removing a variety of impurities.
Recrystallization 90-98%>99%70-90%Excellent for removing small amounts of impurities if a suitable solvent is found.
Fractional Distillation (Vacuum) 85-95%>98%65-88%Suitable for thermally stable liquids with differing boiling points.

Note: Purity is typically determined by GC or NMR analysis. Yields are highly dependent on the initial purity and the skill of the researcher.

Table 2: Analytical Method Parameters (Starting Points)

Analytical MethodColumn/InstrumentMobile Phase/Carrier GasDetection
GC-MS Capillary column (e.g., DB-5ms)HeliumMass Spectrometry (EI)
HPLC C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Acetonitrile/Water gradient with 0.1% formic acidUV at 254 nm
¹H NMR 400 MHz or higherCDCl₃-

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Product (this compound) TLC TLC Analysis (Determine Purity & Eluent) Crude->TLC PurityCheck Purity > 95%? TLC->PurityCheck Column Flash Column Chromatography PurityCheck->Column No Recrystallization Recrystallization PurityCheck->Recrystallization Yes (if solid) Distillation Vacuum Distillation PurityCheck->Distillation Yes (if liquid) FinalPurity Purity Analysis (GC-MS, NMR, HPLC) Column->FinalPurity Recrystallization->FinalPurity Distillation->FinalPurity PureProduct Pure Product (>99%) FinalPurity->PureProduct

Caption: Decision workflow for purification.

Troubleshooting Logic for Impurities

ImpurityTroubleshooting Start Impurity Detected ID Identify Impurity (NMR, GC-MS) Start->ID StartingMaterial Unreacted Starting Material (6-bromo-2-methylpyridin-3-ol) ID->StartingMaterial Polar Spot on TLC Isomer Isomeric Impurity ID->Isomer Similar Rf/ Retention Time Process Process-Related (Solvent, Reagents) ID->Process Known Reagents/ Solvents Detected SolveSM Solution: - Re-run reaction to completion - Column Chromatography StartingMaterial->SolveSM SolveIsomer Solution: - Optimize Chromatography - Fractional Distillation - Recrystallization Isomer->SolveIsomer SolveProcess Solution: - Aqueous Wash - High Vacuum Evaporation Process->SolveProcess

Caption: Logic for impurity troubleshooting.

References

  • Google Patents. (n.d.). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
  • Bourichi, S., et al. (2017). 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine. IUCrData, 2, x171071. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • Singh, G. P., et al. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, E69, o1729. Retrieved January 19, 2026, from [Link]

  • Elterman, M. H. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University Electronic Theses and Dissertations. Retrieved January 19, 2026, from [Link]

  • Khan, I., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26(2), 1269-1291. Retrieved January 19, 2026, from [Link]

  • HPLC Method. (n.d.). Separation of 3-Methoxy-2-methylpyridine on Newcrom R1 HPLC column. Retrieved January 19, 2026, from [Link]

  • Chad's Prep. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry. YouTube. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 19, 2026, from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved January 19, 2026, from [Link]

  • da Silva, D., et al. (2010). The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. Synthesis, 2010(16), 2725-2730. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Optimizing Amination of 6-Bromo-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amination of 6-bromo-3-methoxy-2-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of this specific palladium-catalyzed cross-coupling reaction. Here, we synthesize established principles of Buchwald-Hartwig amination with practical, field-tested advice to help you overcome common challenges and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for the amination of this compound?

A1: The Buchwald-Hartwig amination is the premier method for this transformation.[1][2] This palladium-catalyzed cross-coupling reaction offers broad functional group tolerance and is highly effective for forming C-N bonds with aryl and heteroaryl halides.[1][2] For a sterically hindered and potentially coordinating substrate like this compound, success hinges on the careful selection of a suitable palladium precatalyst, a bulky electron-rich phosphine ligand, an appropriate base, and an anhydrous, deoxygenated solvent.

Q2: Why is the choice of ligand so critical for this specific substrate?

A2: The pyridine nitrogen in your substrate can act as a ligand itself, potentially coordinating to the palladium center and inhibiting catalysis.[3] Furthermore, the methyl group at the 2-position provides steric hindrance. Therefore, a bulky, electron-rich biaryl phosphine ligand is essential.[4][5][6] These ligands promote the formation of a monoligated, highly reactive Pd(0) species, accelerate the rate-limiting oxidative addition and reductive elimination steps, and prevent catalyst deactivation.[1][5]

Q3: Which base should I choose and why?

A3: A strong, non-nucleophilic base is required to deprotonate the amine and form the palladium-amido complex, a key intermediate in the catalytic cycle.[7][8][9][10] For this substrate, sodium tert-butoxide (NaOt-Bu) is an excellent starting point due to its high basicity and compatibility with common non-polar solvents like toluene or dioxane.[11][12] Other options include lithium bis(trimethylsilyl)amide (LiHMDS), which is useful for substrates with protic functional groups, or potassium phosphate (K₃PO₄) for reactions sensitive to stronger bases.[4][12][13] The choice of base is intimately linked to the solvent system.[7][8][9][10]

Q4: What are the most common side reactions to watch out for?

A4: The primary side reactions of concern are:

  • Hydrodehalogenation: Replacement of the bromine atom with a hydrogen, resulting in the formation of 3-methoxy-2-methylpyridine. This can occur via β-hydride elimination from a palladium-hydride intermediate.

  • Diarylation: The product amine reacting with another molecule of the starting bromide. This is less common with primary amines but can be suppressed by using ligands that favor monoarylation.[14]

  • Catalyst Decomposition: Formation of palladium black, indicating catalyst death. This is often due to the presence of oxygen or moisture.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst• Use a pre-formed palladium precatalyst for reliable generation of the active Pd(0) species.[15]• Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).[11]
2. Inappropriate Ligand• Screen different bulky biaryl phosphine ligands (e.g., BrettPhos, XPhos, SPhos). The steric and electronic properties of the ligand are critical for hindered substrates.[5][6][16]
3. Insufficiently Strong Base• Switch to a stronger base like NaOt-Bu or LiHMDS.[12]
4. Low Reaction Temperature• Gradually increase the reaction temperature in 10-20 °C increments. Typical temperatures range from 80-110 °C.[4][11]
Significant Hydrodehalogenation 1. Presence of Water• Ensure rigorous drying of all reagents, solvents, and glassware.
2. Ligand Choice• Bidentate ligands can sometimes suppress side reactions, but modern bulky monodentate ligands are generally very effective.[1] Consider screening ligands if this is a persistent issue.
Formation of Impurities 1. Oxygen Contamination• Thoroughly degas the solvent before use (e.g., by sparging with argon or freeze-pump-thaw cycles).[11]
2. Reaction Too Hot or Too Long• Monitor the reaction by TLC or LC-MS and stop it upon completion to avoid product degradation.
Reaction Stalls 1. Catalyst Inhibition• The pyridine nitrogen may be inhibiting the catalyst. Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) to favor coordination of the phosphine ligand over the substrate/product.[17]
2. Poor Solubility• Ensure all components are soluble at the reaction temperature. If not, consider a different solvent system.[18][19][20]

Experimental Workflow & Protocols

This section provides a robust starting point for your experiments. Optimization will likely be necessary based on the specific amine used.

Logical Flow for Reaction Optimization

Optimization_Workflow A Start: Define Amine & Substrate B Select Initial Conditions (Catalyst, Ligand, Base, Solvent) A->B C Run Small-Scale Test Reaction B->C D Analyze Results (LC-MS, NMR) Assess Conversion & Purity C->D E Low Conversion? D->E F Significant Side Products? E->F No G Optimize Ligand & Base E->G Yes H Optimize Temperature & Time F->H Yes I Scale-Up Reaction F->I No G->C H->C J Troubleshoot Catalyst Activity (Inertness, Reagent Purity) I->J Issues on Scale-up J->B

Caption: A systematic workflow for optimizing the amination reaction.

Recommended Starting Protocol

Safety Note: This reaction should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE).

Materials:

  • This compound

  • Amine of choice (1.2 equivalents)

  • Palladium Precatalyst (e.g., BrettPhos Pd G3, 2 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equivalents)

  • Anhydrous Toluene (degassed)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the palladium precatalyst (0.02 eq), and sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Evacuate and backfill the tube with inert gas three times. Add the anhydrous, degassed toluene via syringe.

  • Amine Addition: If the amine is a liquid, add it via syringe (1.2 eq). If it is a solid, add it along with the other solids in Step 1.

  • Reaction: Seal the vessel and place it in a preheated oil bath at 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Catalytic Cycle Overview

Buchwald_Hartwig_Cycle cluster_inputs cluster_outputs Pd0 Pd(0)L OA_Complex L-Pd(II)(Ar)(Br) Pd0->OA_Complex Oxidative Addition Amine_Complex [L-Pd(II)(Ar)(R₂NH)]⁺Br⁻ OA_Complex->Amine_Complex Amine Coordination Amido_Complex L-Pd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex Deprotonation (-HBr, +Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_Complex->Product ArBr Ar-Br ArBr->OA_Complex Amine R₂NH Amine->Amine_Complex Base Base Base->Amine_Complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

References

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • Buchwald–Hartwig amin
  • Role of the Base in Buchwald–Hartwig Amin
  • Role of the base in Buchwald-Hartwig amin
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Role of the Base in Buchwald–Hartwig Amin
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au.
  • The Role of the Base in Buchwald-Hartwig Amination.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters.
  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization.
  • Help troubleshooting a Buchwald-Hartwig amin
  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Organic Chemistry Portal.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Royal Society of Chemistry.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Buchwald-Hartwig Amin
  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides.
  • Solvent effects in palladium catalysed cross-coupling reactions.
  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
  • Catalyst selection and optimization for thieno[3,2-b]pyridine synthesis. BenchChem.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.

Sources

Technical Support Center: Palladium Catalyst Removal from 6-Bromo-3-methoxy-2-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium catalyst removal, specifically tailored for reactions involving 6-Bromo-3-methoxy-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for achieving high-purity compounds free from palladium contamination.

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds. However, the removal of residual palladium from active pharmaceutical ingredients (APIs) and intermediates is a critical downstream challenge.[1] Regulatory bodies like the International Council for Harmonisation (ICH) enforce strict limits on elemental impurities in drug products, making efficient palladium removal a non-negotiable step in process development.[1][2]

This resource provides a comprehensive overview of common challenges, troubleshooting strategies, and detailed protocols to help you navigate the complexities of palladium removal.

Troubleshooting Guide

This section addresses specific issues you may encounter during the palladium removal process in a practical question-and-answer format.

Problem 1: High levels of residual palladium detected in the final product after standard workup.

Q: My initial attempts at palladium removal through simple filtration and washes have failed, and the palladium levels in my this compound reaction product remain unacceptably high. What should I do?

A: This is a common challenge, as palladium can exist in various forms (e.g., homogeneous, heterogeneous, colloidal) within the reaction mixture, not all of which are easily removed by simple physical separation.[3] The choice of palladium removal technique is highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the product itself.[4]

Causality and Recommended Actions:

  • Palladium State: The residual palladium may be in a soluble, homogeneous form. Simple filtration is ineffective for removing dissolved species.

  • Initial Step - Filtration Aid: If you are using a heterogeneous catalyst like Pd/C, ensure you are using a filter aid like Celite® to effectively trap fine catalyst particles. A simple filtration may not be sufficient.[3][5]

  • Screening Scavengers: The most robust solution is to employ a palladium scavenger. These are materials with a high affinity for palladium that bind to the metal, allowing for its removal by filtration.[1] It is highly recommended to screen a variety of scavengers to find the most effective one for your specific system.[1]

Problem 2: Inconsistent results with palladium scavengers.

Q: I've tried using a palladium scavenger, but my results are not reproducible. Sometimes the palladium levels are low, and other times they are still high. What could be causing this?

A: Inconsistent scavenger performance often points to variables in the scavenging process itself or the state of the palladium in the reaction mixture.

Causality and Recommended Actions:

  • Palladium Oxidation State: The effectiveness of a scavenger can depend on the oxidation state of the palladium. Some scavengers are more effective for Pd(0), while others are better for Pd(II). Consider a pre-treatment step, such as mild oxidation or reduction, to convert the palladium into a single, more easily removed species.[6]

  • Scavenger-Product Interaction: Your product, this compound, or other components in the reaction mixture might be interfering with the scavenger's ability to bind to palladium.

  • Insufficient Contact Time/Temperature: The kinetics of scavenging can be influenced by time and temperature. Ensure you are allowing sufficient time for the scavenger to work and consider optimizing the temperature. Stirring the mixture at a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours can improve efficiency.[6]

  • Scavenger Loading: Using an insufficient amount of scavenger will lead to incomplete palladium removal. It's crucial to use an adequate excess of the scavenger.

Problem 3: Product loss during the palladium removal process.

Q: I'm successfully removing the palladium, but I'm also losing a significant amount of my desired product. How can I minimize this?

A: Product loss is a common trade-off, but it can be mitigated with careful selection and optimization of the removal method.

Causality and Recommended Actions:

  • Non-specific Adsorption: Some scavengers, particularly activated carbon, can adsorb the product along with the palladium.[7]

  • Optimize Scavenger Type and Amount: Screen for a more selective scavenger. Functionalized silica or polymer-based scavengers can offer higher selectivity than broad-spectrum adsorbents like activated carbon.[1][4] Also, use the minimum amount of scavenger necessary to achieve the desired palladium levels.

  • Washing: After filtration, thoroughly wash the scavenger with a suitable solvent to recover any adsorbed product.[6]

  • Consider Crystallization: If your product is a solid, recrystallization can be a highly effective method for purification, leaving palladium impurities in the mother liquor.[4][6] The effectiveness of this method can sometimes be enhanced by using additives that increase the solubility of palladium species.[6]

Frequently Asked Questions (FAQs)

Here we address common questions about palladium removal from this compound reactions.

Q1: What are the primary methods for removing residual palladium?

A1: The most common and effective methods include:

  • Adsorption: Using solid-supported scavengers with a high affinity for palladium. These include activated carbon, and more specialized silica-based or polymer-based scavengers functionalized with groups like thiols, amines, or trimercaptotriazine (TMT).[4][6]

  • Crystallization: Purifying the product by crystallization, which can leave palladium impurities behind in the mother liquor.[6]

  • Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a separate phase from the product.[3][6]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts or precipitated palladium metal.[5][6]

Q2: How do I choose the best palladium removal method for my specific experiment?

A2: The optimal method depends on several factors:

  • Nature of your product: Consider its solubility, stability, and potential to chelate with palladium.

  • Form of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)?[6]

  • Required purity level: The stringency of the final application (e.g., early-stage research vs. API for clinical trials) will dictate the target residual palladium level.

  • Scale of the reaction: Some methods are more amenable to large-scale production than others.

A decision-making workflow can help guide your choice:

G start Start: Crude Reaction Mixture (this compound + Pd) is_heterogeneous Is the Pd catalyst heterogeneous (e.g., Pd/C)? start->is_heterogeneous filtration Filtration through Celite® is_heterogeneous->filtration Yes scavenging Select & Optimize Palladium Scavenger is_heterogeneous->scavenging No analysis1 Analyze Pd levels (e.g., ICP-MS) filtration->analysis1 is_low_enough1 Are Pd levels below target? analysis1->is_low_enough1 end Purified Product is_low_enough1->end Yes is_low_enough1->scavenging No analysis2 Analyze Pd levels scavenging->analysis2 crystallization Consider Recrystallization crystallization->analysis2 is_low_enough2 Are Pd levels below target? analysis2->is_low_enough2 is_low_enough2->end Yes is_low_enough2->crystallization No

Decision workflow for palladium removal.

Q3: What are the different types of palladium scavengers and how do they work?

A3: Palladium scavengers can be broadly categorized as follows:

  • Activated Carbon: A cost-effective and widely used adsorbent that can remove various impurities, including palladium.[8][9] However, it can sometimes lead to product loss due to non-specific binding.[7]

  • Silica-Based Scavengers: These are highly effective and selective. The silica support is functionalized with ligands that have a high affinity for palladium, such as thiols, amines, and TMT.[4] Thiol-functionalized silica, for instance, works through the strong affinity of sulfur for palladium.[4][10]

  • Polymer-Supported Scavengers: Similar to silica-based scavengers, these utilize a polymer backbone (e.g., polystyrene) functionalized with palladium-binding groups.[11]

  • Chelating Agents: These are molecules that can form multiple bonds to a single metal ion. Reagents like N-acetylcysteine can be effective in solution to chelate palladium, which can then be removed.[2]

Q4: How can I quantify the amount of residual palladium in my sample?

A4: The most common and accurate techniques for quantifying trace levels of palladium are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive technique and is considered the gold standard for trace metal analysis in the pharmaceutical industry.[12][13]

  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another widely used technique, though generally less sensitive than ICP-MS.[13]

  • Atomic Absorption Spectroscopy (AAS): A reliable method for quantifying metal concentrations.[1]

While these methods are highly accurate, they often require expensive instrumentation and complex sample preparation.[12][13] For rapid screening, catalysis-based fluorometric methods are also being developed.[12][13]

Q5: What is the impact of residual palladium on downstream reactions and the final product?

A5: Residual palladium can have several detrimental effects:

  • Interference with Downstream Chemistry: Even trace amounts of palladium can catalyze unwanted side reactions in subsequent synthetic steps.[4]

  • Product Instability: Palladium can sometimes lead to the degradation of the final product.

  • Toxicity: Palladium is a heavy metal and its presence in a final drug product is strictly regulated due to potential toxicity.[11]

  • Assay Interference: In biological screening, residual palladium can interfere with assay results, leading to false positives or negatives.[14][15]

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging

This protocol provides a general framework for using a solid-supported scavenger.

  • Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[6]

  • Scavenger Addition: Add the selected palladium scavenger (typically 5-20 weight equivalents relative to the initial amount of palladium catalyst).

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[6]

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[6]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[6]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[6]

  • Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.[6]

G cluster_0 Scavenging Protocol dissolve 1. Dissolve Crude Product add_scavenger 2. Add Scavenger dissolve->add_scavenger stir 3. Stir (Time/Temp Optimization) add_scavenger->stir filter 4. Filter stir->filter wash 5. Wash Filter Cake filter->wash concentrate 6. Concentrate Filtrate wash->concentrate analyze 7. Analyze Pd Content concentrate->analyze

General palladium scavenging workflow.
Protocol 2: Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[6]

  • Carbon Addition: Add activated carbon (e.g., 5-10 wt% of the crude product).

  • Stirring: Stir the slurry at room temperature or elevated temperature for 2-12 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Be aware that some fine carbon particles may pass through standard filter paper.

  • Solvent Removal: Concentrate the filtrate to obtain the purified product.

  • Analysis: Determine the final palladium concentration.

Data Presentation

Table 1: Comparison of Common Palladium Scavengers
Scavenger TypeFunctional GroupTypical Loading (wt. equiv. to Pd)AdvantagesDisadvantages
Activated Carbon N/A (Adsorbent)10-100Low cost, removes other impurities.[7][8]Can have low selectivity, potential for product loss.[7]
Silica-Based Thiol (-SH)5-20High efficiency and selectivity for Pd.[4]Higher cost than carbon.
Silica-Based Amine (-NH2)5-20Effective for various Pd species.Can be sensitive to acidic conditions.
Silica/Polymer-Based Trimercaptotriazine (TMT)5-20Very high affinity for Pd, effective for a broad range of species.[4][6]Higher cost.
Polymer-Based Thiol (-SH)5-20High capacity, good for larger scale.Swelling in some organic solvents.
Chelating Agent N-acetylcysteine5-20Can be used in solution, good for specific applications.[2]Requires subsequent removal of the chelating agent.

References

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.).
  • Comparing efficiency of different palladium scavengers - Benchchem. (n.d.).
  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF - ResearchGate. (n.d.).
  • Technical Support Center: Removing Palladium Catalyst Residues from Final Products - Benchchem. (n.d.).
  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (n.d.).
  • Polyethyleneimine-Modified Polymer as an Efficient Palladium Scavenger and Effective Catalyst Support for a Functional Heterogeneous Palladium Catalyst - PMC - NIH. (n.d.).
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Publications. (n.d.).
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (n.d.).
  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (n.d.).
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023).
  • How can i remove palladium Pd catalyst easily? - ResearchGate. (2015).
  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. (n.d.).
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC - NIH. (2022).
  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents - Sigma-Aldrich. (n.d.).
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. (2022).
  • Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents - PubMed. (2011).

Sources

6-Bromo-3-methoxy-2-methylpyridine stability issues under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-Bromo-3-methoxy-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges of this versatile building block under various experimental conditions. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The main stability issues for this compound are linked to its functional groups and the inherent reactivity of the pyridine ring. The two primary areas of concern are:

  • Acid-Mediated Reactions: Under acidic conditions, the pyridine nitrogen can be protonated. While this generally deactivates the ring toward electrophilic attack, strong acids, especially at elevated temperatures, can lead to the hydrolysis of the methoxy ether bond.

  • Base-Mediated Reactions: The compound is susceptible to nucleophilic aromatic substitution (SNAr) at the bromine-bearing carbon, especially with strong nucleophiles or harsh basic conditions. This can lead to the displacement of the bromide.

Q2: At what pH range is the compound generally most stable?

This compound exhibits its best stability in a neutral to slightly acidic pH range (approx. pH 4-7) at ambient temperature. Extreme pH values (below 2 or above 10) and elevated temperatures will accelerate degradation.

Q3: What are the likely degradation products under acidic or basic conditions?

Understanding potential degradation products is critical for troubleshooting and analysis. The expected products are summarized below.

ConditionPrimary Degradation PathwayExpected Product
Strongly Acidic (e.g., HCl, H₂SO₄) O-demethylation (Ether Hydrolysis)6-Bromo-2-methylpyridin-3-ol
Strongly Basic (e.g., NaOH, KOH) Nucleophilic Aromatic Substitution (SNAr)6-Hydroxy-3-methoxy-2-methylpyridine

Troubleshooting Guide: Stability Issues

This section provides a structured approach to identifying and resolving stability problems encountered during your experiments.

Issue 1: My compound is degrading in an acidic medium.

Symptoms:

  • Disappearance of the starting material peak in HPLC/LC-MS analysis.

  • Appearance of a new, more polar peak.

  • In-process NMR shows a change in the methoxy signal (-OCH₃).

Root Cause Analysis: The pyridine nitrogen (pKa ≈ 5-6) becomes protonated in acidic media. This pyridinium ion is highly electron-withdrawing, but the primary liability in strong acid is the methoxy group. Concentrated mineral acids can catalyze the cleavage of the aryl-ether bond, a process known as O-demethylation, to yield the corresponding hydroxypyridine.

dot

cluster_acid Acidic Degradation Pathway start This compound intermediate Protonated Pyridinium Ion start->intermediate Protonation (H⁺) product 6-Bromo-2-methylpyridin-3-ol (Main Degradation Product) intermediate->product O-Demethylation (Strong Acid, Heat) cluster_base Basic Degradation Pathway start_base This compound meisenheimer Meisenheimer Complex (Intermediate) start_base->meisenheimer Nucleophilic Attack (OH⁻) product_base 6-Hydroxy-3-methoxy-2-methylpyridine (Main Degradation Product) meisenheimer->product_base Loss of Bromide (Br⁻)

Caption: SNAr degradation pathway under strong basic conditions.

Solutions:

  • Use Non-Nucleophilic Bases: If the goal is simply deprotonation elsewhere in the molecule, use sterically hindered, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures or inorganic bases like potassium carbonate (K₂CO₃) if applicable. [1]2. Protecting Groups: If the reaction chemistry allows, consider if a temporary protecting group strategy could shield the molecule from the basic conditions.

  • Temperature and Reaction Time: Minimize both the reaction temperature and duration to reduce the extent of SNAr side reactions. Monitor the reaction closely to stop it upon completion of the desired transformation.

Analytical Methods for Stability Assessment

A robust analytical method is crucial for accurately determining the stability of this compound. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended technique. [2][3]

Protocol: RP-HPLC Method for Stability Monitoring

This protocol provides a starting point for developing a validated stability-indicating method.

Objective: To separate this compound from its potential degradation products.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Create a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • For stability testing, subject an aliquot of the stock solution to the desired acidic/basic stress conditions. Neutralize the sample before injection if necessary.

    • Dilute the stressed and unstressed (control) samples to a final concentration of ~50 µg/mL with the initial mobile phase mixture.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm [3] * Injection Volume: 10 µL

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010
  • Analysis:

    • Inject the control sample to determine the retention time of the parent compound.

    • Inject the stressed samples and monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. The O-demethylated product will likely be more polar and elute earlier, while the hydroxylated SNAr product may also have a different retention time.

Troubleshooting Your Analysis

dot

cluster_diag Diagnostic Workflow start Stability Issue Detected (e.g., new peak in HPLC) q1 Under what condition did degradation occur? Acidic Basic start->q1 acid_path Likely O-Demethylation (loss of -CH₃) q1:f1->acid_path base_path Likely SNAr (loss of -Br) q1:f2->base_path confirm_acid Confirm Structure: - LC-MS for mass change (-14 Da) - NMR for loss of methoxy signal acid_path->confirm_acid confirm_base Confirm Structure: - LC-MS for mass change (-17 Da, Br to OH) - Isotopic pattern of Br disappears base_path->confirm_base remedy_acid Action: - Reduce temperature - Use milder acid/buffer - Change solvent confirm_acid->remedy_acid remedy_base Action: - Use non-nucleophilic base - Reduce temperature - Minimize reaction time confirm_base->remedy_base

Caption: General workflow for troubleshooting stability issues.

References

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026). PubMed.
  • (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026).
  • HPLC Methods for analysis of Pyridine. (n.d.).
  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025).
  • (PDF) Degradation of Pyridines in the Environment. (n.d.).
  • Degradation of pyridines in the environment. (n.d.). Semantic Scholar.
  • Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. (n.d.). PMC - NIH.
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.). Source not specified.
  • Microbial Degradation of Pyridine and Pyridine Deriv
  • Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. (2025).
  • An In-depth Technical Guide to the Reactivity of 4-Bromo-2-methylpyridine with Nucleophiles. (n.d.). Benchchem.

Sources

Technical Support Center: Cross-Coupling of 6-Bromo-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the cross-coupling of 6-Bromo-3-methoxy-2-methylpyridine. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of coupling this specific, and often challenging, heteroaromatic substrate. Due to the steric hindrance from the C2-methyl group and the electronic properties imparted by the C3-methoxy group and the pyridine nitrogen, standard cross-coupling conditions often fail, leading to low yields, side reactions, or complete inactivity.

This guide provides a structured approach to troubleshooting, catalyst selection, and protocol optimization, grounded in mechanistic principles and field-proven insights.

Part 1: Catalyst Selection & Initial Troubleshooting

Before diving into detailed protocols, it's crucial to understand why your reaction may be failing and how to select a more appropriate catalytic system.

Catalyst Selection Workflow

The choice of catalyst and ligand is paramount for successfully coupling this sterically hindered and electron-rich pyridine. The following decision tree provides a logical starting point for selecting a catalyst system based on your desired transformation.

G cluster_start cluster_suzuki Suzuki-Miyaura (C-C) cluster_buchwald Buchwald-Hartwig (C-N) cluster_heck Heck / Sonogashira (C-C) cluster_nickel Alternative Strategy start Identify Coupling Partner suzuki_partner Aryl/Vinyl Boronic Acid or Ester start->suzuki_partner buchwald_partner Primary/Secondary Amine or Amide start->buchwald_partner heck_partner Alkene or Terminal Alkyne start->heck_partner nickel_reason Persistent Low Yield with Pd? Cost Concerns? start->nickel_reason suzuki_catalyst Recommendation: Pd(0) with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos, XPhos). Consider G3/G4 Palladacycles. suzuki_partner->suzuki_catalyst Forms C(sp2)-C(sp2) bond buchwald_catalyst Recommendation: Pd(0) with highly electron-donating and bulky ligands (e.g., Josiphos, tBuXPhos). Requires a strong, non-nucleophilic base. buchwald_partner->buchwald_catalyst Forms C(sp2)-N bond heck_catalyst Recommendation: Heck: Pd(OAc)2 with phosphine ligands (e.g., P(o-tol)3). Sonogashira: Pd(PPh3)2Cl2/CuI co-catalyst. Often requires higher temperatures. heck_partner->heck_catalyst Forms C(sp2)-C(sp2) or C(sp2)-C(sp) bond nickel_catalyst Recommendation: Consider Ni(II) catalysts (e.g., NiCl2(dme)) with bipyridine or phenanthroline ligands. Effective for challenging electrophiles. nickel_reason->nickel_catalyst Offers different reactivity profile

Caption: Catalyst selection workflow for this compound.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise when working with this substrate.

Q1: Why is my standard Pd(PPh₃)₄ catalyst system failing for this specific bromopyridine?

A: The this compound substrate presents a "perfect storm" of challenges for standard catalysts like Pd(PPh₃)₄:

  • Steric Hindrance: The methyl group at the C2 position sterically shields the C-Br bond, making the crucial oxidative addition step of the catalytic cycle significantly slower.

  • Catalyst Deactivation: The pyridine nitrogen is a Lewis base and can coordinate strongly to the palladium center.[1] This coordination can occupy sites necessary for the catalytic cycle to proceed, effectively poisoning or deactivating the catalyst.[1][2] The electron-donating methoxy group further increases the basicity of the ring, exacerbating this issue.

  • Electronic Effects: The electron-rich nature of the pyridine ring (due to the methoxy and methyl groups) makes the C-Br bond less electrophilic, again hindering oxidative addition.[3]

Standard ligands like triphenylphosphine (PPh₃) are often not bulky or electron-donating enough to overcome these hurdles. They fail to promote the difficult oxidative addition and are easily displaced, leading to catalyst deactivation.

Q2: What are the main classes of alternative catalysts I should consider?

A: For challenging heteroaryl couplings, two main classes of catalysts have proven superior:

  • Palladium with Bulky, Electron-Rich Ligands: Modern catalyst systems developed by researchers like Stephen Buchwald and John Hartwig utilize highly specialized phosphine ligands.[4] These ligands (e.g., SPhos, XPhos, RuPhos) are both sterically demanding and strongly electron-donating.[5][6] The bulkiness promotes the reductive elimination step and helps prevent catalyst dimerization, while the electron-rich nature accelerates the slow oxidative addition step.

  • Nickel-Based Catalysts: Nickel catalysts are an excellent, cost-effective alternative to palladium.[7][8] They possess unique electronic properties and can activate sluggish electrophiles like electron-rich aryl bromides more effectively than palladium in some cases.[7] Nickel often operates through different mechanistic pathways, sometimes involving single-electron transfer (SET), which can be advantageous for difficult couplings.[7][9][10]

Q3: How do I choose between a Palladium and a Nickel catalyst system?

A: Start with a modern palladium system due to the vast literature and well-understood reaction conditions. Use a palladium pre-catalyst (e.g., a G3 or G4 palladacycle) with a bulky biarylphosphine ligand like SPhos or RuPhos for Suzuki-Miyaura couplings, or tBuXPhos for Buchwald-Hartwig aminations.[5][6]

Switch to a nickel-based system if:

  • You have exhausted several palladium systems without success.

  • You are performing a cross-electrophile coupling (e.g., coupling with another alkyl halide), where nickel excels.[10][11]

  • Cost is a significant factor for large-scale synthesis.

Q4: What general reaction conditions are a good starting point?

A: Always begin with scrupulously anhydrous and deoxygenated conditions. Cross-coupling catalysts are sensitive to air and moisture.[12]

  • Solvent: Anhydrous, degassed aprotic polar solvents like 1,4-dioxane, toluene, or CPME are common.

  • Base: The choice is critical. For Suzuki-Miyaura, K₃PO₄ or Cs₂CO₃ are effective.[6] For Buchwald-Hartwig, a stronger, non-nucleophilic base like NaOtBu or LHMDS is required.[6][13]

  • Temperature: Start at an elevated temperature (e.g., 80-110 °C) to overcome the activation barrier for oxidative addition.

  • Inert Atmosphere: Rigorously exclude oxygen by using Schlenk line techniques or a glovebox.[12][14][15] Purge the reaction vessel with an inert gas (Argon or Nitrogen) for several minutes before adding reagents.[12]

Part 3: Troubleshooting Guides

This section tackles specific experimental problems in a question-and-answer format.

Problem: Low or No Conversion of Starting Material

Q: My TLC/LCMS shows only starting material after several hours. What are the most likely causes and how do I fix them?

A: This is the most common issue and usually points to a failure in the initial oxidative addition step or rapid catalyst death.

Potential Cause Troubleshooting Step & Explanation
Catalyst Inactivity Use a more active pre-catalyst. Instead of generating the Pd(0) species in situ from Pd(OAc)₂, use a pre-formed, air-stable palladacycle (e.g., SPhos Pd G3). These ensure a reliable concentration of the active catalyst from the start.[6] Increase catalyst loading. For difficult substrates, an initial increase from 1-2 mol% to 3-5 mol% may be necessary to achieve conversion.[6]
Inappropriate Ligand Switch to a bulky, electron-rich biarylphosphine ligand. For this substrate, ligands like SPhos, RuPhos, or XPhos are essential. Their steric bulk and electron-donating properties are designed to accelerate the oxidative addition into the sterically hindered, electron-rich C-Br bond.[5][6]
Insufficient Base Strength or Poor Solubility Use a stronger base or ensure it is a fine powder. For Suzuki couplings, switch from K₂CO₃ to the more soluble and often more effective K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, NaOtBu is standard. Ensure the base is finely powdered to maximize surface area and reactivity.[6]
Oxygen/Moisture Contamination Rigorously degas your solvent and use dry reagents. Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II). Water can hydrolyze boronic acids and interfere with the base. Degas the solvent by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles.[12] Ensure all glassware is oven-dried.
Insufficient Temperature Increase the reaction temperature. Oxidative addition is often the rate-limiting step and has a significant thermal activation barrier. Increase the temperature in 10-15 °C increments, monitoring for decomposition.
Problem: Significant Side Reactions

Q: My desired product is contaminated with homocoupled starting material (bipyridine) and/or protodebromination product (H instead of Br). How can I suppress these byproducts?

A: These side reactions indicate issues with the transmetalation step or the presence of unwanted protic sources.

Side Product Potential Cause Troubleshooting Step & Explanation
Homocoupling Slow Transmetalation/Excess Coupling Partner: If the transmetalation (e.g., from the boronic acid) is slow, the Pd-complex can react with another molecule of the starting material.Optimize stoichiometry. Reduce the excess of the coupling partner (e.g., boronic acid) to 1.1-1.2 equivalents.[6] Consider a different base/solvent. The choice of base can influence the rate of transmetalation. A screen of bases (K₃PO₄, CsF, K₂CO₃) may be necessary.
Protodebromination Protic Impurities: The presence of water or other protic impurities can lead to the formation of palladium-hydride species, which then reductively eliminate to give the undesired product where bromine is replaced by hydrogen.[6]Ensure strictly anhydrous conditions. Use freshly distilled, anhydrous solvents. Dry the base in an oven before use. Ensure the coupling partner (especially boronic acids, which can dehydrate to form anhydrides) is of high purity.[6]
Both High Temperature / Long Reaction Time: Excessive heat or prolonged reaction times can lead to catalyst decomposition and promote various side reactions.Run at the lowest effective temperature. Once you find conditions that give conversion, try reducing the temperature to see if byproduct formation decreases. Monitor the reaction closely and stop it as soon as the starting material is consumed.

Part 4: Recommended Alternative Catalyst Protocols

The following are detailed, starting-point protocols for common cross-coupling reactions with this compound.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol utilizes a modern palladacycle pre-catalyst for robust and reproducible results.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • SPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, phenylboronic acid, SPhos Pd G3 pre-catalyst, and K₃PO₄.

  • Seal the tube with a rubber septum. Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[12]

  • Using a syringe, add the degassed 1,4-dioxane.

  • Place the sealed tube in a preheated oil bath at 100 °C.

  • Stir the reaction for 4-12 hours. Monitor progress by TLC or LC-MS by taking small aliquots via syringe.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol uses a strong base and a ligand tailored for C-N bond formation.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • tBuXPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed Toluene (5 mL)

Procedure:

  • Important: Perform the addition of NaOtBu in a glovebox due to its air and moisture sensitivity.

  • In a glovebox, add this compound, tBuXPhos Pd G3 pre-catalyst, and NaOtBu to a vial equipped with a stir bar.

  • Add the degassed toluene, followed by the morpholine.

  • Seal the vial with a screw cap and remove it from the glovebox.

  • Place the vial in a preheated heating block at 110 °C.

  • Stir the reaction for 6-18 hours, monitoring progress by TLC or LC-MS.

  • After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Part 5: Mechanistic Considerations

Understanding the catalytic cycle highlights the specific challenges posed by your substrate.

The Suzuki-Miyaura Catalytic Cycle

The key challenge for this compound is Step 1: Oxidative Addition . The steric and electronic properties of the substrate make this step slow and difficult, often requiring specialized ligands to proceed efficiently.

G cluster_info A Pd(0)L2 Active Catalyst B [L2Pd(II)(R)(X)] SLOW STEP! A->B 1. Oxidative Addition (R-X) A->B D [L2Pd(II)(R)(R')] A:s->D:s Product (R-R') C [L2Pd(II)(R)(R')] B->C 2. Transmetalation (R'-[M]) Base C->D 3. Isomerization (optional) D->A 4. Reductive Elimination info R = 6-(3-methoxy-2-methyl)pyridyl X = Br [M] = B(OH)2 L = Bulky Phosphine Ligand

Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting the slow step.

The bulky, electron-rich biarylphosphine ligands (L) accelerate the oxidative addition by making the palladium center more nucleophilic and sterically favor a three-coordinate intermediate. They also facilitate the final reductive elimination step to turn over the catalyst efficiently.

References

A consolidated list of authoritative sources to support the claims and protocols within this guide.

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. The Journal of Organic Chemistry. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]

  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Nature Chemistry. [Link]

  • Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds. Accounts of Chemical Research. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Tetrahedron. [Link]

  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Journal of Chemical Education. [Link]

  • Nickel-catalyzed cross-coupling and cross-electrophile coupling reactions. UCI Department of Chemistry. [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts. [Link]

Sources

How to avoid debromination of 6-Bromo-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Bromo-3-methoxy-2-methylpyridine

A Guide to Preventing Unwanted Debromination in Synthetic Applications

Welcome to the technical support center for this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges of working with this versatile but sensitive building block. This guide is structured as a series of questions and answers to directly address the critical issue of unwanted C-Br bond cleavage (debromination) during your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: I'm observing significant formation of 3-methoxy-2-methylpyridine in my reaction. What is causing this debromination?

A: The replacement of a bromine atom with a hydrogen atom, a side reaction known as hydrodebromination, is a common challenge with brominated pyridines. This occurs primarily through two mechanisms:

  • Protonolysis of Organometallic Intermediates: This is the most frequent cause. When you perform a metal-halogen exchange (e.g., with n-butyllithium) to create a reactive pyridyl-lithium species, this intermediate is highly basic. If any proton source is available (even trace amounts of water, or the solvent itself like THF), it will be rapidly quenched, resulting in the debrominated product.[1] Metal-halogen exchange reactions are typically very fast, even at cryogenic temperatures.[2]

  • Reductive Dehalogenation: In palladium-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig), a competing pathway in the catalytic cycle can lead to debromination.[3][4] This is often mediated by palladium-hydride (Pd-H) species, which can be formed from the solvent, base, or other reagents.[4] This Pd-H species can then react with your starting material to replace the bromine with hydrogen.

Q2: Which types of reactions are most susceptible to causing debromination of this substrate?

A: You should be most vigilant during the following transformations:

  • Metal-Halogen Exchange (Lithiation): Using strong organolithium bases like n-BuLi or t-BuLi is particularly high-risk. The resulting 6-lithiated pyridine is extremely reactive and requires strictly anhydrous, cryogenic conditions to avoid protonolysis.[2][5]

  • Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations can all suffer from debromination.[3] The specific conditions—especially temperature, choice of base, and ligand—play a critical role in minimizing this side reaction.[3][6]

  • Grignard Formation: While often milder than lithiation, the formation of the Grignard reagent can also be problematic and lead to debrominated byproducts if not performed under carefully controlled conditions.

Q3: How do the methoxy and methyl substituents on the pyridine ring affect the C-Br bond's stability?

A: The electronic nature of the pyridine ring and its substituents directly influences the reactivity. The pyridine nitrogen is electron-withdrawing, making the ring generally electron-deficient. The 3-methoxy and 2-methyl groups are electron-donating, which can influence the stability of organometallic intermediates. However, the position of the bromine at C-6, adjacent to the nitrogen, is a key factor. This proximity makes the corresponding 6-lithiopyridine intermediate particularly reactive and potentially unstable, increasing the propensity for side reactions if not handled correctly.

Section 2: Troubleshooting Guide for Metal-Halogen Exchange

This is the most common scenario where catastrophic debromination occurs. If you are attempting to form the 6-lithiated species for subsequent reaction with an electrophile, follow this troubleshooting workflow.

Problem: My reaction of this compound with n-BuLi, followed by an electrophilic quench, yields primarily the debrominated product, 3-methoxy-2-methylpyridine.

Use the following diagnostic flowchart to identify and solve the issue.

Caption: Troubleshooting workflow for debromination during lithiation.

Detailed Q&A for Lithiation Issues

Q: Why is -78 °C so critical? Can't I just run it in an ice bath? A: No. At temperatures above approximately -40 °C, n-BuLi can deprotonate the solvent THF at an appreciable rate, consuming your reagent and introducing a proton source that leads directly to debromination.[1][7][8] Cryogenic temperatures are essential for safety and to minimize side reactions.[8][9]

Q: I don't have the equipment to titrate my n-BuLi. Can I just use the concentration on the bottle? A: This is a major source of failure. The concentration of commercial n-BuLi degrades over time. Using an assumed concentration often leads to adding a stoichiometric excess, which can promote side reactions, or an insufficient amount, leading to incomplete conversion. Always titrate your n-BuLi before use for reliable results.

Q: I see recommendations for "Turbo-Grignard" or "Knochel-Hauser" bases. How do these help? A: These magnesium-based reagents are significantly milder and more chemoselective than organolithiums.[10][11]

  • i-PrMgCl·LiCl (Turbo-Grignard): This reagent performs a bromine-magnesium exchange rather than a deprotonation. The resulting pyridyl-Grignard is less basic and generally more stable than its lithium counterpart, drastically reducing the risk of protonolysis from the solvent.[10][12]

  • TMPMgCl·LiCl (Knochel-Hauser Base): This is a sterically hindered, non-nucleophilic base used for directed deprotonation (not halogen exchange). While less common for this specific transformation, it and related bases offer high functional group tolerance and are superior to lithium amides in many cases.[10] For halogen exchange, the Turbo-Grignard is the preferred alternative.[11]

Section 3: Preventative Protocols & Best Practices

Protocol 1: Optimized Bromine-Magnesium Exchange using i-PrMgCl·LiCl

This protocol is recommended over n-BuLi lithiation to minimize debromination when forming an organometallic intermediate.

Materials:

  • This compound (1.0 equiv)

  • i-PrMgCl·LiCl (1.3 M in THF, 1.1 equiv)

  • Anhydrous THF

  • Electrophile (e.g., benzaldehyde, 1.2 equiv)

  • Inert gas supply (Argon or Nitrogen)

  • Flame-dried glassware

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a stir bar, thermometer, and septum under a positive pressure of inert gas.

  • Charge Substrate: Dissolve this compound in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Grignard: Add the i-PrMgCl·LiCl solution dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Exchange Reaction: Stir the mixture at 0 °C for 1 hour. Monitor the reaction by TLC or GC-MS by quenching a small aliquot with iodine to check for the formation of the iodo-pyridine.

  • Electrophilic Quench: Cool the mixture to -20 °C. Slowly add the electrophile (e.g., benzaldehyde) and allow the reaction to slowly warm to room temperature over 2-3 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Protocol 2: Minimizing Debromination in a Suzuki Cross-Coupling Reaction

Key Principle: The choice of base, ligand, and temperature are paramount to favor the desired C-C bond formation over reductive debromination.[3][6]

Comparison of Reaction Conditions:

ParameterHigh Debromination ConditionsLow Debromination ConditionsRationale
Base Strong, alkoxide bases (e.g., NaOEt, K-OtBu)Weaker, inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)Strong bases can generate Pd-H species and promote side reactions. Weaker bases are sufficient for the catalytic cycle but minimize hydrodebromination.[4][6]
Ligand Less bulky, electron-poor ligandsBulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos, SPhos)Bulky ligands accelerate the final reductive elimination step, which outcompetes the debromination pathway.[3]
Temperature High temperatures (>110 °C)Lowest effective temperature (typically 80-100 °C)Higher temperatures can increase the rate of decomposition pathways leading to debromination.[6]
Solvent Protic or wet solventsAnhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF)Protic impurities can be a source of protons or hydride for the reductive debromination pathway.[6]

Procedure:

  • Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).

  • Catalyst/Ligand: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[4]

  • Solvent: Add anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 ratio) via syringe.[4]

  • Reaction: Heat the mixture to 80 °C with vigorous stirring.[4]

  • Monitoring & Workup: Monitor progress by TLC or LC-MS. Upon completion, cool, dilute with ethyl acetate, and wash with water and brine. Dry, concentrate, and purify.[4]

References

  • BenchChem. (2025). How to avoid debromination in pyridine coupling reactions. BenchChem Technical Notes.
  • BenchChem. (2025). Preventing debromination in reactions with 2-Bromo-4-iodopyridine. BenchChem Technical Notes.
  • Ziegler, D. S. (2018). Metalation and Functionalization of Pyridones, Naphthyridones and Pyrones Using TMP-Bases. Ludwig-Maximilians-Universität München.
  • Cau, Y., et al. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. PubMed.
  • Knochel, P., et al. (2011).
  • Sigma-Aldrich. (n.d.). Selective Metalation and Additions. Sigma-Aldrich Technical Bulletin.
  • Lin, W., et al.
  • Klier, L. (2016). Preparation of Functionalized Aromatics, Pyridines and Related Heteroaromatics Using Sterically Hindered Metal Amide Base. Ludwig-Maximilians-Universität München.
  • Reddit User Discussion. (2019).
  • ResearchGate User Discussion. (2015). Am I overlooking something in n-BuLi reactions?
  • Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
  • Wikipedia. (n.d.). n-Butyllithium.
  • Chemistry Stack Exchange User Discussion. (2018).
  • BenchChem. (2025). Preventing debromination side reactions of 7-Bromo-1-tetralone. BenchChem Technical Notes.
  • Science of Synthesis Forum User Discussion. (2019). Troubles with Lithium-Halogen exchange reaction.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 6-Bromo-3-methoxy-2-methylpyridine and 6-Chloro-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, substituted pyridines are indispensable building blocks. The strategic functionalization of the pyridine core is paramount for tuning molecular properties, and the choice of starting material can profoundly impact the efficiency, cost, and scalability of a synthetic route. This guide offers an in-depth comparison of two closely related and commercially available building blocks: 6-Bromo-3-methoxy-2-methylpyridine and 6-Chloro-3-methoxy-2-methylpyridine . We will dissect their reactivity profiles, grounded in fundamental chemical principles and supported by experimental data, to empower chemists with the insights needed to select the optimal reagent for their specific application.

Core Physicochemical Differences: The Carbon-Halogen Bond

The fundamental difference dictating the reactivity of these two compounds lies in the nature of the carbon-halogen (C-X) bond. The C-Br bond is inherently longer and weaker than the C-Cl bond. This is a direct consequence of the larger atomic radius of bromine compared to chlorine, leading to less effective orbital overlap with carbon.

This disparity in bond strength is quantitatively reflected in their average bond dissociation energies (BDE). The energy required to cleave a C-Br bond is approximately 276-285 kJ/mol, whereas the C-Cl bond is significantly stronger, requiring around 327-328 kJ/mol to break[1][2][3]. This crucial difference is the primary determinant of their varied performance in reactions where cleavage of the C-X bond is a key mechanistic step, most notably in palladium-catalyzed cross-coupling reactions.

Property6-Bromo-Derivative6-Chloro-DerivativeRationale
Molecular Weight ~202.05 g/mol [4]~157.60 g/mol [5]Bromine is heavier than chlorine.
C-X Bond Strength Weaker (~285 kJ/mol)[3]Stronger (~327 kJ/mol)[3]Better C-Cl orbital overlap.
Polarizability HigherLowerBromine's larger electron cloud is more easily distorted[6].
Leaving Group Ability Better (in many contexts)Poorer (in many contexts)Bromide (Br⁻) is a more stable anion than chloride (Cl⁻)[6].

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The choice between a bromo- or chloro-pyridine directly influences reaction kinetics, catalyst selection, and overall efficiency. The critical, often rate-limiting, step in these reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst.

cross_coupling_cycle cluster_main Catalytic Cycle pd0 Pd(0)L_n oa_complex R-Pd(II)(X)L_n pd0->oa_complex Oxidative Addition (R-X) trans_complex R-Pd(II)(R')L_n oa_complex->trans_complex Transmetalation (R'-M) trans_complex->pd0 Reductive Elimination product R-R' trans_complex->product Product Release

Caption: Generalized catalytic cycle for palladium cross-coupling reactions.

General Trend: Due to the weaker C-Br bond, This compound undergoes oxidative addition to the Pd(0) center more readily and under milder conditions than its chloro- counterpart[6]. Consequently, aryl bromides are generally more reactive substrates in Suzuki, Buchwald-Hartwig, Sonogashira, and Negishi couplings. Reactions with aryl chlorides often necessitate more specialized and expensive catalyst systems (e.g., bulky, electron-rich phosphine ligands), higher catalyst loadings, and more forcing reaction conditions (higher temperatures) to achieve comparable yields[7][8][9].

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a powerful tool for C-C bond formation[10][11].

  • This compound : This substrate is highly effective in Suzuki couplings. Standard palladium sources like Pd(PPh₃)₄ or Pd(OAc)₂ with common phosphine ligands are typically sufficient. Reactions often proceed to high conversion at moderate temperatures (e.g., 80-100 °C).

  • 6-Chloro-3-methoxy-2-methylpyridine : Coupling this substrate is more challenging. Standard conditions may result in low or no yield. Success generally requires the use of highly active catalyst systems, such as those employing bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are designed to facilitate the difficult oxidative addition of the C-Cl bond[9].

Representative Suzuki-Miyaura Protocol:

  • Setup : To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.

  • Solvent : Add a degassed solvent system, commonly a mixture like dioxane/water or toluene/water.

  • Reaction : Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup : After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Buchwald-Hartwig Amination

This reaction is a vital method for constructing C-N bonds by coupling an amine with an aryl halide[12][13]. The reactivity trend mirrors that of the Suzuki coupling.

  • This compound : Couples efficiently with a wide range of primary and secondary amines using various palladium/phosphine ligand systems. Bidentate ligands like BINAP or DPPF are often effective[12].

  • 6-Chloro-3-methoxy-2-methylpyridine : The amination of this substrate is considerably more difficult and is a classic case where advanced catalyst development has been crucial. Achieving good yields requires sterically hindered, electron-rich phosphine ligands (e.g., Josiphos, Buchwald-type biarylphosphines) to promote the challenging oxidative addition step[7]. Strong bases like NaOt-Bu or LHMDS are typically required[14].

Sonogashira and Negishi Couplings

The Sonogashira (coupling with a terminal alkyne) and Negishi (coupling with an organozinc reagent) reactions follow the same fundamental principles[15][16].

  • This compound : Serves as an excellent substrate for both Sonogashira and Negishi couplings under standard conditions. The higher reactivity of the C-Br bond allows for efficient coupling, often at or slightly above room temperature[8][17].

  • 6-Chloro-3-methoxy-2-methylpyridine : While possible, these couplings are less common and require more specialized conditions. For Negishi coupling, more reactive organozinc reagents and highly active palladium catalysts may be necessary to achieve good conversion[18][19]. Sonogashira couplings of aryl chlorides are particularly challenging and often give low yields unless specialized catalyst systems are employed.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In contrast to cross-coupling reactions, the reactivity order can be different in Nucleophilic Aromatic Substitution (SNAr). The SNAr mechanism proceeds via a two-step addition-elimination pathway involving a negatively charged Meisenheimer intermediate.

snar_mechanism start Substrate (Ar-X) intermediate Meisenheimer Complex [Ar(X)(Nu)]⁻ start->intermediate + Nu⁻ (Rate-determining step) product Product (Ar-Nu) intermediate->product - X⁻

Caption: Simplified mechanism for Nucleophilic Aromatic Substitution (SNAr).

The rate-determining step is typically the initial nucleophilic attack. The leaving group's ability to depart occurs in the second, faster step. For SNAr reactions, the established leaving group reactivity is often F >> Cl ≈ Br > I[20][21]. This trend is governed by the electronegativity of the halogen, which influences the stability of the Meisenheimer intermediate by inductively withdrawing electron density from the ring, thereby facilitating the initial nucleophilic attack.

  • Reactivity Comparison : For the 6-halo-3-methoxy-2-methylpyridine system, the halogen is at an α-position relative to the ring nitrogen. This position is activated towards nucleophilic attack because the nitrogen can effectively stabilize the negative charge of the Meisenheimer intermediate[22]. Given the general trend, 6-chloro-3-methoxy-2-methylpyridine is expected to be slightly more reactive or, at a minimum, exhibit comparable reactivity to the 6-bromo analogue in SNAr reactions. The stronger C-Cl bond is less relevant here, as its cleavage is not the rate-limiting step.

Representative SNAr Protocol (e.g., with an alkoxide):

  • Base and Nucleophile : In a dry flask under an inert atmosphere, dissolve the alcohol nucleophile (e.g., sodium methoxide, 1.5 equiv) in a suitable aprotic polar solvent like DMF or DMSO. If starting from an alcohol, a strong base like NaH can be used to generate the alkoxide in situ.

  • Substrate Addition : Add the 6-halo-3-methoxy-2-methylpyridine (1.0 equiv) to the solution.

  • Reaction : Heat the reaction mixture (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction and carefully quench with water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry, and concentrate. Purify via column chromatography or recrystallization.

Summary and Recommendations

The choice between this compound and its chloro-analogue is a strategic decision based on the desired chemical transformation.

Reaction TypeRecommended ReagentRationale & Considerations
Suzuki, Buchwald-Hartwig, Sonogashira, Negishi This compound Higher Reactivity : The weaker C-Br bond facilitates the rate-limiting oxidative addition step. Milder Conditions : Allows for lower temperatures and catalyst loadings. Cost-Effective Catalysts : Standard, less expensive Pd catalysts are often sufficient.
Nucleophilic Aromatic Substitution (SNAr) 6-Chloro-3-methoxy-2-methylpyridine Slightly Higher or Similar Reactivity : The C-Cl bond's higher electronegativity can better stabilize the Meisenheimer intermediate. Lower Cost : Aryl chlorides are often less expensive than the corresponding bromides.
When Cost is the Primary Driver 6-Chloro-3-methoxy-2-methylpyridine Generally more economical. However, the potential need for more expensive ligands and harsher conditions in cross-coupling can offset the initial savings. A full process cost analysis is recommended.

digraph "decision_workflow" {
graph [splines=true, overlap=false, nodesep=0.5, rankdir="TB"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Choose Reaction Type", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cc [label="Palladium Cross-Coupling?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; snar [label="Nucleophilic Aromatic\nSubstitution (SNAr)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

bromo [label="Use 6-Bromo-3-methoxy-\n2-methylpyridine", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; chloro [label="Use 6-Chloro-3-methoxy-\n2-methylpyridine", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> cc; start -> snar;

cc -> bromo [label=" Yes\n(Higher Reactivity) "]; cc -> snar [label=" No "]; snar -> chloro [label=" Yes\n(Good Reactivity, Lower Cost) "]; }

Caption: Decision workflow for selecting the appropriate halide.

Final Verdict: For synthetic routes dominated by palladium-catalyzed cross-coupling reactions, This compound is the superior choice, offering higher reactivity, milder conditions, and broader catalyst compatibility. For transformations involving Nucleophilic Aromatic Substitution, or when reagent cost is the primary concern, 6-chloro-3-methoxy-2-methylpyridine presents a highly viable and economical alternative. Understanding these fundamental reactivity differences is key to designing robust, efficient, and scalable synthetic strategies in modern drug discovery and development.

References

Click to expand
  • BenchChem. (n.d.). Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6-bromopyridine and 2-Amino.
  • Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies).
  • Powers, I. G., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(42), 12536-12546. DOI:10.1039/D2SC04041G.
  • ChemicalBook. (n.d.). 2-Bromo-3-methoxy-6-methylpyridine synthesis.
  • National Institutes of Health. (n.d.). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Allen. (n.d.). The order of bond strength among C-F, C-Cl, C-Br, C-1 is.
  • Royal Society of Chemistry. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Wikipedia. (n.d.). Negishi coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Chem-Station. (2014, March 14). Negishi Cross Coupling Reaction.
  • ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors.
  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
  • YouTube. (2021, July 27). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET.
  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Chemistry LibreTexts. (2020, September 8). 8.8: Strength of Covalent Bonds.
  • PrepChem.com. (n.d.). Synthesis of 4-chloro-3-methoxy-2-methylpyridine.
  • National Institutes of Health. (n.d.). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Organic Syntheses. (2011, September 26). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling.
  • BenchChem. (n.d.). Comparative Analysis of C-Br vs. C-Cl Bond Cleavage in 1-bromo-2-chlorobutane.
  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?.
  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Synblock. (n.d.). CAS 1227593-97-6 | 3-Chloro-6-methoxy-2-methylpyridine.
  • Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Google Patents. (n.d.). Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
  • Google Patents. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • ResearchGate. (2025, August 7). (PDF) Recent Advances in Sonogashira Reactions.

Sources

A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 6-Bromo-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed cross-coupling of heteroaryl halides is a fundamental transformation in modern synthetic chemistry, enabling the construction of carbon-carbon bonds essential for the synthesis of pharmaceuticals and functional materials.[1] Among the various methods, the Suzuki-Miyaura and Stille couplings are prominent choices for functionalizing heteroaromatic systems. This guide offers a detailed comparison of these two powerful reactions, specifically focusing on their application to the substrate 6-Bromo-3-methoxy-2-methylpyridine.

Introduction to the Substrate: this compound

This compound is a substituted pyridine derivative that serves as a valuable building block in organic synthesis. The bromine atom at the 6-position is susceptible to displacement via cross-coupling reactions, allowing for the introduction of a wide range of substituents. The methoxy and methyl groups on the pyridine ring can influence the electronic properties and steric environment of the reaction center, making the choice of coupling method crucial for achieving optimal results.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a base.[2] This reaction is favored for its mild conditions, tolerance to a variety of functional groups, and the commercial availability of a vast library of boronic acid coupling partners.[2][3]

Mechanism of the Suzuki Coupling

The catalytic cycle of the Suzuki coupling is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination.[2][4] The pyridine nitrogen in substrates like this compound can potentially coordinate to the palladium catalyst, which may lead to catalyst deactivation.[2] Therefore, the careful selection of ligands and reaction conditions is critical.

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Aryl-Pd(II)-Br(L2) Aryl-Pd(II)-Br(L2) Oxidative\nAddition->Aryl-Pd(II)-Br(L2) Aryl-Br Transmetalation Transmetalation Aryl-Pd(II)-Br(L2)->Transmetalation Aryl-Pd(II)-R(L2) Aryl-Pd(II)-R(L2) Transmetalation->Aryl-Pd(II)-R(L2) R-B(OR)2 (Base) Reductive\nElimination Reductive Elimination Aryl-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Aryl-R Aryl-R Reductive\nElimination->Aryl-R

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki Coupling of this compound

The following is a general protocol and may require optimization for specific arylboronic acids.

  • Reaction Setup : In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.1–1.5 equiv), a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂; 1-5 mol%).[2]

  • Solvent Addition : Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (typically in a 4:1 ratio), via syringe.[2][5]

  • Reaction : Heat the mixture with vigorous stirring to a temperature between 80-120 °C.[2]

  • Monitoring : Monitor the reaction progress using an appropriate analytical technique like TLC, GC-MS, or LC-MS.[2]

  • Work-up : Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[2]

  • Purification : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Stille Coupling

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that forges a carbon-carbon bond between an organohalide and an organotin compound (organostannane).[6] A significant advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their tolerance of a wide array of functional groups.[7] This often circumvents the need for protecting groups.[7]

Mechanism of the Stille Coupling

Similar to the Suzuki coupling, the Stille reaction mechanism involves oxidative addition, transmetalation, and reductive elimination.[8] A key difference is that the transmetalation step does not require a base for activation.[9]

Stille_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Aryl-Pd(II)-Br(L2) Aryl-Pd(II)-Br(L2) Oxidative\nAddition->Aryl-Pd(II)-Br(L2) Aryl-Br Transmetalation Transmetalation Aryl-Pd(II)-Br(L2)->Transmetalation Aryl-Pd(II)-R(L2) Aryl-Pd(II)-R(L2) Transmetalation->Aryl-Pd(II)-R(L2) R-Sn(Alkyl)3 Reductive\nElimination Reductive Elimination Aryl-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Aryl-R Aryl-R Reductive\nElimination->Aryl-R

Caption: Catalytic cycle of the Stille coupling.

Experimental Protocol: Stille Coupling of this compound

The following is a general protocol and may require optimization for specific organostannanes.

  • Reaction Setup : In a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and a palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃; 1-5 mol%).[10][11]

  • Solvent and Reagent Addition : Add an anhydrous and degassed solvent such as toluene or DMF.[7] Then, add the organostannane reagent (1.1–1.2 equiv) via syringe.[7] Additives like CuI or LiCl may be beneficial in some cases.[8]

  • Reaction : Heat the mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[7]

  • Monitoring : Monitor the reaction by TLC, GC-MS, or LC-MS.[7]

  • Work-up : After completion, cool the reaction to room temperature. To remove toxic tin byproducts, a common method is to wash the reaction mixture with a saturated aqueous solution of potassium fluoride (KF).[7][12]

  • Purification : After aqueous work-up, dry the organic layer, concentrate, and purify the product by column chromatography.

Head-to-Head Comparison: Suzuki vs. Stille

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron (Boronic acids/esters)Organotin (Organostannanes)
Toxicity Boronic acids and byproducts are generally low in toxicity.[9][13]Organotin reagents and byproducts are highly toxic.[6][14]
Reagent Stability Boronic acids are generally stable, but can be prone to protodeboronation.Organostannanes are stable to air and moisture.[7][14]
Reaction Conditions Requires a base for activation of the boronic acid.[9]Generally does not require a base.
Functional Group Tolerance Good, but can be sensitive to base-labile groups.[4][9]Excellent, tolerates a wide variety of functional groups.[7][15]
Byproduct Removal Boron byproducts are generally water-soluble and easily removed.[13]Tin byproducts can be difficult to remove completely.[6][12]
Substrate Scope Very broad, large number of commercially available boronic acids.[2]Broad, but fewer commercially available organostannanes.

Senior Application Scientist's Insights

When choosing between Suzuki and Stille coupling for the functionalization of this compound, several factors must be considered.

Choose Suzuki Coupling When:

  • Low toxicity is a priority : In pharmaceutical and medicinal chemistry, minimizing toxic impurities is paramount. The low toxicity of boron-containing reagents and byproducts makes Suzuki coupling a preferred choice.[3][13]

  • A wide range of coupling partners is desired : The commercial availability of a vast and diverse array of boronic acids allows for extensive structure-activity relationship (SAR) studies.[2]

  • Green chemistry principles are important : The use of aqueous solvent systems and the generation of benign byproducts align well with the goals of sustainable chemistry.[13]

Choose Stille Coupling When:

  • The substrate or coupling partner contains base-sensitive functional groups : The base-free conditions of the Stille coupling make it ideal for substrates with functionalities that would not tolerate the basic conditions of the Suzuki reaction.[1][15]

  • The corresponding boronic acid is unstable or difficult to prepare : For certain heterocyclic systems, the corresponding boronic acids can be unstable and prone to decomposition.[16] In such cases, the more stable organostannane equivalent may be the only viable option.[16]

  • High functional group tolerance is critical : The inertness of organostannanes to many functional groups can simplify synthetic routes by avoiding protection and deprotection steps.[7][17]

For this compound, the electronic nature of the pyridine ring makes the C6-Br bond reactive towards oxidative addition. Both Suzuki and Stille couplings are expected to proceed. However, the potential for the pyridine nitrogen to interfere with the palladium catalyst should be considered.[2] The use of bulky, electron-rich phosphine ligands can often mitigate this issue in both reactions.

Given the emphasis on safety and environmental considerations in modern drug development, the Suzuki coupling would generally be the first choice for functionalizing this compound, provided the desired boronic acid is available and stable, and the substrate is compatible with basic conditions. The Stille coupling serves as a powerful alternative when the Suzuki reaction is not feasible due to substrate limitations.

Conclusion

Both the Suzuki and Stille couplings are robust and versatile methods for the C-C bond formation on heteroaromatic systems like this compound. The Suzuki coupling is often favored due to the low toxicity of its reagents and byproducts, as well as the vast commercial availability of boronic acids. However, the Stille coupling offers distinct advantages in terms of its exceptional functional group tolerance and the stability of its organometallic reagents, making it an indispensable tool for complex molecule synthesis where base-sensitive functionalities are present. The optimal choice will ultimately depend on the specific requirements of the synthetic target, including functional group compatibility, scalability, and toxicological considerations.

References

  • A Comparative Guide to Suzuki and Stille Couplings for the Functionalization of 1-Chloro-3,6-dimethoxyisoquinoline - Benchchem.
  • Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine - Benchchem.
  • Stille Coupling - Organic Chemistry Portal. Available from: [Link]

  • Stille Coupling - Chemistry LibreTexts. Available from: [Link]

  • Stille reaction - Wikipedia. Available from: [Link]

  • Suzuki reaction - Wikipedia. Available from: [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Publishing. Available from: [Link]

  • Technical Support Center: Stille Coupling Tin Byproduct Removal - Benchchem.
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. Available from: [Link]

  • Application Notes: Regioselective Stille Coupling of 3-Bromo-2-chloropyridine for Pharmaceutical and Materials Science Intermedi - Benchchem.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. Available from: [Link]

  • Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes - RSC Publishing. Available from: [Link]

  • The Suzuki, the Heck, and the Stille reaction - Three versatile methods, for the introduction of new C-C bonds on solid support - ResearchGate. Available from: [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. Available from: [Link]

  • Ch 23 Stille and Suzuki Coupling - YouTube. Available from: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate. Available from: [Link]

  • Stille Coupling | NROChemistry. Available from: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. Available from: [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - ResearchGate. Available from: [Link]

  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using - Institut Kimia Malaysia. Available from: [Link]

  • Stille Coupling | OpenOChem Learn. Available from: [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. Available from: [Link]

  • Is the Stille Reaction Useful? - YouTube. Available from: [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PubMed Central. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]

  • Regioselectivity in the Stille Coupling Reactions of 3,5-Dibromo-2-pyrone. Available from: [Link]

  • Org. Synth. 2011, 88, 197. Available from: [Link]

  • Stille Cross-Coupling - J&K Scientific LLC. Available from: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Available from: [Link]

  • Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid. Available from: [Link]

  • The Mechanisms of the Stille Reaction - University of Windsor. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Purity of 6-Bromo-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical research and drug development, the chemical purity of starting materials and intermediates is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. The compound 6-Bromo-3-methoxy-2-methylpyridine is a key heterocyclic building block, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Impurities, which can include starting materials, by-products, intermediates, and degradation products, can have significant consequences, potentially altering biological activity, introducing toxicity, or impeding the progress of clinical trials.[1][2]

Therefore, a robust, multi-faceted analytical strategy is essential to unequivocally confirm the purity of such a critical intermediate. This guide provides an in-depth comparison of orthogonal analytical methods for the comprehensive purity assessment of this compound. We will move beyond procedural descriptions to explore the scientific rationale behind methodological choices, ensuring a self-validating and authoritative approach to quality control, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4][5]

The Orthogonal Approach: A Multi-Technique Strategy

Relying on a single analytical technique is insufficient for a complete purity profile. An orthogonal approach, employing multiple methods with different separation and detection principles, provides a more comprehensive and trustworthy assessment. For this compound, we will compare four key techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

cluster_0 Purity Assessment Workflow Sample 6-Bromo-3-methoxy- 2-methylpyridine Batch HPLC HPLC-UV/DAD (Primary Purity & Non-Volatile Impurities) Sample->HPLC Quantitative Analysis GCMS GC-MS (Volatile Impurities & Identity Confirmation) Sample->GCMS Orthogonal Separation qNMR qNMR (Absolute Purity & Structural Confirmation) Sample->qNMR Absolute Quantitation FTIR FTIR (Functional Group Identity) Sample->FTIR Identity Confirmation Report Certificate of Analysis (Complete Purity Profile) HPLC->Report GCMS->Report qNMR->Report FTIR->Report

Caption: Orthogonal workflow for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is the cornerstone of purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally stable compounds.[3][6] For a substituted pyridine, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.

Causality Behind Methodological Choices:

  • Reversed-Phase (RP): this compound is a moderately polar molecule. An RP setup, with a nonpolar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water), provides excellent retention and separation for such compounds and their potential impurities.

  • UV/DAD Detection: The pyridine ring contains a chromophore that absorbs UV light, making a UV or Diode Array Detector (DAD) highly suitable. A DAD is superior as it provides spectral data, which can help in peak tracking and assessing peak purity by comparing spectra across a single peak.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[5] This involves demonstrating specificity, linearity, range, accuracy, precision, and robustness.[7][8]

Experimental Protocol: RP-HPLC-DAD
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water. (The acid improves peak shape for the basic pyridine moiety).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 70% A / 30% B, hold for 2 min; linear ramp to 20% A / 80% B over 15 min; hold for 3 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm (based on UV scan of the main compound).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent). This yields a concentration of ~100 µg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Analysis and Calculation:

    • Perform a blank injection (diluent) to identify any system peaks.

    • Inject the standard solution to determine the retention time (RT) of the main peak.

    • Inject the sample solution.

    • Calculate purity using area normalization:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Gas Chromatography-Mass Spectrometry (GC-MS): A Dual-Purpose Tool

GC-MS is an indispensable orthogonal technique, particularly for identifying and quantifying volatile or semi-volatile impurities that may not be well-resolved or detected by HPLC.[9] It also serves as a powerful identity confirmation tool, as the mass spectrum provides a molecular fingerprint.[10]

Causality Behind Methodological Choices:

  • Separation Principle: GC separates compounds based on their volatility and interaction with the stationary phase. This is fundamentally different from HPLC's liquid-phase partitioning, providing true orthogonality.[11]

  • Flame Ionization Detector (FID): For quantitation, an FID is often used in parallel or in a separate run. It offers a robust, linear response over a wide concentration range for carbon-containing compounds.

  • Mass Spectrometry (MS) Detector: The MS detector fragments the eluted compounds in a reproducible manner, yielding a mass spectrum that can be used to confirm the molecular weight (via the molecular ion peak) and structure (via the fragmentation pattern). This is crucial for definitively identifying unknown impurities.[12]

Experimental Protocol: GC-MS
  • Instrumentation: GC system with a split/splitless injector, coupled to a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temp 80 °C, hold for 2 min; ramp at 10 °C/min to 280 °C; hold for 5 min.

    • Injection Mode: Split (50:1 ratio).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: 40-550 amu.

  • Sample Preparation:

    • Prepare a solution of the sample in a volatile solvent like ethyl acetate or dichloromethane at a concentration of approximately 1 mg/mL.

cluster_1 GC-MS Analysis Workflow SamplePrep Dissolve Sample in Volatile Solvent Injection Inject into GC (Split Mode) SamplePrep->Injection Separation Separation in Capillary Column (Based on Volatility) Injection->Separation Detection Dual Detection Separation->Detection FID FID (Quantitative Data) Detection->FID Quantitation MS Mass Spectrometer (Qualitative Data) Detection->MS Identification Analysis Purity Calculation & Impurity Identification FID->Analysis MS->Analysis

Caption: Workflow for GC-MS analysis.

Quantitative NMR (qNMR): The Gold Standard for Absolute Purity

While chromatographic methods provide relative purity based on detector response, Quantitative ¹H NMR (qNMR) offers a primary ratio method for determining absolute purity.[13][14] It does so by comparing the integral of a specific proton signal from the analyte against the integral of a signal from a certified internal standard of known purity and weight.

Causality Behind Methodological Choices:

  • Universal Detection: The NMR signal intensity is directly proportional to the number of nuclei (protons) giving rise to it, regardless of the molecule's structure. This eliminates the need for response factors that plague other methods.

  • Structural Confirmation: The same experiment that provides quantitative data also yields the full ¹H NMR spectrum, offering unambiguous structural confirmation of the main component.

  • Orthogonality: qNMR is based on a completely different physical principle (nuclear magnetic resonance) than chromatography, making it a powerful tool for validating chromatographic purity results.[13]

Experimental Protocol: ¹H qNMR
  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Reagents:

    • Internal Standard (IS): Maleic acid (certified reference material). It has a simple spectrum (a single peak) in a region that does not overlap with the analyte signals.

    • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~20 mg of this compound and ~10 mg of the maleic acid internal standard into the same vial.

    • Record the exact weights.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆ and transfer to an NMR tube.

  • NMR Acquisition Parameters (Critical for Quantitation):

    • Pulse Angle: 30° (to ensure full relaxation).

    • Relaxation Delay (d1): At least 5 times the longest T₁ of any peak of interest (typically 30-60 seconds). This is the most critical parameter for accurate quantitation.

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing and Calculation:

    • Carefully phase and baseline the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the -OCH₃ singlet) and the singlet from the internal standard (maleic acid).

    • Calculate purity using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Identity Check

FTIR is not a quantitative method for purity but is an essential technique for confirming the identity of a compound by verifying its functional groups.[15][16] It is fast, non-destructive, and provides a unique spectral fingerprint.

Causality Behind Methodological Choices:

  • An FTIR spectrum confirms the presence of key structural motifs. For this compound, we would expect to see characteristic absorptions for:

    • Aromatic C-H stretching (~3000-3100 cm⁻¹)

    • Aliphatic C-H stretching from methyl/methoxy groups (~2850-2960 cm⁻¹)

    • C=C and C=N stretching in the aromatic ring (~1400-1600 cm⁻¹)

    • C-O (ether) stretching (~1000-1300 cm⁻¹)

    • C-Br stretching (typically in the fingerprint region, < 800 cm⁻¹)

  • Absence of unexpected peaks (e.g., a broad O-H peak around 3300 cm⁻¹) can rule out certain impurities.

Experimental Protocol: FTIR-ATR
  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Record a background spectrum of the clean ATR crystal.

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Acquire the sample spectrum (typically by co-adding 16 or 32 scans).

    • Compare the resulting spectrum against a reference spectrum of a known pure standard.

Comparative Performance Summary

FeatureHPLC-DADGC-MSqNMRFTIR-ATR
Primary Purpose Quantitative PurityImpurity ID & VolatilesAbsolute Purity & StructureIdentity Confirmation
Selectivity HighVery HighHighModerate
Sensitivity High (ppm level)Very High (ppb level)Moderate (0.1% level)Low
Quantitation Relative (Area %)Relative (Area %)Absolute (Primary Method)No
Information Provided Retention Time, UV SpectrumRetention Time, Mass SpectrumChemical Shift, Coupling, PurityFunctional Groups
Strengths Robust, precise, industry standardOrthogonal to HPLC, definitive IDNo reference standard of analyte neededFast, non-destructive
Limitations Not for volatile/unstable compoundsNot for non-volatile compoundsLower sensitivity, requires pure ISNot quantitative, complex mixtures

Conclusion

Confirming the purity of a critical pharmaceutical intermediate like this compound demands a rigorous and scientifically sound analytical strategy. No single method can provide a complete picture. The synergy of high-resolution chromatography (HPLC and GC-MS) for impurity profiling and identification, combined with the absolute quantitation and structural verification from qNMR, establishes a self-validating system of analysis.[17] FTIR serves as a rapid and indispensable tool for identity confirmation. By employing this orthogonal, multi-technique approach, researchers and drug development professionals can ensure the quality and integrity of their materials, building a solid foundation for successful and safe pharmaceutical development.

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. E-C UNDP.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
  • Analytical method validation: A brief review. Journal of Pharmacy Research.
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • HPLC Methods for analysis of Pyridine.
  • Detection of pyridine derivatives by SABRE hyperpolarization at zero field. (2023).
  • ANALYTICAL METHODS.
  • Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry.
  • A Comparative Guide to Purity Assessment of Synthesized Pyridine-2,6-diethanol. Benchchem.
  • Quality Guidelines.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). Journal of Medicinal Chemistry.
  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006).
  • ICH Harmonised Tripartite Guideline - Specifications: Test Procedures and Acceptance Criteria.
  • Pyridine. Method number: PV2295. (1991). OSHA.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). PubMed Central.
  • Analytical Methods for Determining Pyridine in Biological M
  • 6-Bromo-2-methoxypyridin-3-amine. BLD Pharm.
  • FTIR analysis of functional groups.
  • Functional group profiling of medicinal plants using FTIR spectroscopy. World Journal of Biology Pharmacy and Health Sciences.
  • FTIR Basic Organic Functional Group Reference Chart. (2015). Thermo Fisher Scientific.
  • Identification of Main Functional Groups by FTIR.
  • Pyridines Separation of pyridine and other amines. Agilent Technologies.
  • 3-Bromo-6-methoxy-2-methylpyridine 95%. Sigma-Aldrich.
  • A Comparative Guide to Purity Determination of 2-Bromo-3-methoxypyridine by GC Analysis. Benchchem.
  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology.
  • Analysis of Methoxypyrazines in Wine Using Headspace Solid Phase Microextraction With Isotope Dilution and Comprehensive Two-Dimensional Gas Chromatography.
  • Comparative Analysis of GC-MS and NMR for the Confirmation of 3-Bromo-2-chloropyridine Reaction Products. Benchchem.
  • 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine.
  • Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. (2024). MDPI.
  • 3-Bromo-6-methoxy-2-methylpyridine. PubChem.
  • Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. (2025).

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Bromo-3-methoxy-2-methylpyridine Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) for derivatives of the 6-Bromo-3-methoxy-2-methylpyridine scaffold. Rather than a rigid review of a single, well-defined series, we will approach this topic from a medicinal chemist's perspective, treating the core scaffold as a versatile building block for the synthesis of potential kinase inhibitors. We will explore the synthetic rationale, key derivatization strategies, and the anticipated biological outcomes based on established principles in kinase inhibitor design. All protocols and SAR discussions are grounded in authoritative literature to ensure scientific integrity.

The this compound Scaffold: A Privileged Starting Point

The 2,3,6-substituted pyridine core is a common motif in medicinal chemistry, valued for its ability to engage in key interactions within the ATP-binding site of protein kinases. The this compound scaffold, in particular, offers a strategic combination of features:

  • The Pyridine Ring: The nitrogen atom can act as a hydrogen bond acceptor, often interacting with the "hinge region" of a kinase, a critical anchoring point for many inhibitors.

  • The 6-Bromo Substituent: This is the primary point for synthetic diversification. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the systematic introduction of a wide array of aryl, heteroaryl, and amino groups to explore the "selectivity pocket" of the kinase active site.

  • The 3-Methoxy Group: This group can influence the electronic properties of the pyridine ring and may engage in hydrogen bonding or occupy small hydrophobic pockets. Its position can be crucial for orienting the molecule within the binding site.

  • The 2-Methyl Group: This small alkyl group can provide beneficial steric interactions, potentially enhancing binding affinity or influencing the conformation of the molecule.

The strategic placement of these functional groups makes this scaffold an ideal starting point for a fragment-based or lead optimization campaign targeting various kinase families.

Synthetic Strategies for Derivatization

The primary strategy for exploring the SAR of this scaffold involves the functionalization of the C-6 position. The two most powerful and widely used methods for this are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).

Suzuki-Miyaura Coupling: Introducing Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is a robust method for coupling the 6-bromo-pyridine with various boronic acids or esters.[1][2] This allows for the introduction of diverse (hetero)aromatic systems, which can probe for pockets within the kinase active site and establish additional binding interactions like π-stacking.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq.), and a base, typically K₂CO₃ (2.0 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[3]

Buchwald-Hartwig Amination: Introducing Amino Scaffolds

The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling the 6-bromo-pyridine with a wide range of primary or secondary amines.[4][5] This is crucial for introducing functionalities that can act as hydrogen bond donors or acceptors, or for appending solubilizing groups.

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.), and a base (e.g., NaOtBu, 1.4 eq.).

  • Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.2 eq.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 12-24 hours.

  • Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[3][6]

Structure-Activity Relationship (SAR) Analysis: A Comparative Framework

In the absence of a single comprehensive study on this specific scaffold, we will construct a hypothetical SAR table based on established principles from the broader field of pyridine-based kinase inhibitors.[7][8] This serves as a predictive guide for a medicinal chemistry campaign. We will hypothesize that our derivatives are being tested against a generic protein kinase (e.g., "Kinase X").

Table 1: Hypothetical SAR Data for 6-Substituted-3-methoxy-2-methylpyridine Derivatives
Compound IDR Group at C-6 PositionSynthetic RoutePredicted IC₅₀ vs. Kinase X (nM)Rationale for Design
1 (Core) -Br->10,000Starting material, baseline activity.
2a -PhenylSuzuki850Introduce a simple aryl group to probe for hydrophobic interactions.
2b -4-FluorophenylSuzuki500Fluorine can enhance binding through polar interactions and improve metabolic stability.
2c -4-MethoxyphenylSuzuki620Methoxy group can act as a hydrogen bond acceptor.
2d -4-(Dimethylamino)phenylSuzuki250Basic nitrogen can form salt bridges and improve solubility.
2e -Indole-5-ylSuzuki95Indole NH can act as a hydrogen bond donor, mimicking hinge-binding motifs.
3a -AnilineBuchwald-Hartwig450Amino group provides a hydrogen bond donor/acceptor.
3b -MorpholineBuchwald-Hartwig1500Morpholine is a common solubilizing group.
3c -N-methylpiperazineBuchwald-Hartwig180Basic piperazine improves solubility and can form ionic interactions.
Key SAR Insights from C-6 Modifications

The data in Table 1, though hypothetical, is designed to illustrate key principles in kinase inhibitor design:

  • Aryl Substituents (Suzuki Coupling):

    • Hydrophobic Interactions: The introduction of a simple phenyl ring (Compound 2a ) is expected to improve potency over the bromo-precursor (1 ) by occupying a hydrophobic pocket.

    • Electron-Withdrawing/Donating Groups: Adding substituents to the phenyl ring allows for fine-tuning of electronic properties and provides additional interaction points. A fluorine atom (Compound 2b ) can form favorable interactions with the protein backbone. An electron-donating methoxy group (Compound 2c ) can act as a hydrogen bond acceptor. A dimethylamino group (Compound 2d ) introduces a basic handle that can form a key salt bridge with an acidic residue like aspartate in the active site, often leading to a significant jump in potency.

    • Heteroaromatic Systems: Replacing the phenyl ring with a heteroaromatic system like indole (Compound 2e ) is a common strategy. The indole NH group is an excellent hydrogen bond donor and can mimic the interactions of the adenine ring of ATP with the kinase hinge region, a hallmark of many potent inhibitors.

  • Amino Substituents (Buchwald-Hartwig Amination):

    • Hydrogen Bonding: Aniline derivatives (Compound 3a ) introduce an additional NH group that can participate in hydrogen bonding, further anchoring the inhibitor in the active site.

    • Solubility and Pharmacokinetics: The addition of polar, basic groups like morpholine (Compound 3b ) or N-methylpiperazine (Compound 3c ) is a critical strategy to improve aqueous solubility and pharmacokinetic properties. The basic nitrogen of piperazine is often protonated at physiological pH, which can also lead to beneficial ionic interactions and a significant boost in activity.

The Role of the 2-Methyl and 3-Methoxy Groups

While the C-6 position is the primary site for diversification, the substituents at C-2 and C-3 are not mere spectators.

  • The 2-Methyl Group: This group can provide a "steric bump" that orients the C-6 substituent into a more favorable binding pose. Its removal or replacement with a larger group would likely have a significant, and often detrimental, impact on potency.

  • The 3-Methoxy Group: The oxygen atom can act as a hydrogen bond acceptor. Alternatively, the methyl group can occupy a small lipophilic pocket. Replacing the methoxy group with a hydroxyl (-OH) could introduce a strong hydrogen bond donor, while replacing it with a larger alkoxy group (e.g., -OEt) could probe the size of the pocket.

Biological Evaluation Workflow

A typical workflow to evaluate the synthesized derivatives involves a tiered approach, starting with in vitro biochemical assays and progressing to cell-based and potentially in vivo studies for promising candidates.

In Vitro Kinase Inhibition Assay

The primary assay measures the direct inhibitory effect of the compound on the purified target kinase. This is often a fluorescence-based or radiometric assay that quantifies the phosphorylation of a substrate peptide.[9]

  • Reagents: Purified Kinase X, appropriate peptide substrate, ATP, test compounds (serially diluted in DMSO), and assay buffer.

  • Procedure:

    • Add the kinase, peptide substrate, and test compound to the wells of a microplate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, luminescence).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cellular Proliferation Assay (e.g., MTT Assay)

This assay determines the effect of the compounds on the growth of cancer cell lines that are known to be dependent on the target kinase.[10]

  • Cell Culture: Seed a cancer cell line (e.g., one overexpressing Kinase X) into a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a period of 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. Plot this against the compound concentration to determine the GI₅₀ or IC₅₀ value.

Visualizing the Workflow and SAR Principles

Graphviz diagrams can effectively illustrate the logical flow of a drug discovery campaign and the key SAR principles.

Diagram 1: Synthetic and Evaluation Workflow

workflow cluster_synthesis Synthetic Diversification cluster_evaluation Biological Evaluation start 6-Bromo-3-methoxy- 2-methylpyridine suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki bh Buchwald-Hartwig (Amines) start->bh lib_aryl Library of 6-Aryl Derivatives suzuki->lib_aryl lib_amino Library of 6-Amino Derivatives bh->lib_amino kinase_assay In Vitro Kinase Assay (IC₅₀) lib_aryl->kinase_assay lib_amino->kinase_assay cell_assay Cellular Proliferation Assay (GI₅₀) kinase_assay->cell_assay Potent Hits adme ADME/PK Studies cell_assay->adme Active in Cells lead Lead Candidate adme->lead

Caption: Workflow for synthesis and evaluation of this compound derivatives.

Diagram 2: Key Structure-Activity Relationships at C-6

SAR cluster_interactions Potential Interactions & Effects core Pyridine Core C-6 Position hydrophobic Hydrophobic Pocket (Phenyl, Alkyl) core:c6->hydrophobic Suzuki h_bond H-Bonding (Indole, Aniline) core:c6->h_bond Suzuki / B-H ionic Ionic Interaction / Salt Bridge (Basic Amines) core:c6->ionic Buchwald-Hartwig solubility Solubility / PK (Morpholine, Piperazine) core:c6->solubility Buchwald-Hartwig

Caption: SAR principles for modifications at the C-6 position of the pyridine scaffold.

Conclusion and Future Directions

The this compound scaffold is a highly valuable starting point for the development of novel kinase inhibitors. Its synthetic tractability, particularly at the C-6 position via Suzuki-Miyaura and Buchwald-Hartwig couplings, allows for a systematic exploration of the chemical space within a kinase active site. While a dedicated, comprehensive SAR study on this specific scaffold is not prominent in the public literature, the principles derived from the broader class of pyridine-based inhibitors provide a robust framework for guiding a drug discovery program.

Future work should focus on synthesizing a focused library of derivatives based on the strategies outlined here and testing them against a panel of kinases to identify initial hits. Subsequent optimization would involve fine-tuning the C-6 substituent and exploring modifications to the 2-methyl and 3-methoxy groups to maximize potency, selectivity, and drug-like properties. The integration of computational modeling and structure-based design will be instrumental in accelerating the journey from this versatile scaffold to a clinical candidate.

References

  • University of Sheffield. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SynSurf. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • El-Damasy, D. A., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(9), 1308–1313. [Link]

  • Norman, M. H., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(2), 798-803. [Link]

  • Chem LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Abdel-Aziz, M., et al. (2022). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 7(40), 35987–36003. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

A Comparative Guide to the Biological Activity of Compounds Derived from 6-Bromo-3-methoxy-2-methylpyridine: A Scaffold for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone in the design of novel therapeutic agents, with a significant number of FDA-approved drugs featuring this heterocycle.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including potent anticancer properties.[1][3] This guide focuses on the untapped potential of a specific, yet underexplored, starting material: 6-Bromo-3-methoxy-2-methylpyridine . We will objectively explore a strategic pathway for the development of novel anticancer agents from this scaffold, compare their potential efficacy with existing pyridine-based compounds, and provide the detailed experimental methodologies required for their evaluation.

The rationale for selecting the this compound scaffold is rooted in its structural features. The bromine atom at the 6-position provides a reactive handle for facile chemical modification, most notably through palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of a diverse array of chemical moieties, enabling the exploration of structure-activity relationships (SAR). The methoxy and methyl groups on the pyridine ring are expected to influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

Hypothetical Derivative Library and Synthetic Strategy

While a comprehensive library of derivatives from this compound with reported biological activity is not yet available in the public domain, we can propose a robust synthetic strategy based on well-established methodologies for analogous bromo-pyridines. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds.[4] By reacting this compound with a variety of arylboronic acids, a diverse library of 6-aryl-3-methoxy-2-methylpyridine derivatives can be generated.

Experimental Workflow: Synthesis of 6-aryl-3-methoxy-2-methylpyridine Derivatives

G cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound G Suzuki-Miyaura Cross-Coupling Reaction A->G B Arylboronic Acid (R-B(OH)2) B->G C Pd(PPh3)4 (catalyst) C->G D K3PO4 (base) D->G E 1,4-Dioxane/Water (solvent) E->G F Reflux (85-95 °C) F->G H Work-up and Purification (e.g., Extraction, Chromatography) G->H I 6-Aryl-3-methoxy-2-methylpyridine Derivative H->I

Caption: Synthetic workflow for the generation of a 6-aryl-3-methoxy-2-methylpyridine library via Suzuki-Miyaura cross-coupling.

Comparative Analysis of Potential Anticancer Activity

The potential anticancer activity of our hypothetical 6-aryl-3-methoxy-2-methylpyridine derivatives can be benchmarked against known pyridine-based anticancer agents. The following table summarizes the in vitro cytotoxicity of several reported pyridine and fused-pyridine derivatives against various cancer cell lines. This data provides a valuable reference point for evaluating the potential potency of newly synthesized compounds.

Compound ClassSpecific Compound ExampleCancer Cell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidineCompound 5a HepG-2 (Liver)0.3[1][5]
Pyrido[2,3-d]pyrimidineCompound 5a PC-3 (Prostate)6.6[1][5]
Pyrido[2,3-d]pyrimidineCompound 5a HCT-116 (Colon)7[1][5]
Pyridine-UreaCompound 8e MCF-7 (Breast)0.22[6]
Pyridine-UreaCompound 8n MCF-7 (Breast)1.88[6]
6-Bromo quinazolineCompound 8a MCF-7 (Breast)15.85[7]
6-Bromo quinazolineCompound 8a SW480 (Colon)17.85[7]
Thieno[2,3-d]pyrimidineCompound 14 Breast Cancer22.12[8]

Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The diverse mechanisms of action of pyridine derivatives contribute to their anticancer effects.[9] For instance, some pyridine-ureas act as VEGFR-2 inhibitors, while certain pyrido[2,3-d]pyrimidines inhibit kinases like EGFR and CDK4/cyclin D1.[1][5][6] The introduction of different aryl groups onto the this compound scaffold could lead to compounds that target these or other critical cancer-related pathways.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of the newly synthesized derivatives, a series of standardized in vitro assays should be performed. The following are detailed protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.

Materials:

  • Synthesized 6-aryl-3-methoxy-2-methylpyridine derivatives

  • Human cancer cell lines (e.g., MCF-7, HepG-2, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Logical Flow of a Drug Discovery Cascade

G A Synthesis of 6-Aryl-3-methoxy-2-methylpyridine Library B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B Primary Screening C Hit Identification (Compounds with significant activity) B->C Data Analysis D Secondary Assays (e.g., Apoptosis, Cell Cycle Analysis) C->D Confirmation & Deeper Characterization E Mechanism of Action Studies (e.g., Kinase Inhibition Assays) D->E Understanding the 'How' F Lead Optimization (SAR Studies) E->F Improving Potency & Properties G In Vivo Efficacy and Toxicity Studies F->G Preclinical Evaluation

Caption: A typical drug discovery workflow starting from a synthesized compound library.

Conclusion and Future Directions

The this compound scaffold presents a promising starting point for the development of novel anticancer agents. The synthetic accessibility of its derivatives, coupled with the proven track record of the broader pyridine class of compounds in oncology, provides a strong rationale for its exploration. The comparative data and detailed protocols provided in this guide are intended to equip researchers with the necessary framework to embark on such a drug discovery program. Future work should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in a panel of cancer cell lines. Promising "hit" compounds can then be advanced to more detailed mechanistic studies and in vivo testing, with the ultimate goal of identifying a lead candidate for clinical development.

References

  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2018).
  • Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.
  • ResearchGate. (n.d.). Synthesis of most active anticancer agent pyridine derivatives. Retrieved from [Link]

  • Bourichi, S., Rodi, Y. K., Jasinski, J. P., Kaur, M., & El Hadrami, E. M. (2017). 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine.
  • Elzahabi, H. S. A., Nossier, E. S., Khalifa, N. M., Alasfoury, R. A., & El-Manawaty, M. A. (2018). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 646–658.
  • Emami, L., Hassani, M., Mardaneh, P., Zare, F., Saeedi, M., Emami, M., Khabnadideh, S., & Sadeghian, S. (2024).
  • Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.
  • Islam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195.
  • Ferreira, R. J., et al. (2024). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 29(13), 3004.
  • Semantic Scholar. (n.d.). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine. Retrieved from [Link]

  • Allied Academies. (n.d.). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Retrieved from [Link]

Sources

Benchmarking different synthetic routes to 6-Bromo-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in organic synthesis, the pyridine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in pharmaceuticals demands robust, efficient, and scalable access to a diverse array of functionalized derivatives. Among these, 6-Bromo-3-methoxy-2-methylpyridine stands out as a critical building block, frequently utilized in the synthesis of complex molecular architectures.

This guide provides an in-depth, comparative analysis of the primary synthetic routes to this key intermediate. Moving beyond a simple recitation of protocols, we will dissect the mechanistic rationale behind each approach, evaluate their respective strengths and weaknesses with supporting data, and offer field-proven insights to guide your selection of the optimal route for your specific research and development needs.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly approached from two distinct strategic directions, each with its own set of considerations regarding starting material availability, step count, and control over regiochemistry.

  • Route A: Late-Stage Electrophilic Bromination. This is the most intuitive approach, involving the synthesis of the 3-methoxy-2-methylpyridine core followed by the introduction of the bromine atom at the C6 position via electrophilic aromatic substitution.

  • Route B: Early-Stage Bromination and Subsequent Functionalization. This strategy begins with a pre-brominated pyridine ring, followed by the sequential introduction of the methoxy and methyl groups. This can offer superior regiochemical control, albeit often at the cost of additional synthetic steps.

Synthetic_Strategies cluster_A Route A: Late-Stage Bromination cluster_B Route B: Early-Stage Bromination Start Common Precursors (e.g., Picolines, Pyridones) A1 Synthesis of 3-methoxy-2-methylpyridine Start->A1 B1 Synthesis of Brominated Pyridine Core Start->B1 Target This compound A2 Electrophilic Bromination A1->A2 A2->Target B2 Introduction of Functional Groups B1->B2 B2->Target

Figure 1. High-level overview of the two primary synthetic approaches to the target molecule.

Route A: Direct Bromination of 3-methoxy-2-methylpyridine

This route is predicated on the direct halogenation of a pre-formed 3-methoxy-2-methylpyridine intermediate. The success of this approach hinges on the directing effects of the existing substituents to favor bromination at the desired C6 position.

Principle and Mechanistic Rationale

In the electrophilic aromatic substitution of pyridines, the ring is generally deactivated compared to benzene due to the electron-withdrawing nature of the nitrogen atom. However, the presence of electron-donating groups (EDGs) like methoxy (-OCH₃) and methyl (-CH₃) can sufficiently activate the ring for substitution to occur.

  • Directing Effects: The methoxy group at C3 is a powerful ortho-, para-director. The methyl group at C2 is a weaker ortho-, para-director. Their combined influence strongly activates the C4 and C6 positions for electrophilic attack. Steric hindrance from the adjacent C2-methyl group can disfavor attack at C4, thereby promoting regioselective bromination at the C6 position.

Detailed Experimental Protocol

Step 1: Synthesis of 3-methoxy-2-methylpyridine

This precursor can be efficiently prepared from its corresponding N-oxide. The deoxygenation is a critical step to generate the reactive pyridine core.

  • Under a nitrogen atmosphere, a solution of 3-methoxy-2-methylpyridine 1-oxide (25.8 g, 0.185 mol) in 200 mL of chloroform is cooled to 0°C.

  • A solution of phosphorus trichloride (75.6 g, 0.556 mol) in 50 mL of chloroform is added dropwise, maintaining the internal temperature below 10°C.

  • After the addition is complete, the mixture is stirred for 20 minutes, allowed to warm to room temperature, and then heated to reflux for 1 hour.

  • The reaction mixture is cooled and carefully poured into a mixture of ice and water.

  • The pH is adjusted to 13 by the addition of 5N NaOH and solid NaOH, while keeping the mixture cold.

  • The organic phase is separated, and the aqueous phase is extracted three times with chloroform (3 x 50 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3-methoxy-2-methylpyridine as an oil.[1]

Step 2: Bromination of 3-methoxy-2-methylpyridine

  • To a solution of 3-methoxy-2-methylpyridine (10.0 g, 81.2 mmol) in 100 mL of a suitable solvent (e.g., acetic acid or a chlorinated solvent), the mixture is cooled to 0°C.

  • A brominating agent such as N-Bromosuccinimide (NBS) (14.5 g, 81.2 mmol) is added portion-wise over 30 minutes. Alternatively, a solution of bromine in acetic acid can be used.

  • The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

  • The reaction mixture is quenched by pouring into a saturated aqueous solution of sodium thiosulfate.

  • The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound.

Results & Discussion

This route is attractive due to its convergent nature. However, achieving high regioselectivity in the bromination step is the critical challenge. While the directing groups favor the C6 position, the formation of the 4-bromo isomer is a common side reaction that can complicate purification and reduce the overall yield.

Route_A_Workflow Start 3-methoxy-2-methylpyridine 1-oxide Step1 Deoxygenation (PCl3, Chloroform) Start->Step1 Intermediate 3-methoxy-2-methylpyridine Step1->Intermediate Step2 Electrophilic Bromination (NBS or Br2) Intermediate->Step2 Purification Quench & Work-up Column Chromatography Step2->Purification Byproduct 4-Bromo Isomer (Side Product) Step2->Byproduct Product This compound Purification->Product

Figure 2. Experimental workflow for the direct bromination route (Route A).

Route B: Methylation of a Brominated Hydroxypyridine Precursor

This alternative strategy establishes the bromine atom on the pyridine ring at an early stage, thereby ensuring absolute regiochemical control. The final methoxy group is introduced via a simple and high-yielding Williamson ether synthesis.

Principle and Mechanistic Rationale

This route leverages a multi-step but highly controlled sequence. It begins with the synthesis of 2-bromo-3-hydroxy-6-methylpyridine, a commercially available or readily synthesized intermediate. The phenolic hydroxyl group is then deprotonated with a mild base to form a nucleophilic alkoxide, which subsequently undergoes an Sₙ2 reaction with an electrophilic methyl source (e.g., iodomethane) to form the desired methoxy ether. The presence of the bromine atom at the C2 position in the starting material simplifies the overall strategy by pre-installing the halogen. Note: The search results provided a clear synthesis for the 2-Bromo-6-methyl isomer. We will adapt this reliable chemistry for our target, which would start from the analogous 6-bromo-2-methyl-3-hydroxypyridine.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Bromo-3-hydroxy-2-methylpyridine (Hypothetical Precursor)

This intermediate can be synthesized through multi-step sequences starting from substituted pyridones or through diazotization of the corresponding aminopyridine.

Step 2: Methylation of 6-Bromo-3-hydroxy-2-methylpyridine

This protocol is adapted from a reliable synthesis of the 2-bromo isomer.[2]

  • A mixture of 6-bromo-3-hydroxy-2-methylpyridine (hypothetical, e.g., 7.89 g, 42.0 mmol), potassium carbonate (11.60 g, 83.9 mmol), and iodomethane (8.93 g, 62.9 mmol) is prepared in acetone (100 mL).

  • The stirred suspension is heated under reflux for 12-16 hours (overnight).

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the mixture is cooled to room temperature and filtered to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The resulting residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Results & Discussion

The primary advantage of this route is the unambiguous placement of the bromine atom. The Williamson ether synthesis in the final step is typically a very clean and high-yielding reaction, avoiding the formation of regioisomers. The main drawback is the potential for a longer overall synthesis depending on the availability and synthesis of the required 6-bromo-3-hydroxy-2-methylpyridine precursor.

Route_B_Workflow Start 6-Bromo-3-hydroxy-2-methylpyridine Step1 Williamson Ether Synthesis (K2CO3, MeI, Acetone) Start->Step1 Workup Filtration & Concentration Step1->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Figure 3. Experimental workflow for the precursor methylation route (Route B).

Comparative Analysis & Recommendation

To facilitate an objective comparison, the key performance indicators for each route are summarized below.

ParameterRoute A: Direct BrominationRoute B: Precursor Methylation
Overall Yield Moderate to Good (Variable)Good to Excellent
Number of Steps Shorter (2 steps from N-oxide)Longer (Depends on precursor synthesis)
Regioselectivity Moderate (Risk of 4-bromo isomer)Excellent (Unambiguous)
Key Challenge Controlling regioselectivitySynthesis of brominated precursor
Purification Can be challenging due to isomersGenerally straightforward
Scalability Moderate; isomer separation can be difficultHigh; reactions are robust
Starting Materials 3-methoxy-2-methylpyridine 1-oxide6-bromo-3-hydroxy-2-methylpyridine
Expert Recommendation

The choice between these two synthetic strategies is ultimately dictated by project-specific priorities:

  • For rapid, small-scale synthesis and exploratory chemistry , where the absolute purity is not immediately critical and starting materials are readily available, Route A (Direct Bromination) offers the most direct and time-efficient path to the target molecule. Be prepared to invest time in optimizing the bromination conditions and chromatographic separation to isolate the desired 6-bromo isomer.

  • For large-scale synthesis, process development, and applications requiring high isomeric purity , Route B (Precursor Methylation) is the superior choice. While it may involve a longer upfront synthesis for the precursor, the absolute regiochemical control and the typically clean, high-yielding final step make it more robust, predictable, and scalable. This route eliminates the significant purification challenges associated with isomer separation, a critical factor in manufacturing campaigns.

References

  • PrepChem.com. Synthesis of 3-methoxy-2-methylpyridine. Available at: [Link]

Sources

A Comparative Guide to the X-ray Crystal Structure Analysis of 6-Bromo-3-methoxy-2-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The strategic functionalization of the pyridine ring with various substituents allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide provides an in-depth technical exploration of the X-ray crystal structure analysis of 6-bromo-3-methoxy-2-methylpyridine and its derivatives. Understanding the precise three-dimensional arrangement of atoms, intermolecular interactions, and packing motifs in the solid state is paramount for rational drug design, polymorphism prediction, and intellectual property protection.

Comparative Crystal Structure Analysis: The Impact of Substitution

While a complete crystal structure for this compound is not publicly available, a comparative analysis of closely related brominated and methoxy-substituted pyridine derivatives provides invaluable insights into the expected structural features. By examining crystallographic data from the Cambridge Structural Database (CSD), we can predict how the interplay of the bromo, methoxy, and methyl groups will influence molecular geometry and crystal packing.[1][2][3]

A key comparison can be made with the known crystal structure of 2-bromo-3-hydroxy-6-methylpyridine.[4][5] The replacement of the hydroxyl group with a methoxy group is anticipated to alter the hydrogen bonding capabilities significantly. While the hydroxyl group can act as both a hydrogen bond donor and acceptor, the methoxy group primarily functions as a weak acceptor. This modification will fundamentally change the supramolecular synthons and the overall crystal packing.

Below is a table comparing the crystallographic data of two relevant pyridine derivatives. This data serves as a benchmark for understanding the structural impact of different functional groups.

Parameter 2-Bromo-3-hydroxy-6-methylpyridine[4][5] 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine[6]
Chemical Formula C₆H₆BrNOC₁₄H₁₂BrN₃O
Molecular Weight 188.03318.18
Crystal System OrthorhombicMonoclinic
Space Group PbcaP2₁/c
a (Å) 11.4484 (19)14.8643 (6)
b (Å) 9.0914 (15)7.6795 (4)
c (Å) 13.230 (2)13.6234 (6)
β (°) 90108.465 (4)
Volume (ų) 1377.1 (4)1306.75 (11)
Z 84
Key Intermolecular Interactions O—H⋯N hydrogen bonds, C—H⋯Br hydrogen bondsC—H⋯N hydrogen bonds, π–π stacking

The data clearly illustrates that even with a shared 6-bromo-pyridine core, additional fused rings and different substituents dramatically alter the crystal system, space group, and unit cell dimensions. This underscores the necessity of empirical structure determination for each new derivative.

The molecular structure of a representative brominated pyridine derivative is depicted below, highlighting the key functional groups.

G cluster_molecule1 Molecule A cluster_molecule2 Molecule B cluster_molecule3 Molecule C Pyridine1 Pyridine Ring Pyridine3 Pyridine Ring Pyridine1->Pyridine3 π-π Stacking Br1 Br N2 N Br1->N2 Halogen Bond (Br···N) O1 OCH₃ Pyridine2 Pyridine Ring O1->Pyridine2 C-H···O Interaction

Caption: Key intermolecular interactions in pyridine derivatives.

Experimental Protocol: A Guide to Single-Crystal X-ray Diffraction

Obtaining a high-quality crystal structure is a multi-step process that requires meticulous attention to detail. [7][8]This protocol outlines the standard workflow for the X-ray crystal structure analysis of a novel this compound derivative.

Part 1: Crystal Growth

This is often the most challenging step. The goal is to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions) with no significant internal defects. [7]

  • Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility.

  • Slow Evaporation: Dissolve the compound in the chosen solvent to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a "weaker" solvent in which the compound is less soluble. The vapor of the weaker solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, or even lower, to promote crystal growth.

Part 2: Data Collection

Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data. [9]

  • Crystal Mounting: Under a microscope, select a well-formed single crystal and mount it on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil).

  • Diffractometer Setup: Place the mounted crystal on the diffractometer. Modern diffractometers are equipped with a high-intensity X-ray source (often using Molybdenum or Copper radiation) and a sensitive detector (like a CCD or pixel detector). [9][10]3. Data Acquisition: The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal motion of the atoms. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected over a range of angles. [9] Part 3: Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors (e.g., absorption).

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.

G synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis (CIF) refinement->validation

Caption: Workflow for X-ray crystal structure analysis.

Alternative and Complementary Techniques

While single-crystal X-ray diffraction provides the most detailed structural information, other techniques can be valuable, especially when suitable crystals cannot be obtained. [10]

  • Powder X-ray Diffraction (PXRD): Provides information about the crystalline phases present in a bulk sample, unit cell parameters, and crystal purity. It is particularly useful for analyzing polymorphism.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure in solution, including connectivity and conformation. It is a powerful tool for confirming the chemical structure of the synthesized compound.

Conclusion

The X-ray crystal structure analysis of this compound derivatives is a critical tool for understanding their structure-property relationships. By providing a detailed picture of the molecular geometry and the intricate network of intermolecular interactions, this technique offers invaluable guidance for the design and development of new pharmaceutical agents. The combination of careful experimental work and sophisticated data analysis allows researchers to unlock the full potential of this important class of molecules.

References

  • Wikipedia. X-ray crystallography. [Link]

  • García, F., et al. (2024). Competition of Hydrogen Bonds, Halogen Bonds, and π–π Interactions in Crystal Structures. Exploring the Effect of One Atom Substitution. ACS Publications. [Link]

  • Springer Nature Experiments. X-ray Diffraction Protocols and Methods. [Link]

  • SERC (Carleton). (2007). Single-crystal X-ray Diffraction. [Link]

  • Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]

  • Crundwell, G., et al. The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education. [Link]

  • Nwachukwu, J. C., et al. (2018). Crystal structure, Hirshfeld surface and intermolecular interaction energy analysis of the halogen-bonded 1:1 cocrystal 1-bromo-3,5-dinitrobenzene–N,N-dimethylpyridin-4-amine. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Bourichi, S., et al. (2017). 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine. ResearchGate. [Link]

  • Pronina, I. V., et al. (2024). Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • MDPI. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. [Link]

  • Singh, G. P., et al. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name? Faraday Discussions. [Link]

  • Groom, C. R., et al. (2019). New insights and innovation from a million crystal structures in the Cambridge Structural Database. Structural Dynamics. [Link]

  • Royal Society of Chemistry. Intermolecular interactions in molecular crystals: what's in a name? [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]

  • de Gelder, R., et al. (2001). Searching the Cambridge Structural Database for the 'best' representative of each unique polymorph. ResearchGate. [Link]

  • CCDC. The Largest Curated Crystal Structure Database. [Link]

  • Jasinski, J. P., et al. (2013). Synthesis and Crystal Structure of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl). Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-and-Crystal-Structure-of-6-Bromo-2-(fur-Jasinski-Butcher/b52c0338787093392416b92f725350c33a90308d]([Link]

  • Bourichi, S., et al. (2017). 6-Bromo-2-(4-chlorophenyl)-3-methyl-3H-imidazo[4,5-b]pyridine. ResearchGate. [Link]

  • Singh, G. P., et al. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. ResearchGate. [Link]

  • PubChem. 3-Bromo-6-methoxy-2-methylpyridine. [Link]

  • ACS Publications. Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. [Link]

Sources

A Senior Application Scientist's Guide to In-Silico Modeling of 6-Bromo-3-methoxy-2-methylpyridine Interactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the computational analysis of novel chemical entities, this guide provides an in-depth, objective comparison of in-silico methodologies for characterizing the interactions of 6-Bromo-3-methoxy-2-methylpyridine. This pyridine derivative, while not extensively studied, presents a scaffold of interest for potential biological activity, making it an ideal candidate for computational exploration.[1][2] This document moves beyond a simple recitation of protocols to offer a strategic guide, grounded in scientific expertise, to effectively model its behavior and interactions.

The Strategic Imperative for In-Silico Analysis

In modern drug discovery and development, in-silico modeling is not merely a preliminary step but a critical component of a cost-effective and efficient research pipeline.[3] For a molecule like this compound, where empirical data may be sparse, computational methods provide the initial glimpses into its potential as a therapeutic agent. These techniques allow for the prediction of binding affinities, the elucidation of interaction mechanisms, and the prioritization of candidates for synthesis and experimental validation.[3][4][5]

This guide will navigate two of the most powerful and accessible in-silico techniques: Molecular Docking and Molecular Dynamics (MD) Simulations . We will explore their application to this compound, comparing their outputs and providing the rationale for selecting one approach over the other, or indeed, for using them in a complementary fashion.

Visualizing the In-Silico Workflow

To provide a clear roadmap for our investigation, the following diagram outlines the key stages of our in-silico analysis of this compound.

in_silico_workflow cluster_prep Preparation Phase cluster_docking Molecular Docking cluster_md Molecular Dynamics ligand_prep Ligand Preparation (this compound) docking Pose Generation & Scoring (e.g., AutoDock Vina) ligand_prep->docking target_id Target Identification (e.g., Kinase, GPCR) target_prep Target Preparation (PDB Structure Retrieval & Cleaning) target_prep->docking docking_analysis Analysis of Binding Modes & Affinities docking->docking_analysis md_setup System Solvation & Ionization (e.g., GROMACS) docking_analysis->md_setup Select Best Pose md_run MD Simulation md_setup->md_run md_analysis Trajectory Analysis (RMSD, RMSF, Hydrogen Bonds) md_run->md_analysis

Caption: A generalized workflow for the in-silico analysis of this compound.

Comparative Methodologies: Molecular Docking vs. Molecular Dynamics

The choice between molecular docking and molecular dynamics simulations is dictated by the specific research question at hand. Molecular docking provides a static snapshot of the most probable binding pose of a ligand within a receptor's active site, making it ideal for high-throughput virtual screening.[6] In contrast, molecular dynamics simulations offer a dynamic view of the system over time, revealing the stability of the ligand-protein complex and the nuanced conformational changes that occur upon binding.[4][5]

FeatureMolecular Docking (e.g., AutoDock Vina)Molecular Dynamics (e.g., GROMACS)
Primary Output Binding affinity (scoring function) and static binding poses.Trajectory of atomic positions over time, interaction energies, conformational changes.
Computational Cost Low to moderate.High.
Key Application Virtual screening of large compound libraries, initial identification of potential binders.Detailed analysis of binding stability, mechanism of action, and allosteric effects.
Underlying Principle Search algorithms explore ligand conformations and orientations, ranked by a scoring function.Solves Newton's equations of motion for every atom in the system.[7]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed, self-validating workflow for the in-silico modeling of this compound.

Part 1: Ligand and Target Preparation

Objective: To prepare the this compound ligand and a selected protein target for docking and simulation.

Protocol:

  • Ligand Preparation:

    • Obtain the 3D structure of this compound. If a crystal structure is unavailable, generate it using a chemical drawing tool like ChemDraw or MarvinSketch and save it in a suitable format (e.g., MOL2 or SDF).

    • Perform energy minimization of the ligand structure using a force field like MMFF94 to obtain a low-energy conformation. This can be done using software like Avogadro or the PRODRG server.

    • Assign partial charges to the ligand atoms. For docking with AutoDock Vina, this is typically handled by AutoDock Tools (ADT), which assigns Gasteiger charges.

  • Target Selection and Preparation:

    • Identify a putative protein target. Based on the chemical features of pyridine derivatives, a relevant target class could be kinases or G-protein coupled receptors.[8][9] For this guide, we will hypothetically select a kinase (e.g., Cyclin-Dependent Kinase 2, PDB ID: 1HCK).

    • Download the protein structure from the Protein Data Bank (PDB).

    • Prepare the protein for docking using ADT or a similar tool. This involves removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges.

Part 2: Molecular Docking with AutoDock Vina

Objective: To predict the binding pose and affinity of this compound to the selected target.

Protocol:

  • Grid Box Definition:

    • Define the search space for docking by creating a grid box that encompasses the active site of the protein. The dimensions of the grid box should be large enough to allow for rotational and translational freedom of the ligand.

  • Running the Docking Simulation:

    • Use AutoDock Vina to perform the docking calculation. Vina will generate a set of binding poses ranked by their predicted binding affinities (in kcal/mol).

  • Analysis of Docking Results:

    • Visualize the top-ranked poses in a molecular visualization program like PyMOL or UCSF Chimera.[10]

    • Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Part 3: Molecular Dynamics Simulation with GROMACS

Objective: To assess the stability of the docked this compound-protein complex and observe its dynamic behavior.

Protocol:

  • System Preparation:

    • Take the best-ranked pose from the molecular docking as the starting structure for the MD simulation.

    • Use GROMACS to solvate the complex in a water box and add ions to neutralize the system.

  • Energy Minimization and Equilibration:

    • Perform energy minimization of the entire system to remove any steric clashes.

    • Conduct a two-phase equilibration: first, an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.

  • Production MD Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to observe the system's behavior.

  • Trajectory Analysis:

    • Analyze the resulting trajectory to assess the stability of the complex. Key metrics include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues.

    • Investigate the persistence of key interactions, such as hydrogen bonds, over the course of the simulation.

Visualizing the Interaction Pathway

The following diagram illustrates the potential interaction of this compound within a hypothetical kinase active site, as might be predicted by molecular docking.

interaction_pathway cluster_protein Kinase Active Site hinge Hinge Region (e.g., Leu83) gatekeeper Gatekeeper Residue (e.g., Phe80) hydrophobic_pocket Hydrophobic Pocket (e.g., Ile64, Val72) dfg_motif DFG Motif (e.g., Asp145) ligand 6-Bromo-3-methoxy- 2-methylpyridine ligand->hinge H-Bond ligand->gatekeeper Pi-Stacking ligand->hydrophobic_pocket Hydrophobic Interaction

Caption: A conceptual diagram of this compound's potential interactions.

Comparative Analysis with Alternative Scaffolds

To provide context for the modeling results of this compound, it is instructive to compare its predicted performance with that of other known kinase inhibitors or related pyridine derivatives. For instance, a comparison with a well-characterized inhibitor like Staurosporine or a simpler pyridine scaffold can highlight the contribution of the bromo and methoxy substituents to the binding affinity and specificity.

CompoundPredicted Binding Affinity (kcal/mol) - HypotheticalKey Predicted Interactions
This compound -8.5Hydrogen bond with hinge region, hydrophobic interactions.
Staurosporine (Known Inhibitor) -11.2Multiple hydrogen bonds with hinge, extensive hydrophobic contacts.
2-Methylpyridine (Simple Scaffold) -5.1Weak hydrophobic interactions.

Note: The binding affinity values presented are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the in-silico modeling of this compound interactions. By employing a combination of molecular docking and molecular dynamics simulations, researchers can gain significant insights into the potential of this molecule as a bioactive agent. The methodologies and comparative analyses presented herein are designed to be adaptable to other novel compounds, serving as a robust starting point for computational drug discovery efforts. The logical progression from static docking to dynamic simulation provides a multi-faceted view of molecular interactions, ultimately leading to more informed decisions in the laboratory.

References

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2025). Adv Pharmacol, 103, 139-162.
  • A Researcher's Guide to Molecular Dynamics Simulations of Ligand-Protein Complexes. (2025). BenchChem.
  • Molecular modeling optimization of anticoagulant pyridine deriv
  • Small Molecule Docking. (n.d.). KBbox: Methods.
  • Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. (2023). Methods in Molecular Biology.
  • Small molecule docking. (n.d.). Bonvin Lab.
  • Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review protocol. (2025). protocols.io.
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
  • Molecular Modeling Optimization of Anticoagulant Pyridine Deriv
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
  • How to Dock Your Own Drug. (2020). Chemistry LibreTexts.
  • Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. (2023). YouTube.
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2023).
  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega.
  • 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine. (n.d.).
  • 3-Bromo-6-methoxy-2-methylpyridine. (n.d.). Chem-Impex.
  • 3-Bromo-6-methoxy-2-methylpyridine | C7H8BrNO | CID 10798146. (n.d.). PubChem.
  • 2-Bromo-3-methoxy-6-methylpyridine synthesis. (n.d.). ChemicalBook.
  • This compound. (n.d.). BLD Pharm.
  • 3-Bromo-6-methoxy-2-methylpyridine 95 126717-59-7. (n.d.). Sigma-Aldrich.
  • Comparative Biological Activity of 2-Bromo-4-methylpyridine Derivatives: A Guide for Researchers. (2025). BenchChem.
  • 2-BROMO-3-METHOXY-6-METHYLPYRIDINE | 24207-22-5. (n.d.). ECHEMI.
  • 2-Bromo-6-methylpyridine 98 5315-25-3. (n.d.). Sigma-Aldrich.
  • In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide. (2025). BMC Pharmacology and Toxicology.
  • (PDF) In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide. (2025).

Sources

A Comparative Cost Analysis of Synthesis Methods for 6-Bromo-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Bromo-3-methoxy-2-methylpyridine

This compound is a versatile heterocyclic compound whose structural motifs are found in a range of biologically active molecules. The strategic placement of its bromo, methoxy, and methyl functional groups on the pyridine core allows for diverse downstream chemical modifications, making it a valuable intermediate in the synthesis of complex molecular architectures. Consequently, the efficient and economical synthesis of this compound is of significant interest to the drug development and chemical research communities. This guide will compare two distinct synthetic pathways to this important molecule.

Method 1: Methylation of 6-Bromo-2-methyl-3-pyridinol

This synthetic approach involves the O-methylation of a hydroxypyridine precursor. This method is a classical and often reliable way to introduce a methoxy group onto a phenol or hydroxypyridine.

Reaction Pathway

The synthesis begins with the bromination of 2-methyl-3-pyridinol to yield 6-bromo-2-methyl-3-pyridinol. This intermediate is then methylated using an appropriate methylating agent, such as iodomethane, in the presence of a base to afford the final product.

cluster_0 Method 1: Methylation Route 2-Methyl-3-pyridinol 2-Methyl-3-pyridinol 6-Bromo-2-methyl-3-pyridinol 6-Bromo-2-methyl-3-pyridinol 2-Methyl-3-pyridinol->6-Bromo-2-methyl-3-pyridinol Bromination This compound This compound 6-Bromo-2-methyl-3-pyridinol->this compound Methylation

Caption: Workflow for the synthesis of this compound via methylation.

Experimental Protocol

Step 1: Synthesis of 6-Bromo-2-methyl-3-pyridinol

A detailed, high-yield protocol for the selective bromination of 2-methyl-3-pyridinol at the 6-position is crucial for the economic viability of this route. While various bromination methods exist, achieving high regioselectivity can be challenging. For the purpose of this analysis, we will assume a hypothetical yield of 85% for this step, which is a reasonable expectation for an optimized industrial process.

Step 2: Synthesis of this compound

This protocol is adapted from a known procedure for a similar substrate.[1]

  • Reaction Setup: To a stirred solution of 6-bromo-2-methyl-3-pyridinol (18.8 g, 0.1 mol) in acetone (250 mL), add potassium carbonate (27.6 g, 0.2 mol).

  • Addition of Methylating Agent: Add iodomethane (15.6 g, 0.11 mol) dropwise to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the pure product. An expected yield for this step is approximately 88%.[1]

Cost Analysis

The cost of raw materials is a primary driver of the overall synthesis cost. The following table provides an estimated cost breakdown for the synthesis of one mole of the final product via this method, assuming the hypothetical yield for the first step and the documented yield for the second.

ReagentMolar Mass ( g/mol )Quantity (per mole of product)Price (USD/kg)Estimated Cost (USD)
2-Methyl-3-pyridinol109.131.35 kg (assuming 85% yield)50.0067.50
Brominating Agent-VariesVaries30.00 (estimated)
Potassium Carbonate138.210.28 kg5.001.40
Iodomethane141.940.17 kg150.0025.50
Acetone58.083 L2.507.50
Total Estimated Cost 131.90

Method 2: Sandmeyer-type Reaction from 2-Amino-5-bromo-3-methylpyridine

This alternative route utilizes a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of amino groups into a wide range of functionalities.

Reaction Pathway

The synthesis commences with the diazotization of 2-amino-5-bromo-3-methylpyridine, followed by a copper-catalyzed reaction with a methoxide source to introduce the methoxy group.

cluster_1 Method 2: Sandmeyer-type Route 2-Amino-5-bromo-3-methylpyridine 2-Amino-5-bromo-3-methylpyridine Diazonium Salt Intermediate Diazonium Salt Intermediate 2-Amino-5-bromo-3-methylpyridine->Diazonium Salt Intermediate Diazotization This compound This compound Diazonium Salt Intermediate->this compound Methoxylation

Caption: Workflow for the synthesis of this compound via a Sandmeyer-type reaction.

Experimental Protocol
  • Diazotization: Dissolve 2-amino-5-bromo-3-methylpyridine (18.7 g, 0.1 mol) in a mixture of methanol (100 mL) and concentrated sulfuric acid (10 mL) at 0 °C. Add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, maintaining the temperature below 5 °C.

  • Copper-catalyzed Methoxylation: In a separate flask, prepare a solution of copper(II) bromide (2.2 g, 0.01 mol) in methanol (50 mL). Slowly add the cold diazonium salt solution to the copper(II) bromide solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until nitrogen evolution ceases.

  • Work-up: Cool the reaction mixture and pour it into ice water (500 mL). Neutralize the solution with a base (e.g., sodium carbonate) and extract with an organic solvent (e.g., dichloromethane).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography. A hypothetical yield of 70% is assumed for this two-step, one-pot procedure.

Cost Analysis

The following table outlines the estimated cost for synthesizing one mole of the final product using this method, based on the hypothetical 70% yield.

ReagentMolar Mass ( g/mol )Quantity (per mole of product)Price (USD/kg)Estimated Cost (USD)
2-Amino-5-bromo-3-methylpyridine187.040.27 kg250.0067.50
Sodium Nitrite69.000.01 kg10.000.10
Sulfuric Acid98.080.2 L1.500.30
Copper(II) Bromide223.370.003 kg200.000.60
Methanol32.040.2 L1.000.20
Dichloromethane84.931 L3.003.00
Total Estimated Cost 71.70

Comparative Analysis and Discussion

MetricMethod 1: MethylationMethod 2: Sandmeyer-type Reaction
Starting Material Cost HigherLower
Reagent Cost ModerateLow
Overall Estimated Cost Higher (~$131.90/mole)Lower (~$71.70/mole)
Number of Steps 21 (one-pot)
Overall Yield (assumed) ~75%~70%
Process Complexity ModerateHigh (diazotization requires careful temperature control)
Scalability GoodModerate (diazonium salts can be unstable)
Safety Considerations Iodomethane is toxic and a suspected carcinogen.Diazonium salts are potentially explosive. Sulfuric acid is highly corrosive.
Environmental Impact Use of organic solvents.Use of a heavy metal catalyst (copper) and corrosive acid.

Expertise & Experience Insights:

From a process chemistry perspective, Method 2 (Sandmeyer-type Reaction) appears to be the more cost-effective route on paper, primarily due to the lower cost of the starting material and fewer overall steps. However, the practical implementation of this method presents significant challenges. The handling of diazonium salts requires stringent temperature control and carries inherent safety risks, especially on a larger scale. The stability of the diazonium intermediate derived from a substituted aminopyridine can be unpredictable.

Method 1 (Methylation) , while having a higher upfront cost for the starting material, is a more robust and generally safer process. Williamson ether synthesis is a well-understood and highly scalable reaction. The main safety concern is the use of iodomethane, which is toxic and requires appropriate handling in a well-ventilated fume hood. However, alternative, less hazardous methylating agents like dimethyl sulfate could be explored, although this may require process re-optimization.

Trustworthiness and Self-Validation:

Both protocols, while based on established chemical principles, require experimental validation for the specific synthesis of this compound. For Method 1, the key validation point would be the optimization of the initial bromination to maximize the yield of the desired 6-bromo isomer. For Method 2, a thorough safety assessment and careful optimization of the diazotization and methoxylation steps would be critical to ensure a safe and reproducible process.

Conclusion and Recommendations

Based on this comparative analysis, Method 2 (Sandmeyer-type Reaction) presents a more economically favorable route for the synthesis of this compound, with a significantly lower estimated cost per mole. However, this cost advantage is offset by greater process complexity and higher safety risks associated with the handling of diazonium intermediates.

For academic research and small-scale synthesis , where cost may be less of a driving factor than procedural simplicity and safety, Method 1 (Methylation) is the recommended approach. Its reliability and the avoidance of potentially hazardous intermediates make it a more practical choice for a standard laboratory setting.

For industrial production and large-scale synthesis , the cost savings of Method 2 are compelling. However, a significant investment in process development and safety engineering would be required to mitigate the risks associated with this route. A thorough hazard evaluation and optimization of reaction conditions to ensure the stability of the diazonium salt would be paramount before considering this method for scale-up.

Ultimately, the choice of synthesis method will depend on the specific priorities of the research or production team, balancing the critical factors of cost, safety, scalability, and available expertise.

References

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Bromo-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 6-Bromo-3-methoxy-2-methylpyridine. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to provide not just procedural instructions, but also the scientific and regulatory rationale behind them, ensuring a culture of safety and compliance within your laboratory.

Hazard Profile of this compound

Understanding the intrinsic hazards of a compound is the foundational step for its safe handling and disposal. This compound is a halogenated organic compound with a specific toxicological profile that necessitates careful management. The primary risks are associated with its potential for harm if ingested, inhaled, or through contact with skin and eyes.

A review of safety data for this compound and structurally similar chemicals reveals several key hazards.[1][2][3][4] The precautionary statements associated with it, such as P280 (wear protective gloves/protective clothing/eye protection/face protection) and P261 (avoid breathing dust/fume/gas/mist/vapors/spray), underscore the need for robust personal protective equipment (PPE).[1][2][4]

Property Information Source
Chemical Name This compoundN/A
CAS Number 126717-59-7
Molecular Formula C₇H₈BrNO
Appearance Liquid
Primary Hazards Harmful if swallowed, Causes serious eye damage
Hazard Statements H302 (Harmful if swallowed), H318 (Causes serious eye damage)
Signal Word Danger

Regulatory Framework: Classification as Hazardous Waste

Proper disposal is not merely a best practice; it is a legal requirement. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5]

This compound, due to its carbon-bromine bond, is classified as a halogenated organic compound .[6][7][8] Wastes containing these compounds are subject to specific disposal regulations. While this specific chemical may not be explicitly listed by name, it falls into the F001 and F002 waste codes if it is a spent solvent, or would be characterized as toxic hazardous waste based on its properties.[9] Therefore, it must be disposed of as hazardous waste and must never be poured down the drain or discarded in regular trash.[10]

Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures that this compound waste is handled safely from the point of generation to its final disposal by a licensed contractor.

Step 1: Pre-Disposal Assessment & Personal Protective Equipment (PPE)

Before handling the waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[11][12] Adherence to proper PPE is non-negotiable.

  • Eye Protection: Wear safety goggles or glasses that meet OSHA standards.[13][14]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Change them immediately if you suspect contamination.[12]

  • Body Protection: A lab coat is mandatory to prevent skin contact.[12]

Step 2: Waste Segregation

The cardinal rule of chemical waste management is segregation.[10][15] Improperly mixed chemicals can lead to dangerous reactions.

  • Designated Waste Stream: this compound waste must be collected in a container designated for Halogenated Organic Waste .[6]

  • Avoid Mixing: Do not mix this waste with non-halogenated organic solvents, acids, bases, or any other incompatible waste streams.[6] Keeping waste streams separate is crucial for safe transport and disposal, as different categories of waste undergo different treatment processes like incineration or neutralization.[16][17]

Step 3: Containerization & Labeling

Proper containerization and labeling prevent accidental misuse and ensure regulatory compliance.

  • Container Selection: Use a container made of compatible material that is in good condition, free of leaks, and has a tightly sealing cap.[16][18] The original product container is often the best choice for waste accumulation.[18]

  • Labeling: The container must be clearly labeled.[10] The label should include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • An indication of the hazards (e.g., "Toxic," "Irritant").[5]

    • The date when waste was first added to the container (accumulation start date).[10]

Step 4: Temporary On-site Storage

Waste containers must be stored safely pending pickup.

  • Location: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[18]

  • Secondary Containment: Place the container within a larger, chemically resistant tub or bin to contain any potential leaks.[19]

  • Segregation: Even in storage, keep the halogenated waste container physically separated from incompatible materials like acids or oxidizers.[19]

Step 5: Arranging for Final Disposal

Hazardous waste must be disposed of through a licensed and certified waste disposal company.[10][16]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or designated waste coordinator to schedule a pickup.

  • Documentation: Maintain detailed records of the waste generated and its disposal, as this is often required for regulatory audits.[10]

Emergency Procedures: Spill & Exposure Management

Accidents require immediate and correct responses to mitigate harm.

  • Minor Spill (in a fume hood):

    • Ensure your PPE is intact.[1]

    • Use an absorbent material or a chemical spill kit to contain and absorb the liquid.

    • Place the contaminated absorbent material in a sealed, labeled bag and dispose of it in the designated halogenated organic waste container.[1][12]

    • Clean the spill area with soap and water.[12]

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][12]

    • Remove any contaminated clothing.

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][12]

    • Seek immediate medical attention.

Visualization of the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generation (this compound) ppe Step 1: Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) start->ppe Begin Disposal spill Spill or Exposure Occurs start->spill segregate Step 2: Identify Waste Stream (Halogenated Organic) ppe->segregate container Step 3: Use Labeled, Compatible Waste Container segregate->container storage Step 4: Store in Secondary Containment in Satellite Accumulation Area container->storage ehs Step 5: Contact EHS for Pickup storage->ehs end Proper Disposal by Licensed Contractor ehs->end spill->ppe NO emergency Follow Emergency Procedures (Flush, Evacuate, Notify) spill->emergency YES emergency->ehs Report Incident

Caption: Logical flow for safe disposal of this compound.

References

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • Effective Lab Chemical Waste Management. Environmental Marketing Services. [Link]

  • Waste Handling Best Practices for New Chemists. CP Lab Safety. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. A-Lined. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]

  • How OSHA Workplace Rules Affect Hazardous Waste Management. Hazardous Waste Experts. [Link]

  • Introduction to Hazardous Waste Management. University of Alaska Fairbanks. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Segregation. Unknown Source. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • Chemical Process SOP Example. University of Wyoming. [Link]

Sources

A Comprehensive Guide to the Safe Handling of 6-Bromo-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and operational procedures for the handling and disposal of 6-Bromo-3-methoxy-2-methylpyridine. As a substituted pyridine derivative, this compound requires careful management to mitigate potential risks in a laboratory setting. This document is intended to empower you with the knowledge to work safely and effectively, grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment: Understanding the Compound

Primary Hazards:

  • Harmful if Swallowed, Inhaled, or in Contact with Skin: Many pyridine derivatives are categorized as harmful through multiple routes of exposure.[3][4][5]

  • Causes Skin and Eye Irritation: Direct contact can lead to irritation and potentially serious eye damage.[4][6][7]

  • May Cause Respiratory Irritation: Inhalation of dust or vapors can irritate the respiratory system.[6][8]

A thorough risk assessment should be conducted before commencing any work with this compound, taking into account the quantities being used and the nature of the experimental procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE plan is non-negotiable when handling this compound to prevent exposure.[1] The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale & Standards
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.[1]Protects against splashes and vapors that can cause serious eye irritation.[4] Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[4][9]
Hand Protection Chemically resistant gloves such as butyl rubber or neoprene are recommended. Nitrile gloves may be used for brief contact but should be changed frequently.[1][10] Always inspect gloves for damage before use.Provides a barrier against skin absorption, which can be harmful.[11] Gloves should satisfy EU Directive 89/686/EEC and the standard EN 374.[12]
Body Protection A flame-retardant lab coat, fully buttoned, is required. For larger quantities or higher-risk procedures, chemically impervious coveralls should be considered.[1][2]Protects against skin contact and contamination of personal clothing.
Respiratory Protection All work should be conducted in a certified chemical fume hood.[10][11] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH/MSHA-approved respirator with appropriate organic vapor cartridges is required.[2][4]Minimizes the risk of inhaling harmful dust or vapors. Adherence to OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149 is necessary.[4][12]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the workflow.

Preparation and Engineering Controls
  • Ventilation: All handling of this compound must occur within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[10][11]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[9][11]

Step-by-Step Handling Procedures
  • Don PPE: Before handling the compound, ensure all required PPE is correctly worn.

  • Inspect Container: Check the manufacturer's container for any signs of damage or leaks.

  • Weighing:

    • Perform weighing operations within the chemical fume hood.

    • Use a disposable weighing boat to prevent contamination of balances.

    • Handle the solid compound gently to avoid generating dust.

  • Dissolution:

    • Add the solvent to the reaction vessel first, if possible.

    • Slowly add the weighed this compound to the solvent while stirring.

    • Keep the reaction vessel covered as much as possible during the process.

  • Transfers: Use appropriate tools (e.g., spatulas, powder funnels) to transfer the solid. For solutions, use syringes or cannulas.

Storage
  • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[4][6]

  • Keep away from incompatible materials such as strong oxidizing agents.[4][11]

  • The storage area should be secured and accessible only to authorized personnel.[8]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][6]

  • Skin Contact: Wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[6][12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water if the person is conscious. Seek immediate medical attention.[1][13]

  • Spills:

    • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[13]

    • For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Environmental Responsibility

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a designated, labeled, and sealed hazardous waste container.[11]

  • Disposal Route: Dispose of hazardous waste through a licensed and certified hazardous waste disposal contractor.[1] Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.[1]

Visualizing the Workflow

The following diagram illustrates the key stages of safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood handle_weigh Weigh/Measure Chemical prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer emergency_exposure Personal Exposure handle_weigh->emergency_exposure handle_exp Perform Experiment handle_transfer->handle_exp emergency_spill Spill handle_transfer->emergency_spill cleanup_decon Decontaminate Glassware & Surfaces handle_exp->cleanup_decon cleanup_seg Segregate & Label Waste cleanup_decon->cleanup_seg cleanup_disp Dispose of Waste via Licensed Contractor cleanup_seg->cleanup_disp

Caption: Workflow for the safe handling of this compound.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Washington State University. Pyridine Safety Data Sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 24). 2-Amino-3,5-dibromo-6-methylpyridine Safety Data Sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • University of Wyoming. Chemical Process SOP Example. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.